3α-Hydroxy Pravastatin Lactone-d3
Description
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Properties
CAS No. |
1329809-35-9 |
|---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
409.537 |
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
InChI Key |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Synonyms |
3α-iso-Pravastatin-d3; (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; SQ 31906 Lactone-d3; |
Origin of Product |
United States |
Foundational & Exploratory
3α-Hydroxy Pravastatin Lactone-d3: Technical Synthesis & Characterization Guide
Topic: 3α-Hydroxy Pravastatin Lactone-d3 Synthesis and Characterization Content Type: Technical Whitepaper Audience: Bioanalytical Chemists, Medicinal Chemists, DMPK Scientists.[1]
Executive Summary & Chemical Identity
This compound (Synonyms: 3α-iso-Pravastatin-d3 lactone; SQ 31906 Lactone-d3) is a stable isotope-labeled derivative of a major pharmacologically active metabolite of Pravastatin. It serves as a critical internal standard (IS) in the LC-MS/MS quantification of Pravastatin and its impurities in biological matrices.[1]
Unlike the parent drug (administered as the sodium salt of the open acid), the lactone forms are generated via acid-catalyzed cyclization in the stomach or intracellularly.[1] The 3α-hydroxy designation indicates an epimerization at the C-3 position of the heptanoic acid side chain (relative to the parent 3β/3R configuration), a transformation mediated enzymatically by 3α-hydroxysteroid dehydrogenase or chemically during degradation.[1]
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
| CAS Number | 1329809-35-9 |
| Molecular Formula | C₂₃H₃₁D₃O₆ |
| Molecular Weight | 409.53 g/mol |
| Isotopic Label | Deuterium (d3) on the 2-methyl group of the butyrate side chain |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water |
| Stability | Hydrolytically unstable (Lactone opens to acid at pH > 7) |
Retrosynthetic Strategy
The synthesis of this compound requires three distinct modules:
-
Isotopic Labeling: Construction of the d3-labeled side chain ((S)-2-methylbutyric acid-d3).
-
Core Modification: Isolation of the hexahydronaphthalene core and inversion of the C-3 hydroxyl stereocenter.
-
Convergent Assembly: Esterification and Lactonization.[1]
Strategic Workflow Diagram
Figure 1: Convergent synthesis strategy isolating the isotopic labeling to the ester side chain and stereochemical inversion to the late-stage intermediate.
Detailed Synthesis Protocol
Note: All reactions involving air-sensitive reagents must be performed under nitrogen atmosphere.
Module A: Synthesis of Side Chain (S)-2-(Trideuteriomethyl)butanoic Acid
The d3 label is introduced into the side chain to ensure metabolic stability (avoiding exchangeable protons).[1]
-
Alkylation: React chiral propionyl oxazolidinone (Evans auxiliary) with Methyl-d3 iodide (CD₃I) using NaHMDS at -78°C. This ensures high enantioselectivity for the (S)-configuration.[1]
-
Hydrolysis: Cleave the auxiliary using LiOH/H₂O₂ to yield (S)-2-(trideuteriomethyl)butanoic acid .
-
Activation: Convert to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.
Module B: Core Preparation & Coupling[1]
-
Hydrolysis of Parent: Reflux Pravastatin Sodium in NaOH (2M) to hydrolyze the C-8 ester.[1] Acidify and extract the triol core (Pravastatin diol acid).[1]
-
Selective Protection: Protect the C-3 and C-6 hydroxyls (secondary alcohols) as TBS ethers (TBSCl, Imidazole), leaving the C-8 hydroxyl (sterically hindered but accessible via specific conditions) or utilize the natural reactivity difference.[1] Correction: Standard protocol often involves lactonization first to protect the carboxylic acid, then protecting the C-6 alcohol, then hydrolyzing the side chain.[1]
-
Esterification: React the protected core with the d3-acid chloride (from Module A) in pyridine/DMAP.[1]
-
Deprotection: Remove silyl groups with TBAF/THF. This yields Pravastatin-d3 (3β-isomer) .[2]
Module C: Epimerization & Lactonization
The critical step is inverting the C-3 hydroxyl from β (active drug) to α (metabolite).[1]
-
Mitsunobu Inversion (C-3):
-
Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid.[1]
-
Mechanism: The alcohol is activated by PPh₃-DIAD, and the nucleophile (benzoate) attacks via Sₙ2, inverting the stereocenter.[1]
-
Hydrolysis: Treat the resulting ester with mild base (K₂CO₃, MeOH) to release the inverted alcohol (3α-OH).[1]
-
-
Lactonization:
-
Reagents: p-Toluenesulfonic acid (p-TsOH), Toluene.[1]
-
Procedure: Dissolve the 3α-hydroxy acid in toluene. Heat to reflux with a Dean-Stark trap to remove water. The thermodynamic equilibrium favors the six-membered lactone ring.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc) to isolate the lactone from any residual open acid.[1]
-
Characterization & Validation
The identity of the final product is validated using NMR and Mass Spectrometry.[1] The d3-label provides a +3 Da mass shift, while the lactone and 3α-configuration are confirmed by specific NMR signals.
Mass Spectrometry (LC-MS/MS)[1][9]
-
Ionization: ESI Positive Mode (Lactones ionize well as [M+H]+ or [M+Na]+).[1]
-
Precursor Ion: m/z 410.53 [M+H]+ (Calculated).[1]
-
Key Transitions:
NMR Spectroscopy (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) | Multiplicity | Interpretation |
| C-3 H | 4.55 ppm | Multiplet (br) | Diagnostic: Downfield shift compared to acid form; distinct coupling constant (J) compared to 3β-isomer due to axial/equatorial change. |
| Lactone C=O | 171.5 ppm | Singlet (¹³C) | Confirms closed lactone ring (vs ~176 ppm for open acid).[1] |
| Side Chain -CH₃ | Absent | - | The doublet normally at ~0.9 ppm (side chain methyl) is silent due to deuterium substitution. |
| Side Chain -CH₂- | 1.35 ppm | Multiplet | Adjacent to the chiral center. |
Handling, Stability & Storage
Lactone-form statins are chemically sensitive.[1] Strict adherence to these protocols is required to maintain reference standard integrity.
-
Hydrolytic Instability: The lactone ring rapidly hydrolyzes to the open acid in basic or neutral aqueous media.[1]
-
Protocol: Prepare stock solutions in 100% Acetonitrile or DMSO .
-
LC Solvents: Use acidic mobile phases (0.1% Formic Acid) to prevent on-column hydrolysis during analysis.[1]
-
-
Epimerization Risk: Avoid strong bases which can cause racemization at the C-3 position.[1]
-
Storage: Store neat powder at -20°C under argon. Desiccate before opening.
Metabolic Pathway Context
Figure 2: Metabolic and chemical origins of the 3α-Hydroxy Lactone species.[1]
References
-
Pharmacokinetics & Isomerization: Hino, T. Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clin Pharmacokinet. 2000.[1] Available at: [Link]
-
Impurity Profiling: Pravastatin Lactone-D3. Veeprho. Available at: [Link][1]
-
Enzymatic Pathway: Muramatsu, S. Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase. Biol Pharm Bull.[1][3] 1997.[1][3] Available at: [Link]
Sources
3α-Hydroxy Pravastatin Lactone-d3: Structure, Stability, and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3α-Hydroxy Pravastatin Lactone-d3, a critical molecule in the study of pravastatin pharmacology. Pravastatin, a widely prescribed statin for lowering cholesterol, exists in a pH-dependent equilibrium between its active hydroxy acid form and an inactive lactone form. The 3α-hydroxy lactone is a significant isomer and metabolite. The deuterated analog, this compound, serves as an indispensable tool, primarily as an internal standard for highly sensitive bioanalytical methods. This document delves into its chemical structure, the dynamics of its stability, plausible synthetic routes, and its practical application in quantitative analysis, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of a Labeled Metabolite
Pravastatin is a hydrophilic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Unlike more lipophilic statins, its disposition and side-effect profile are distinct. A key aspect of its chemistry is the reversible, pH-dependent intramolecular esterification (lactonization) of its heptenoic acid side chain. The resulting lactone is not only a metabolite formed in the acidic environment of the stomach but also a common impurity and degradation product.[2][3]
The 3α-hydroxy isomer of pravastatin lactone is a specific, known related compound. The introduction of a stable isotope label (deuterium, d3) to this molecule creates This compound . This labeled compound is chemically identical to its non-labeled counterpart in terms of reactivity but possesses a distinct molecular weight. This mass shift (+3 Da) is the cornerstone of its utility, enabling it to serve as an ideal internal standard in mass spectrometry-based assays for precise and accurate quantification of pravastatin and its metabolites in complex biological matrices.[4][5]
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective use and handling.
| Property | Value | Reference |
| CAS Number | 1329809-35-9 | [4][6][7][8] |
| Molecular Formula | C₂₃H₃₁D₃O₆ | [4][6][7][9] |
| Molecular Weight | 409.53 g/mol | [4][6][7][9] |
| IUPAC Name | [(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] 2-(trideuteriomethyl)butanoate | [4] |
| Synonyms | 3α-iso-Pravastatin-d3, SQ 31906 Lactone-d3 | [8][9] |
| Parent Drug | Pravastatin | [4] |
Chemical Structure
The structure features a hexahydronaphthalene core, a hydroxyl group at the 3α position, and a lactone ring. The deuterium label is located on the methyl group of the butanoate side chain.
Caption: Chemical Structure of this compound.
The Pravastatin ⇌ Lactone Equilibrium: A Deep Dive into Stability
The interconversion between the active hydroxy acid form of pravastatin and its inactive lactone is the most critical factor governing its stability, analysis, and formulation.[10] This equilibrium is highly sensitive to environmental conditions.
Mechanism of Interconversion
The conversion is a reversible intramolecular esterification.
-
Lactonization (Acid-Catalyzed): In acidic conditions (e.g., pH < 4), the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the C5-hydroxyl group, leading to ring closure and formation of the lactone.[2][3]
-
Hydrolysis (Base-Catalyzed): In neutral to alkaline conditions (e.g., pH > 7), the hydroxide ion attacks the electrophilic carbonyl carbon of the lactone ester, leading to rapid ring opening to form the carboxylate salt (the active hydroxy acid form).[10][11]
Caption: The pH-dependent equilibrium between Pravastatin and its lactone.
Factors Influencing Stability
-
pH: This is the dominant factor. The lactone form is most stable around pH 4.5.[12] At physiological pH (~7.4) and in alkaline conditions, the equilibrium strongly favors the open hydroxy acid form, with hydrolysis of the lactone being rapid.[10][13] Conversely, acidic conditions promote lactone formation.[3]
-
Temperature: Increased temperature accelerates the rate of both hydrolysis and lactonization.[11] Stability studies for pharmaceutical formulations are often conducted at elevated temperatures (e.g., 40°C or 60°C) to simulate long-term storage.[14]
-
Light and Oxidation: Like other statins, pravastatin can be susceptible to photolytic and oxidative degradation, which may lead to different impurities, such as epoxides.[1][11]
Implications for Handling, Storage, and Analysis
-
Storage: For long-term stability, this compound should be stored as a solid, protected from light and moisture, at recommended temperatures (e.g., -20°C).[2] Solutions should be prepared fresh. If storage of solutions is necessary, they should be prepared in a buffered, slightly acidic solvent (pH ~4.5) to minimize hydrolysis.[5]
-
Analysis: During bioanalysis of plasma samples, it is crucial to stabilize the sample immediately to prevent interconversion. This is typically achieved by adjusting the sample pH to around 4.5.[5] Failure to do so can lead to inaccurate quantification of the acid and lactone species.
Synthesis and Characterization
While the exact proprietary synthesis methods for this specific labeled standard are not public, a plausible general strategy can be inferred from established production processes for pravastatin and isotopic labeling techniques.
Generalized Synthetic Pathway
The synthesis is a multi-stage process that combines fermentation, biotransformation, and chemical modification.
-
Fermentation: Strains of Penicillium citrinum are cultured to produce Compactin (Mevastatin).[15]
-
Biotransformation: The Compactin is hydroxylated at the C6 position to yield Pravastatin. This is a highly specific enzymatic reaction often carried out by microorganisms like Streptomyces carbophilus, which contain the necessary cytochrome P450 enzymes.[15][16]
-
Isotopic Labeling & Isomerization: The deuterated methyl group is introduced into the butanoate side chain. This can be achieved through deacylation of pravastatin followed by re-esterification with a deuterated 2-methylbutyric acid derivative. The formation of the 3α-hydroxy isomer and subsequent lactonization would occur under specific acidic or enzymatic conditions.
-
Purification: The final product is purified using chromatographic techniques to ensure high chemical and isotopic purity.
Caption: Generalized workflow for the synthesis of this compound.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) for the quantification of pravastatin metabolites in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Expertise in Action: Why is a Stable Isotope Labeled (SIL) IS the Gold Standard? An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery. A SIL-IS like this one is nearly perfect because its physical and chemical properties are almost identical to the analyte (3α-Hydroxy Pravastatin Lactone), differing only in mass. This ensures that any analyte loss during sample preparation or variations in ionization efficiency are mirrored by the IS, allowing for highly reliable and precise ratiometric quantification. The d3 label is chosen as it provides a clear mass shift that is easily resolved by the mass spectrometer and is synthetically accessible.
Protocol: Quantification of Pravastatin Metabolites in Plasma via UHPLC-MS/MS
This protocol is a representative workflow based on established methods for analyzing pravastatin and its metabolites.[5]
Objective: To accurately quantify 3α-hydroxy-pravalactone in human plasma.
Materials:
-
This compound (Internal Standard)
-
Human Plasma (collected in EDTA tubes)
-
0.1M Methylammonium Acetate Buffer (pH 4.5)
-
Acetonitrile
-
Solid Phase Extraction (SPE) Cartridges (e.g., HLB μelution plates)
-
UHPLC-MS/MS System
Workflow:
Caption: Bioanalytical workflow for quantification of pravastatin metabolites.
Step-by-Step Methodology:
-
Sample Stabilization & Spiking (Self-Validating Step):
-
To a 100 µL aliquot of plasma, add the internal standard solution (this compound).
-
Immediately dilute with pH 4.5 buffer.
-
Causality: The addition of the IS at the earliest stage ensures it undergoes the exact same processing as the analyte. The pH 4.5 buffer is critical to "lock" the acid-lactone equilibrium, preventing artificial interconversion during sample handling and ensuring the measured concentrations reflect the true in vivo state.[5]
-
-
Solid Phase Extraction (SPE):
-
Load the stabilized sample onto a pre-conditioned SPE plate.
-
Wash the plate to remove interferences (e.g., salts, phospholipids).
-
Elute the analytes with an organic solvent (e.g., acetonitrile).
-
Causality: SPE is a robust method to clean up the complex plasma matrix and concentrate the analytes, which is essential for achieving the low detection limits required for pharmacokinetic studies.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase or the pH 4.5 buffer.
-
Causality: This step further concentrates the sample and ensures it is dissolved in a solvent compatible with the UHPLC mobile phase, leading to good peak shape.
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 column using a gradient elution with acetonitrile and 10mM methylammonium acetate buffer (pH 4.5).
-
Causality: Gradient elution allows for the separation of pravastatin and its various metabolites, which have different polarities, within a short run time. The C18 column provides the necessary reversed-phase retention.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
-
Analyte (3α-hydroxy-pravalactone): e.g., m/z 407.2 → [Fragment ion]
-
IS (3α-hydroxy-pravalactone-d3): e.g., m/z 410.2 → [Fragment ion] (based on a +3 shift)[5]
-
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out chemical noise from the biological matrix.
-
Conclusion
This compound is more than just a chemical standard; it is a precision tool that enables high-fidelity research into the complex pharmacology of pravastatin. Its value lies in the combination of its identity as a key metabolite and its stable isotope label. A thorough understanding of its structure and, most importantly, the pH-driven equilibrium with its hydroxy acid form, is paramount for its effective use. By applying the principles and protocols outlined in this guide, researchers can ensure the integrity of their samples and the accuracy of their data, leading to trustworthy and reproducible results in drug metabolism, pharmacokinetics, and impurity profiling studies.
References
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Pharmaffiliates. (n.d.). Pravastatin-impurities. Retrieved from [Link][6]
-
Veeprho. (n.d.). 3alpha-Hydroxy Pravastatin Lactone-D3 | CAS 1329809-35-9. Retrieved from [Link][4]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 1329809-35-9. Retrieved from [Link][8]
-
Veeprho. (n.d.). Pravastatin Impurities and Related Compound. Retrieved from [Link][1]
-
Souza, J. R., et al. (2018). pH-rate hydrolysis profile of pravastatin at 80ºC. ResearchGate. Retrieved from [Link][11]
-
US Patent No. US5180589A. (1993). Pravastatin pharmaceutical compositions having good stability. Google Patents. Retrieved from [14]
-
Skottheim, I. B., et al. (2016). The role of acid-base imbalance in statin-induced myotoxicity. PLoS ONE, 11(8), e0162002. Retrieved from [Link][10]
-
van Haandel, L., et al. (2016). Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. Journal of Chromatography B, 1012-1013, 169-177. Retrieved from [Link][5]
-
Veeprho. (n.d.). Pravastatin Lactone-D3 | CAS 1217769-04-4. Retrieved from [Link]
-
Veeprho. (n.d.). Pravastatin Diol Lactone | CAS 159345-93-4. Retrieved from [Link]
-
Al-Kinani, A. A., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(7), 1836. Retrieved from [Link][12]
-
WO Patent No. WO2006008757A2. (2006). Stabilized pharmaceutical compositions of pravastatin. Google Patents. Retrieved from [3]
-
Skottheim, I. B., et al. (2016). Interconversion of simvastatin and pravastatin between lactone and.... ResearchGate. Retrieved from [Link][13]
-
McLean, K. J., et al. (2015). Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. Proceedings of the National Academy of Sciences, 112(9), 2847-2852. Retrieved from [Link][15]
-
ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium. Retrieved from [Link]
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The Analytical Keystone: A Technical Guide to the Role of 3α-Hydroxy Pravastatin Lactone-d3 in Pravastatin Metabolic Profiling
Abstract
This technical guide provides an in-depth examination of the role of 3α-Hydroxy Pravastatin Lactone-d3 in the metabolic studies of pravastatin, a widely prescribed HMG-CoA reductase inhibitor. Contrary to being a direct participant in physiological pathways, this deuterated, lactonized isomer serves as a critical analytical tool. Its function as a stable isotope-labeled internal standard (SIL-IS) is paramount for the precise and accurate quantification of pravastatin and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the metabolic landscape of pravastatin, delve into the fundamental principles of internal standardization in bioanalysis, and provide detailed protocols illustrating the application of this compound. This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to implement robust quantitative assays for pharmacokinetic and metabolic profiling.
Pravastatin: Pharmacokinetics and Metabolic Pathways
Pravastatin is a cornerstone in the management of hypercholesterolemia.[1] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Unique among statins, pravastatin is administered in its active hydroxy-acid form and exhibits a high degree of hydrophilicity.[2] This property contributes to its distinct metabolic profile, which is characterized by minimal metabolism via the cytochrome P450 (CYP) enzyme system.[3]
The primary biotransformation pathways for pravastatin do not rely on CYP enzymes but rather on isomerization and other enzymatic processes.[3] Key transformations include:
-
Isomerization: Conversion to isomers such as 6-epi pravastatin and, most notably, the 3α-hydroxy isomer of pravastatin (also known as SQ 31,906).[3] This 3α-hydroxy metabolite retains some HMG-CoA reductase inhibitory activity, although it is less potent than the parent compound.[1]
-
Lactonization: Pravastatin and its metabolites can undergo intramolecular esterification to form their corresponding lactone derivatives. This process can occur in vivo or during sample handling.
-
Enzymatic Dehydrogenation: The enzyme 3α-hydroxysteroid dehydrogenase has been identified as playing a role in the metabolism of pravastatin.[4]
Understanding these pathways is crucial for a complete pharmacokinetic assessment, requiring precise measurement of both the parent drug and its key metabolites.
Sources
An In-depth Technical Guide to the Source and Synthesis of 3α-Hydroxy Pravastatin Lactone-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the source, synthesis, and characterization of 3α-Hydroxy Pravastatin Lactone-d3, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of Pravastatin. This document delves into the biosynthetic origins of the pravastatin core, outlines a detailed, scientifically grounded synthetic pathway for the introduction of the deuterium label, and presents robust analytical methodologies for the characterization of the final product. The protocols and explanations provided herein are designed to offer both theoretical understanding and practical guidance for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction and Scientific Context
Pravastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] Understanding its metabolic fate is paramount for optimizing its therapeutic efficacy and safety. 3α-Hydroxy Pravastatin Lactone is a known metabolite of Pravastatin.[2] The deuterated analog, this compound (Figure 1), serves as an invaluable tool in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of a stable isotope label allows for precise and accurate quantification of its non-labeled counterpart in complex biological matrices by minimizing variations in sample preparation and instrument response.[3]
The deuterium atoms in this compound are located on the methyl group of the 2-methylbutanoic acid side chain. This specific placement offers a stable isotopic label with a +3 mass shift, facilitating its distinction from the endogenous metabolite in mass spectrometric analyses.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1329809-35-9 | [1] |
| Molecular Formula | C₂₃H₃₁D₃O₆ | [1] |
| Molecular Weight | 409.53 g/mol | [1] |
| Synonyms | 3α-iso-Pravastatin-d3, (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester | [4] |
Source of the Pravastatin Core: A Biosynthetic Pathway
The synthesis of this compound begins with the pravastatin molecule, which is derived from a natural product. The journey from a fungal metabolite to the core structure of our target molecule is a fascinating example of industrial microbiology and biotransformation.
Fermentative Production of Compactin
The story of pravastatin starts with compactin (mevastatin), a polyketide produced by the fungus Penicillium citrinum.[5] Large-scale fermentation of this or similar fungal strains, such as Penicillium chrysogenum, is the industrial source of compactin.[5] This process involves culturing the microorganism in a nutrient-rich medium under controlled conditions to maximize the yield of the desired secondary metabolite.
Biotransformation to Pravastatin
Pravastatin is then synthesized from compactin through a highly specific hydroxylation reaction. This biotransformation is typically carried out using another microorganism, such as Streptomyces carbophilus, which possesses a cytochrome P450 enzyme capable of stereoselectively hydroxylating compactin at the C6 position to yield pravastatin.[5]
Figure 1: Biosynthetic pathway from fungal fermentation to Pravastatin.
Proposed Synthesis of this compound
The synthesis of the title compound involves two key stages: the preparation of the deuterated side chain, (2S)-2-(methyl-d3)butanoic acid, and its subsequent coupling to the 3α-hydroxy pravastatin core, followed by lactonization.
Synthesis of (2S)-2-(Methyl-d3)butanoic Acid
The introduction of the deuterium label is achieved through the synthesis of the deuterated side chain. A plausible route starts from a suitable precursor, such as diethyl malonate, and utilizes a deuterated methyl source.
Protocol 1: Synthesis of (2S)-2-(Methyl-d3)butanoic Acid
-
Alkylation of Diethyl Malonate: React diethyl malonate with sodium ethoxide in ethanol, followed by the addition of ethyl bromide to yield diethyl ethylmalonate.
-
Deuteromethylation: Treat the diethyl ethylmalonate with a strong base, such as sodium hydride, in an aprotic solvent like THF. Subsequently, add deuterated methyl iodide (CD₃I) to introduce the trideuteromethyl group.
-
Hydrolysis and Decarboxylation: Saponify the resulting ester with aqueous sodium hydroxide, followed by acidification. Heating the resulting dicarboxylic acid will lead to decarboxylation, yielding racemic 2-(methyl-d3)butanoic acid.
-
Chiral Resolution: The racemic acid can be resolved into its enantiomers using a chiral resolving agent, such as a chiral amine, to selectively crystallize the desired (2S)-enantiomer.
Esterification and Lactonization
The final steps involve the coupling of the deuterated side chain to the pravastatin core and the subsequent formation of the lactone ring.
Protocol 2: Esterification and Lactonization
-
Protection of Pravastatin: The carboxylic acid and diol functionalities of pravastatin may require protection to ensure selective esterification at the desired hydroxyl group.
-
Esterification: Couple the protected pravastatin with the synthesized (2S)-2-(methyl-d3)butanoic acid using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Deprotection: Remove the protecting groups under appropriate conditions.
-
Lactonization: The 3α-Hydroxy Pravastatin-d3 can be converted to its lactone form under acidic conditions.[2] This can be achieved by treating the hydroxy acid with a mild acid catalyst in an aprotic solvent.
Figure 2: Proposed synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the quantification of this compound in biological samples.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for the lactone form.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and its non-labeled counterpart. The +3 Da mass shift in the precursor and/or product ions for the deuterated standard confirms its identity and allows for its differentiation from the endogenous metabolite.
-
Table 2: Exemplary MRM Transitions for Pravastatin Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3α-Hydroxy Pravastatin Lactone | 407.2 | 183.1 |
| This compound | 410.2 | 183.1 or 186.1* |
*The specific product ion will depend on the fragmentation pattern and whether the deuterium label is retained in the monitored fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum will show the characteristic signals for the pravastatin lactone structure. The signal corresponding to the methyl group of the 2-methylbutanoic acid side chain will be significantly diminished or absent, confirming the successful incorporation of deuterium.
-
¹³C NMR: The carbon NMR spectrum will display the expected resonances for the carbon skeleton. The signal for the deuterated methyl carbon may be observed as a multiplet due to C-D coupling.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm its location in the molecule.
Published NMR data for pravastatin and its derivatives can serve as a reference for spectral interpretation.[6][7][8]
Conclusion
This technical guide has provided a detailed overview of the source and a proposed synthetic route for this compound. The biosynthetic origin of the pravastatin core, coupled with a strategic chemical synthesis for deuterium labeling, offers a clear pathway for obtaining this essential analytical standard. The outlined analytical methods, particularly LC-MS/MS and NMR spectroscopy, provide the necessary tools for the comprehensive characterization of the final product. The information presented herein is intended to empower researchers to confidently synthesize and utilize this valuable tool in their ongoing studies of pravastatin metabolism and pharmacokinetics.
References
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Bacher, M., Baumann, K., Knapp, H., Steck, A., & Teibl, S. (2009). Complete assignment of 1H and 13C NMR data of pravastatin derivatives. Magnetic Resonance in Chemistry, 47(1), 71–83. [Link]
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McLean, K. M., O'Kane, M. J., & Wallace, J. M. W. (2018). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 1092, 458–465. [Link]
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Mishra, S. K., & Shrivastava, B. (2015). Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy. Journal of Molecular Structure, 1100, 335-342. [Link]
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Piątek, P., & Gzella, A. (2019). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules, 24(12), 2296. [Link]
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Polli, F., et al. (2016). Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. Metabolic Engineering, 35, 85-93. [Link]
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PubChem. (n.d.). Pravastatin lactone. Retrieved from [Link]
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van Haandel, L., Gibson, K. T., Leeder, J. S., & Abdel-Rahman, S. M. (2016). Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1012-1013, 169–177. [Link]
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Veeprho. (n.d.). 3alpha-Hydroxy Pravastatin Lactone-D3. Retrieved from [Link]
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Wikipedia. (n.d.). Pravastatin. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 3α-Hydroxy Pravastatin Lactone-d3
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Internal Standard
In the landscape of pharmacokinetic (PK) and drug metabolism (DMPK) studies, the precision of quantitative bioanalysis is paramount. Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes metabolism to form several products, with the 3α-hydroxy isomer being a significant metabolite.[1] When quantifying pravastatin and its metabolites in biological matrices, a stable isotope-labeled (SIL) internal standard is not just recommended; it is the cornerstone of a robust and reliable assay, as advocated by regulatory bodies like the FDA.[2]
3α-Hydroxy Pravastatin Lactone-d3 (CAS: 1329809-35-9) serves this exact purpose.[3][4][5] As a deuterated analog of a key pravastatin metabolite, it exhibits nearly identical chemical and physical properties to the endogenous (unlabeled) analyte. This allows it to navigate the entire analytical workflow—from extraction to ionization in the mass spectrometer—in the same manner as the target analyte, effectively normalizing for variability in sample preparation and matrix effects.[6][7]
However, the mere availability of a SIL internal standard is insufficient. Its utility is entirely dependent on its quality, which is meticulously documented in its Certificate of Analysis (CofA) . This guide provides an in-depth deconstruction of a typical CofA for this compound, explaining not just what is tested, but why these tests are critical for ensuring the integrity of your research data.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis for a high-purity reference standard like this compound is more than a data sheet; it is a declaration of the material's identity, purity, and fitness for purpose. Let's dissect its essential components.
Part 1: Product Identification
This section provides the unequivocal identity of the compound.
| Parameter | Example Value | Significance |
| Product Name | This compound | The common chemical name. |
| Synonyms | 3α-iso-Pravastatin-d3; SQ 31906 Lactone-d3 | Alternative names used in literature or research.[3] |
| CAS Number | 1329809-35-9 | A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for database searches and regulatory submissions.[3][5] |
| Molecular Formula | C₂₃H₃₁D₃O₆ | Defines the elemental composition, explicitly noting the three deuterium (D) atoms.[5] |
| Molecular Weight | 409.53 g/mol | The calculated molecular mass based on the formula, accounting for the heavier deuterium isotopes.[5] |
| Physical Form | White to Off-White Solid / Neat | Describes the appearance of the material as supplied. |
| Storage | -20°C, Dessicate | Critical information to maintain the stability and integrity of the standard over time. |
Part 2: Analytical Characterization & Specifications
This is the core of the CofA, where the quality of the standard is quantitatively proven. Each test provides a piece of a puzzle that, when assembled, confirms the material's structure and purity.
Caption: Core analytical pillars of a Certificate of Analysis.
| Test | Method | Typical Specification | Result | Rationale & Scientific Insight |
| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to Structure | Conforms | Confirms the molecular backbone. ¹H NMR provides a "fingerprint" of the molecule by mapping the chemical environment of every proton. The resulting spectrum is compared against the expected structure to ensure all protons are present and in the correct arrangement. For this molecule, key signals would correspond to the hexahydronaphthalene ring system and the lactone moiety. |
| Identity (Mass) | LC-MS (ESI) | Conforms to Assigned Mass | Conforms | Confirms the molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) measures the mass-to-charge ratio (m/z) of the molecule. This test verifies that the molecular weight matches the calculated value for C₂₃H₃₁D₃O₆, providing primary evidence of identity. |
| Chromatographic Purity | HPLC/UPLC (UV @ 238 nm) | ≥ 98.0% | 99.5% | Quantifies chemical impurities. High-Performance Liquid Chromatography separates the main compound from any non-labeled impurities (e.g., starting materials, synthesis byproducts). A high percentage indicates that the analytical signal originates almost exclusively from the target compound. |
| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.6 atom % D | Crucial for a SIL standard. This test determines the percentage of molecules that are correctly labeled with three deuterium atoms. High isotopic purity is essential to prevent "cross-talk" where the signal from the internal standard might interfere with the quantification of the unlabeled analyte. |
| Isotopic Enrichment | LC-MS | d₀ < 0.5% | 0.1% | Measures the absence of unlabeled material. This specifically quantifies the amount of the d₀ (unlabeled) version of the compound within the SIL standard. A low d₀ value is critical to avoid artificially inflating the measured concentration of the endogenous analyte in a sample. |
In-Depth Methodologies: The Science Behind the Specifications
As a Senior Application Scientist, it is imperative to understand not just the results, but the causality behind the experimental choices. The following protocols represent self-validating systems designed for robust characterization.
Protocol 1: HPLC/UPLC for Chromatographic Purity
This method is designed to separate the target compound from potential impurities with different polarities.
-
System Preparation: An Agilent 1290 Infinity II or similar UHPLC system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is chosen for its excellent resolving power for moderately polar compounds like statin lactones.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier ensures sharp peak shapes by suppressing the ionization of any residual acidic forms.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from 35% to 95% Mobile Phase B over 5 minutes allows for the elution of compounds across a range of polarities, ensuring that both early and late-eluting impurities are captured.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 238 nm, the characteristic absorbance maximum for the conjugated diene system in the pravastatin backbone.[7]
-
Sample Preparation: Dissolve the standard in acetonitrile to a concentration of ~0.5 mg/mL.
-
Analysis: Inject 1 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: HPLC Purity Analysis Workflow.
Protocol 2: LC-MS for Identity and Isotopic Purity
This method confirms the mass and quantifies the isotopic distribution of the standard.
-
System Preparation: A UHPLC system coupled to a high-resolution mass spectrometer (HRMS) like a Thermo Scientific Orbitrap or a Sciex Triple TOF. HRMS is critical for resolving the isotopologues.
-
LC Method: The same LC method as described in Protocol 1 can be used to ensure chromatographic separation prior to MS analysis.
-
Mass Spectrometer Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for statin lactones, often forming [M+H]⁺ or [M+Na]⁺ adducts.
-
MS Acquisition - Identity: Perform a full scan analysis (e.g., m/z 100-600). The resulting high-resolution mass of the primary peak is compared to the theoretical exact mass of the [M+H]⁺ ion of C₂₃H₃₁D₃O₆.
-
MS Acquisition - Isotopic Purity: Use Selected Ion Monitoring (SIM) or extract the ion chromatograms for the relevant isotopologues from the full scan data.
-
d₀: Mass of unlabeled compound (e.g., C₂₃H₃₄O₆ + H⁺)
-
d₁: Mass of compound with one deuterium
-
d₂: Mass of compound with two deuteriums
-
d₃: Mass of the target compound (C₂₃H₃₁D₃O₆ + H⁺)
-
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the d₃ peak compared to the sum of all other isotopologues (d₀, d₁, d₂). The isotopic enrichment is specifically the percentage of the d₀ peak area relative to the total.
Caption: LC-HRMS workflow for identity and isotopic purity.
Application Insight: From CofA to Confident Quantification
The data presented in the Certificate of Analysis directly informs the proper use of this compound in a quantitative bioanalytical method.
-
Stock Solution Preparation: The Assay or Purity value is critical for accurately preparing a stock solution. If the purity is 99.5%, a scientist weighing out 1.00 mg of the solid is actually dispensing 0.995 mg of the active standard. This correction is essential for accurate quantification.
-
Internal Standard Concentration: The choice of concentration for the internal standard in an assay should yield a robust signal in the mass spectrometer without being so high that the minor d₀ component becomes a significant contribution at the Lower Limit of Quantification (LLOQ) of the analyte. The Isotopic Enrichment data from the CofA allows the scientist to calculate this potential contribution and set an appropriate IS concentration.
-
Method Validation: During bioanalytical method validation, as guided by the FDA, the SIL internal standard must be shown to track the analyte without causing interference.[2] A high-quality, well-characterized standard with a comprehensive CofA is the first step in ensuring a successful validation.
References
-
USP General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). uspbpep.com. Retrieved from [Link]
-
This compound | 1329809-35-9 . (n.d.). Pharmaffiliates. Retrieved from [Link]
-
3alpha-Hydroxy Pravastatin Lactone-D3 | CAS 1329809-35-9 . (n.d.). Veeprho. Retrieved from [Link]
-
Pravastatin-impurities . (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities . (n.d.). Retrieved from [Link]
-
In vitro metabolism of simvastatin in humans . (1997). PubMed. Retrieved from [Link]
-
Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor . (2022). MDPI. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . (n.d.). Waters. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . (2007). SciSpace. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017). Crimson Publishers. Retrieved from [Link]
-
Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin . (2014). PubMed. Retrieved from [Link]
-
Complete assignment of 1H and 13C NMR data of pravastatin derivatives . (2009). PubMed. Retrieved from [Link]
-
Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy . (2016). ScienceDirect. Retrieved from [Link]
-
Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS . (2017). PMC. Retrieved from [Link]
-
Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent . (2012). PubMed. Retrieved from [Link]
-
PRAVACHOL - (pravastatin sodium) Tablets Label . (2001). accessdata.fda.gov. Retrieved from [Link]
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CAS number 1329809-35-9 properties
An In-Depth Technical Guide to Relacorilant (CORT125134) for Researchers and Drug Development Professionals
A Note on Chemical Identification: This guide focuses on the selective glucocorticoid receptor modulator, Relacorilant. While the request specified CAS Number 1329809-35-9, publicly available scientific literature and chemical databases predominantly associate Relacorilant with CAS Number 1496510-51-0 . The former CAS number appears to be linked to a deuterated impurity of Pravastatin[1][2]. Given the context of the request for a guide on a novel therapeutic agent, this document will proceed with the detailed scientific profile of Relacorilant.
Introduction
Relacorilant (formerly CORT125134) is a non-steroidal, orally bioavailable, selective glucocorticoid receptor modulator (SGRM) developed by Corcept Therapeutics[3][4]. As a competitive antagonist of the glucocorticoid receptor (GR), it is under investigation for conditions characterized by excess cortisol activity, most notably Cushing's syndrome and as a combination therapy in certain solid tumors[3][4][5]. Its high selectivity for the GR over other hormone receptors, such as the progesterone receptor, distinguishes it from broader-spectrum antagonists and presents a potentially more favorable side-effect profile[3][6][7]. This guide provides a comprehensive technical overview of Relacorilant, designed for professionals in drug discovery and clinical development.
Physicochemical Properties
Relacorilant is a complex heterocyclic small molecule. Its structural and chemical properties are fundamental to its biological activity and formulation development.
| Property | Value | Reference |
| IUPAC Name | [(4aR)-1-(4-Fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | [3] |
| CAS Number | 1496510-51-0 | [3][8][9] |
| Molecular Formula | C27H22F4N6O3S | [3][8][] |
| Molar Mass | 586.56 g/mol | [3][8] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (≥ 60 mg/mL) | [9][11] |
Mechanism of Action: Selective Glucocorticoid Receptor Antagonism
Relacorilant functions as a potent and selective competitive antagonist of the glucocorticoid receptor[3][6]. The binding of cortisol to the GR initiates a conformational change, leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes[6][8]. This signaling cascade is implicated in a wide array of physiological processes, including metabolism, inflammation, and stress response[4][6].
In pathologies driven by excess cortisol, such as Cushing's syndrome, or in cancers where cortisol signaling promotes chemoresistance, this pathway is aberrantly active[4]. Relacorilant directly counteracts this by binding to the GR with high affinity, preventing cortisol from binding and activating the receptor[3][4][8]. This blockade inhibits the downstream signaling cascade, mitigating the deleterious effects of hypercortisolism[3][8].
A key feature of Relacorilant is its selectivity. Unlike first-generation GR antagonists like mifepristone, Relacorilant does not bind significantly to other steroid receptors, such as the progesterone, androgen, or mineralocorticoid receptors, which is anticipated to reduce off-target side effects[6][7][12].
Caption: Mechanism of Relacorilant at the Glucocorticoid Receptor.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic (PK) profile of Relacorilant is crucial for designing effective dosing regimens.
-
Administration: Relacorilant is administered orally[5].
-
Metabolism: Relacorilant is a strong inhibitor of the cytochrome P450 enzyme CYP3A4[7][13]. This is a critical consideration for drug-drug interactions, as co-administration with drugs metabolized by CYP3A4 can lead to increased exposure of the substrate drug[7]. For instance, when combined with nab-paclitaxel (a CYP3A4 substrate), Relacorilant increases the exposure (AUC) of nab-paclitaxel[7].
-
Dosing Studies: Clinical studies have evaluated both continuous (daily) and intermittent (on the day before, day of, and day after chemotherapy) dosing regimens, particularly in oncology settings[7][12]. The intermittent, higher-dose schedule has shown favorable efficacy and safety, delivering high GR antagonism around the time of chemotherapy exposure[7][12].
Applications in Research and Drug Development
Relacorilant is being actively investigated in multiple clinical settings.
-
Cushing's Syndrome: As a primary indication, Relacorilant aims to manage the symptoms of hypercortisolism, such as hypertension and hyperglycemia, by blocking the effects of excess cortisol[4][5][14][15]. Phase 3 trials (GRACE and GRADIENT) have demonstrated that patients receiving Relacorilant experienced significant improvements in these clinical manifestations[14][15].
-
Oncology: A major area of development is in oncology, particularly for solid tumors where cortisol can promote chemoresistance. By inhibiting GR, Relacorilant is hypothesized to restore the cancer cells' sensitivity to apoptosis-inducing chemotherapy[3].
-
Ovarian Cancer: The pivotal Phase 3 ROSELLA trial showed that combining Relacorilant with nab-paclitaxel significantly improved progression-free survival (PFS) and overall survival (OS) in patients with platinum-resistant ovarian cancer compared to nab-paclitaxel alone[3]. This effect was observed without the need for biomarker selection.
-
Other Cancers: Investigations are also ongoing for its use in pancreatic cancer, adrenocortical carcinoma, and prostate cancer[5][6].
-
Analytical Methodologies
The quantification of Relacorilant and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for this purpose.
Protocol: Quantification of Relacorilant in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized and validated according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation): a. Thaw plasma samples and an internal standard (IS) working solution on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution. c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein. f. Carefully transfer the supernatant to a clean 96-well plate for analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for Relacorilant and the IS must be determined and optimized.
3. Data Analysis & Validation: a. Generate a calibration curve using standards of known concentrations. b. Quantify Relacorilant in the unknown samples by interpolating from the calibration curve. c. The method must be validated for linearity, accuracy, precision, selectivity, and stability according to FDA/EMA guidelines.
Caption: General workflow for LC-MS/MS analysis of Relacorilant.
Synthesis Overview
The chemical synthesis of Relacorilant is a multi-step process involving the construction of its complex heterocyclic core. Key intermediates include 2-Bromo-4-(trifluoromethyl)pyridine[16]. The introduction of a trifluoromethyl group at the 4-position of the pyridyl moiety was found to significantly increase the compound's potency[16]. Detailed synthetic schemes have been published in patent literature, such as WO2013/177559[16].
Safety and Tolerability
In clinical trials, Relacorilant has been generally well-tolerated. When used in combination with nab-paclitaxel, the type, frequency, and severity of adverse events were reported to be similar to those observed with nab-paclitaxel monotherapy, suggesting Relacorilant does not add significant safety burden[14].
Conclusion
Relacorilant is a promising selective glucocorticoid receptor modulator with significant therapeutic potential in endocrinology and oncology. Its well-defined mechanism of action, oral bioavailability, and high selectivity make it a valuable agent for mitigating the effects of hypercortisolism. Ongoing clinical trials continue to explore its efficacy and safety, particularly its novel application in overcoming chemotherapy resistance in solid tumors. For researchers, Relacorilant serves as a precision tool to dissect the role of glucocorticoid signaling in various disease states.
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Topic: The Metabolic Pathway of Pravastatin and the Prospective Impact of Deuteration
An In-Depth Technical Guide for Researchers
Abstract
Pravastatin, a hydrophilic HMG-CoA reductase inhibitor, possesses a unique pharmacokinetic profile largely governed by membrane transporters rather than extensive metabolic breakdown. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) pathways of pravastatin, with a special focus on the pivotal role of hepatic uptake transporters like OATP1B1. We distinguish between its minor enzymatic modifications and its significant non-enzymatic degradation pathways. Furthermore, we explore the strategic application of deuterium substitution (deuteration) as a prospective method to modulate its pharmacokinetic properties. While specific studies on deuterated pravastatin are not publicly available, this guide extrapolates from established principles of the kinetic isotope effect to propose potential sites for deuteration on the pravastatin molecule and hypothesizes the resulting impact on its metabolic stability and disposition. This whitepaper concludes by providing detailed, field-proven experimental protocols for the synthesis, in vitro assessment, and bioanalytical quantification of novel deuterated pravastatin analogues, offering a comprehensive resource for drug development professionals.
The Unique Pharmacokinetic Profile of Pravastatin
Pravastatin's clinical efficacy and safety profile are intrinsically linked to its chemical structure, specifically the hydroxyl group on its decalin ring, which imparts significant hydrophilicity.[1] Unlike lipophilic statins (e.g., simvastatin, lovastatin), which readily diffuse across cell membranes and undergo extensive metabolism by Cytochrome P450 (CYP) enzymes, pravastatin's disposition is a masterclass in transporter-mediated pharmacology.[2][3]
Absorption, Distribution, Metabolism, and Excretion (ADME) Overview
Pravastatin is administered in its active hydroxy-acid form.[2] Its oral bioavailability is relatively low, ranging from 17-34%, due to incomplete absorption and a significant first-pass effect in the liver.[1] Once absorbed, its hydrophilic nature prevents widespread passive diffusion into non-hepatic tissues, contributing to its liver-selective action and a lower incidence of certain side effects.[1][3] Elimination is a dual process involving both renal and hepatic routes, with approximately 70% of an oral dose excreted in the feces and 20% in the urine.[4] This dual clearance mechanism reduces the need for significant dosage adjustments in patients with mild-to-moderate impairment of either the liver or kidneys.[1][2]
The Central Role of Membrane Transporters
The key to understanding pravastatin's pharmacokinetics lies in its interaction with a suite of uptake and efflux transporters.
-
Hepatic Uptake (Influx): The rate-limiting step in pravastatin's clearance is its active transport from the blood into hepatocytes.[5][6] This process is predominantly mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) , encoded by the SLCO1B1 gene.[5][7] Other transporters like OATP1B3 and OATP2B1 also contribute.[7] The clinical significance of OATP1B1 is profound; genetic polymorphisms in the SLCO1B1 gene that reduce transporter function are directly linked to increased plasma concentrations (AUC) of pravastatin and a heightened risk of statin-induced myopathy.[6][7]
-
Efflux: Once inside the hepatocyte or intestinal enterocyte, pravastatin can be pumped out by efflux transporters. Biliary excretion is a primary clearance route, facilitated by transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2).[7] Other efflux transporters implicated include ABCG2 and ABCB1.[7]
The interplay between these influx and efflux transporters dictates the net hepatic uptake, and thus the therapeutic efficacy and systemic exposure of the drug.
Metabolic Fate: Enzymatic vs. Non-Enzymatic Pathways
A common misconception is that pravastatin is metabolically inert. While it largely avoids the CYP450 system, it does undergo biotransformation and chemical degradation.[2][8]
-
Non-Enzymatic Degradation: A significant pathway, particularly in the acidic environment of the stomach, is acid-catalyzed lactonization.[2] This involves the intramolecular esterification of the hydroxy acid to form the inactive pravastatin lactone . This process is reversible and pH-dependent.[9][10]
-
Enzymatic Biotransformation: The primary enzymatic pathways are minor and involve isomerization and hydroxylation.[8][11]
-
Isomerization: Formation of the 3α-hydroxy isomer (SQ 31,906) and 6-epi pravastatin. The 3α-hydroxy metabolite has substantially reduced HMG-CoA reductase inhibitory activity (1/10th to 1/40th of the parent compound).[11]
-
Hydroxylation: Enzymatic ring hydroxylation leads to the formation of the SQ 31,945 metabolite.[8]
-
It is critical to recognize that pravastatin is one of the hydrophilic statins that are mostly eliminated from the body unchanged.[7]
Deuteration: A Strategy for Optimizing Pharmacokinetics
The Kinetic Isotope Effect (KIE)
Deuteration is the strategic replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (²H or D). This modification does not typically alter the drug's shape or its ability to bind to its target. However, it can profoundly impact its metabolic fate. The underlying principle is the kinetic isotope effect (KIE) .[12]
A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[13] For metabolic reactions where the rate-limiting step involves the cleavage of a C-H bond (a common step in CYP-mediated oxidation), significantly more energy is required to break the C-D bond.[12][13] Consequently, the rate of metabolism at the deuterated site can be substantially slower.[12]
Potential Advantages of Deuteration
Strategically deuterating a drug at a site of metabolism ("soft spot") can offer several advantages:[14]
-
Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure (AUC): Reduced clearance can increase the overall exposure to the parent drug.
-
Improved Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of drug reaching systemic circulation.
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via a specific metabolic pathway, deuteration can shunt metabolism away from that pathway.
Prospective Analysis of Deuterated Pravastatin Analogues
Given that pravastatin's enzymatic metabolism is minor, the application of deuteration presents a nuanced challenge. The goal would not be to drastically overhaul its clearance, but perhaps to subtly shift its disposition or reduce the formation of its less active metabolites.
Rationale and Potential Sites for Deuteration
The primary sites of enzymatic attack on pravastatin are the positions that lead to the 3α-hydroxy isomer and the SQ 31,945 hydroxylated metabolite.[8][11] Therefore, logical sites for deuteration would be the C-H bonds at these positions.
-
Deuteration at the 3-position: Replacing the hydrogen at the 3-position of the heptanoic acid side chain could potentially slow the isomerization to the less active 3α-hydroxy metabolite (SQ 31,906).
-
Deuteration on the Decalin Ring: Selective deuteration at the site of enzymatic ring hydroxylation could reduce the formation of the SQ 31,945 metabolite.
Slowing these minor metabolic pathways could, in theory, preserve a slightly higher fraction of the active parent drug within the hepatocyte before its eventual excretion.
Expected Impact on Pharmacokinetics
The overall impact on systemic pharmacokinetics is hypothesized to be modest, given that these are minor pathways. However, the intra-hepatic concentration of the parent drug might be subtly enhanced.
| Pharmacokinetic Parameter | Standard Pravastatin | Expected Change with Deuteration | Rationale |
| Area Under Curve (AUC) | Variable[15][16] | Minor Increase | Reduced clearance through minor metabolic pathways. |
| Maximum Concentration (Cmax) | Variable[15][16] | Minimal to No Change | Cmax is primarily driven by absorption and transport, not metabolism. |
| Elimination Half-life (t½) | ~1.5 - 3 hours[1][16] | Minor Increase | Slower metabolism could slightly prolong the terminal elimination phase. |
| Metabolite Formation | SQ 31,906 & SQ 31,945 | Decreased | Direct consequence of the KIE at the sites of deuteration. |
| Transporter Affinity (OATP1B1) | High | Unlikely to Change | Deuteration does not typically alter stereochemistry or receptor binding affinity. |
Table 1: Hypothetical Comparison of Pharmacokinetic Parameters.
Key Methodologies for Investigation
To validate the hypotheses presented, a structured experimental approach is required. The following protocols are designed as a guide for researchers in the field.
Protocol: Synthesis of a Deuterated Pravastatin Analogue
This protocol is a representative example, as specific syntheses for deuterated pravastatin are not published. It leverages known methods for isotopic labeling.
Objective: To synthesize [3-²H]-Pravastatin by introducing deuterium at the C-3 position of the heptanoic acid side chain.
Methodology:
-
Starting Material: A suitable protected precursor of the pravastatin side chain, such as a protected aldehyde or ketone.
-
Deuterium Introduction: Utilize a deuterated reducing agent, such as Sodium borodeuteride (NaBD₄), to reduce a ketone precursor at the C-3 position. This stereoselectively introduces a deuterium atom.
-
Side-Chain Elaboration: Employ standard organic synthesis techniques (e.g., Wittig reaction) to couple the deuterated side-chain precursor to the protected hexahydronaphthalene core of pravastatin.
-
Deprotection: Carefully remove protecting groups under conditions that do not cause deuterium-hydrogen exchange.
-
Purification: Purify the final [3-²H]-Pravastatin product using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and isotopic enrichment using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and High-Resolution Mass Spectrometry (HRMS).[17][18][19]
Protocol: In Vitro Transporter Uptake Assay
Objective: To compare the uptake of pravastatin and its deuterated analogue by the OATP1B1 transporter.
Methodology:
-
Cell Lines: Use Human Embryonic Kidney (HEK293) cells stably transfected to express the OATP1B1 transporter (HEK293-OATP1B1) and mock-transfected cells (HEK293-Mock) as a negative control.[5]
-
Cell Culture: Culture cells to confluence in 24-well plates.
-
Uptake Buffer: Prepare a Krebs-Henseleit buffer (pH 7.4).
-
Experiment: a. Wash cell monolayers with warm uptake buffer. b. Add uptake buffer containing a known concentration of either pravastatin or deuterated pravastatin (e.g., 1 µM) to both cell lines. c. Incubate for a short, defined period (e.g., 2 minutes) at 37°C. d. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol/water).
-
Quantification: Analyze the lysate using a validated LC-MS/MS method (see Protocol 4.3) to determine the intracellular concentration of the drug.
-
Data Analysis: Calculate the specific uptake by subtracting the amount of drug in the HEK293-Mock cells from that in the HEK293-OATP1B1 cells. Compare the specific uptake rates for the deuterated and non-deuterated compounds.
Protocol: LC-MS/MS Quantification in Plasma
Objective: To develop and validate a method for the simultaneous quantification of pravastatin and its deuterated analogue in human plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.[20][21]
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 10 µL of an internal standard (e.g., a different deuterated pravastatin isotopologue or another statin). b. Add 200 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >12,000 g) for 5 minutes. d. Transfer the clear supernatant to a 96-well plate for injection.[17]
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., BEH C18, 50 mm × 2.1 mm, 1.7 µm).[20]
-
Mobile Phase: Gradient elution using (A) 10 mM ammonium acetate in water (pH 4.5) and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative mode for pravastatin acid form.
-
Detection: Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for pravastatin, the deuterated analogue, and the internal standard.
-
-
Validation: Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Conclusion and Future Directions
The metabolic pathway of pravastatin is unique among statins, characterized by dominant transporter-mediated disposition and minimal CYP450 metabolism. This profile makes it an intriguing candidate for subtle optimization via deuteration. The strategic replacement of hydrogen with deuterium at known sites of minor enzymatic metabolism could potentially decrease the formation of less active metabolites, thereby enhancing the intracellular concentration of the parent drug in the liver.
While this guide provides the theoretical framework and practical methodologies for exploring this concept, the absence of empirical data on deuterated pravastatin highlights a clear research opportunity. Future studies should focus on the actual synthesis and in vivo pharmacokinetic comparison in animal models, followed by human clinical trials. Such research would not only elucidate the tangible benefits, if any, of deuterating pravastatin but also contribute valuable knowledge to the broader field of isotope-edited drug design.
References
A comprehensive list of all sources cited within this document, including full titles and verifiable URLs, is provided below for further reading and verification.
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Dr. Oracle. (2025, April 9). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)? Dr. Oracle. [Link]
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PharmGKB. Pravastatin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). [Link]
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Dr. Oracle. (2025, May 1). Is pravastatin (a statin) the least metabolized through the liver? Dr. Oracle. [Link]
-
Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412. [Link]
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Weng, T. C., et al. (2017). Statin Effects on Metabolic Profiles. Circulation: Cardiovascular Genetics, 10(6), e001815. [Link]
-
Mičová, K., et al. (2012). Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent. Journal of Chromatography B, 895-896, 106-113. [Link]
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van der Velde, F., et al. (2020). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules, 25(18), 4252. [Link]
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ResearchGate. pH-rate hydrolysis profile of pravastatin at 80ºC. ResearchGate. [Link]
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SciSpace. Forced degradation study of statins: a review. SciSpace. [Link]
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Glas, C. (2018). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. LMU München: Electronic University Library. [Link]
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ResearchGate. Synthesis of deuterium-labeled rosuvastatin calcium. ResearchGate. [Link]
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Quion, J. A., & Jones, P. H. (1994). Clinical pharmacokinetics of pravastatin. Clinical Pharmacokinetics, 27(2), 94-103. [Link]
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Taylor & Francis Online. Kinetic isotope effect – Knowledge and References. Taylor & Francis. [Link]
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Wikipedia. Kinetic isotope effect. Wikipedia. [Link]
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National Center for Biotechnology Information. Pravastatin Action Pathway. PubChem. [Link]
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ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
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Triscari, J., et al. (1992). A pharmacokinetic evaluation of pravastatin in middle-aged and elderly volunteers. Drugs & Aging, 2(2), 154-160. [Link]
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Al-Rewashdeh, M. S., et al. (2018). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 1092, 338-345. [Link]
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Kumar, S., & Suneetha, A. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]
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Pan, H. Y., et al. (1991). Pharmacokinetics and pharmacodynamics of pravastatin alone and with cholestyramine in hypercholesterolemia. Clinical Pharmacology & Therapeutics, 50(2), 201-207. [Link]
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ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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Goad, L. J., et al. (1984). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Steroids, 44(5), 443-456. [Link]
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Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
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Tobert, J. A., et al. (1992). Single-dose Pharmacokinetics of Pravastatin and Metabolites in Patients With Renal Impairment. Journal of Clinical Pharmacology, 32(2), 124-132. [Link]
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Kunze, A., et al. (2018). Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3. Clinical and Translational Science, 11(4), 387-397. [Link]
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Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review. International Journal of Applied Pharmaceutics, 10(6), 1-10. [Link]
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Wang, P., et al. (2014). Inhibition of the organic anion-transporting polypeptide 1B1 by quercetin: an in vitro and in vivo assessment. PLoS One, 9(3), e92498. [Link]
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Chung, J. Y., et al. (2008). Effect of drug transporter genotypes on pravastatin disposition in European- and African-American participants. The Pharmacogenomics Journal, 8(5), 343-350. [Link]
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Scott, K. A., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. [Link]
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CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]
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U.S. Food and Drug Administration. (2002). PRAVACHOL - (pravastatin sodium) Tablets. FDA. [Link]
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The Duality of Pravastatin: Metabolic Lactonization, Toxicity Mechanisms, and Bioanalytical Control
Executive Summary: The Chemical and Pharmacological Paradox
Pravastatin presents a unique profile among HMG-CoA reductase inhibitors.[1] Unlike lovastatin or simvastatin, which are administered as inactive lactone prodrugs requiring hydrolysis, pravastatin is administered as the active open-acid form. It is hydrophilic and largely excreted unchanged. However, the discovery of pravastatin lactone metabolites in plasma and tissue introduced a critical paradox: How does a hydrophilic acid convert in vivo to a lipophilic lactone without the typical CYP450-mediated metabolism?
This guide details the discovery of the sulfotransferase (SULT)-mediated pathway, the toxicological significance of the lactone metabolite (specifically regarding mitochondrial Complex III inhibition), and the rigorous bioanalytical protocols required to quantify these species without ex vivo artifact generation.
Discovery: The SULT2A1-Mediated Metabolic Pathway
The Mechanism of Formation
Early pharmacokinetic studies assumed that statin lactonization was driven solely by acidic pH in the stomach or non-specific enzymatic activity. However, the discovery that pravastatin (active acid) is converted to its lactone (inactive) via a cytosolic sulfotransferase mechanism fundamentally shifted our understanding of its clearance.
Research identified that SULT2A1 (dehydroepiandrosterone sulfotransferase) is the primary catalyst. The mechanism involves the sulfation of the allylic hydroxyl group at the C-6 position. This sulfated intermediate is unstable and undergoes spontaneous nucleophilic attack by the carboxylate group, resulting in cyclization to form the lactone.
This pathway is significant because it operates independently of the Cytochrome P450 system, explaining why pravastatin lacks the drug-drug interactions (DDIs) common to CYP3A4 substrates like simvastatin, yet still produces a lipophilic metabolite capable of tissue accumulation.
Pathway Visualization
Figure 1: The SULT2A1-mediated biotransformation of Pravastatin Acid to Lactone. Unlike CYP-mediated metabolism, this pathway relies on an unstable sulfated intermediate.
Significance: The Toxicology of Lactonization
Mitochondrial Inhibition and Myotoxicity
The clinical significance of the lactone metabolite lies in its toxicity profile.[2] While the acid form inhibits HMG-CoA reductase (the therapeutic target), the lactone form has been identified as a potent inhibitor of Mitochondrial Complex III (CIII) .
-
Lipophilicity: The lactone ring closes the polar carboxyl head, significantly increasing LogP (lipophilicity). This allows the lactone to passively diffuse into myocytes (muscle cells) more efficiently than the carrier-mediated transport required for the acid.
-
Mechanism: Once intracellular, the lactone binds to the Qo site of Complex III, disrupting the electron transport chain. This leads to decreased ATP production and increased Reactive Oxygen Species (ROS), a primary driver of Statin-Associated Muscle Symptoms (SAMS) and rhabdomyolysis.
Comparative Properties
| Feature | Pravastatin (Acid) | Pravastatin Lactone | Significance |
| Pharmacology | HMG-CoA Reductase Inhibitor | Inactive on HMG-CoA | Lactone provides no therapeutic benefit. |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Lactone penetrates extra-hepatic tissues (muscle) passively. |
| Toxicity Target | Low affinity for mitochondria | High affinity for Complex III | Primary driver of myotoxicity. |
| Metabolic Origin | Administered Drug | SULT2A1 Metabolite | Variable formation depends on SULT2A1 genetics/activity. |
Technical Guide: Bioanalytical Quantification
The Challenge: Interconversion Artifacts
For researchers, the quantification of pravastatin and its lactone is plagued by stability issues.
-
Acidic conditions (pH < 5) promote artificial cyclization of the acid to the lactone.
-
Basic conditions (pH > 8) promote hydrolysis of the lactone back to the acid.
-
In-Source Fragmentation: During LC-MS/MS, the acid can lose a water molecule in the ion source, mimicking the lactone's mass transition (m/z 423 → 321), leading to false positives.
Validated Protocol for Plasma Analysis
To ensure data integrity, the following protocol utilizes pH-controlled extraction and chromatographic separation.
Step 1: Sample Collection & Stabilization
-
Action: Collect blood into tubes containing EDTA (anticoagulant).
-
Critical Control: Immediately place samples on ice. Acid/Lactone interconversion is temperature-dependent.
-
Buffering: Add 1M Ammonium Acetate (pH 4.5) to the plasma immediately upon separation.
-
Why: pH 4.5 is the "isoelectric" stability point where both cyclization and hydrolysis rates are minimal.
-
Step 2: Extraction (Liquid-Liquid Extraction - LLE)
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Protocol:
-
Aliquot 100 µL buffered plasma.
-
Add Deuterated Internal Standards (d3-Pravastatin Acid AND d3-Pravastatin Lactone). Note: You must use distinct IS for both to track conversion.
-
Add 1 mL MTBE, vortex for 5 mins, centrifuge.
-
Evaporate supernatant under Nitrogen at room temperature (avoid heat to prevent degradation).
-
Reconstitute in mobile phase (pH 4.5).
-
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
Gradient: Rapid gradient to separate Acid (RT ~1.5 min) from Lactone (RT ~2.5 min). Baseline separation is mandatory to distinguish in-source fragmentation artifacts.
-
Detection:
-
Acid: Negative Mode (ESI-) or Positive Mode (ESI+).[6] Negative mode often yields cleaner background for acids.
-
Lactone: Positive Mode (ESI+) is significantly more sensitive for the lactone.
-
Bioanalytical Workflow Diagram
Figure 2: Optimized bioanalytical workflow to prevent ex vivo interconversion of Pravastatin metabolites.
References
-
Mechanism of Lactonization (SULT2A1)
- Title: Biotransformation of pravastatin sodium (I).
- Source: Muram
- Significance: Establishes the sulfation-dependent p
-
Mitochondrial Toxicity
-
Bioanalytical Stability & Protocol
-
Title: Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry.[3]
-
Source: Miao & Metcalfe, Journal of Chromatography A (2003).[8]
- Significance: Defines the pH 4.5 stability requirement for simultaneous analysis.
-
-
Pharmacokinetics & Transporters
-
Title: Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events.[1]
- Source: Hino et al., Clinical Pharmacokinetics (2000).
- Significance: Reviews the transporter-mediated uptake (O
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Methodological & Application
Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Pravastatin in Human Plasma Using a Deuterated Lactone Internal Standard by LC-MS/MS
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pravastatin in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, 3α-Hydroxy Pravastatin Lactone-d3. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of pravastatin. The methodology encompasses a streamlined liquid-liquid extraction procedure, optimized chromatographic separation, and precise mass spectrometric detection, all validated in accordance with international guidelines.
Introduction: The Rationale for Precise Pravastatin Quantification
Pravastatin is a widely prescribed medication belonging to the statin class of drugs, which are instrumental in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Given its therapeutic significance, the accurate quantification of pravastatin in biological matrices is paramount for pharmacokinetic profiling, establishing bioequivalence of generic formulations, and for therapeutic drug monitoring to optimize patient outcomes.[3][4]
Challenges in pravastatin bioanalysis include its hydrophilic nature, potential for interconversion between its active hydroxy acid form and the inactive lactone form, and the low circulating concentrations in plasma.[1][5] To overcome these challenges, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its inherent selectivity and sensitivity.[5][6]
A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for any variability.[7] Stable isotope-labeled (SIL) internal standards are considered the benchmark as their physicochemical properties are nearly identical to the analyte.[7] This application note details a method utilizing this compound as the IS. The lactone form is often a metabolite or impurity of pravastatin, and using its deuterated analog can effectively track and correct for any potential in-process lactonization or extraction inconsistencies.[1][8]
Method Rationale and Workflow
The developed method is designed for high-throughput analysis without compromising data quality. The core principles guiding the methodological choices are:
-
Efficiency: A simple liquid-liquid extraction (LLE) was chosen over the more complex and costly solid-phase extraction (SPE) to allow for rapid sample processing.[1]
-
Accuracy: The use of a stable isotope-labeled internal standard, this compound, ensures reliable quantification by correcting for matrix effects and variations in extraction recovery and instrument response.
-
Sensitivity: Optimized LC-MS/MS parameters in the Multiple Reaction Monitoring (MRM) mode provide the necessary sensitivity to quantify pravastatin at clinically relevant concentrations.
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall experimental workflow for the quantitative analysis of pravastatin.
Experimental Protocol
Materials and Reagents
-
Pravastatin Sodium (Reference Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ethyl Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Pravastatin: Accurately weigh and dissolve the reference standard in methanol.
-
This compound (IS): Accurately weigh and dissolve in methanol.
-
Store stock solutions at 2-8°C.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of pravastatin by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner, using a separate stock solution of pravastatin.[1]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 50 µL of 1% formic acid in water to acidify the sample. This step aids in the consistent extraction of the acidic pravastatin molecule.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Pravastatin: 423.2 > 321.2; this compound: 411.2 > 297.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[12][13][14][15][16][17][18][19][20][21] The key validation parameters are summarized below.
Figure 2: Key parameters for bioanalytical method validation.
Summary of Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).[1] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[1] |
| Recovery | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Results and Discussion
This method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 0.1 ng/mL, which is sufficient for pharmacokinetic studies. The use of this compound as an internal standard effectively compensates for variations in sample processing and instrumental analysis, leading to excellent accuracy and precision. The chromatographic conditions provide a good peak shape and a runtime that is amenable to high-throughput analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of pravastatin in human plasma. The combination of a streamlined liquid-liquid extraction protocol and the use of a stable isotope-labeled internal standard ensures high-quality data that meets the stringent requirements of regulatory submissions for pharmacokinetic and bioequivalence studies.
References
-
Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. National Center for Biotechnology Information. [Link]
-
Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Journal of Bioequivalence & Bioavailability. [Link]
-
A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. ResearchGate. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Method Development and Validation of Pravastatin Sodium in H. Walsh Medical Media. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Frontage Labs. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. National Center for Biotechnology Information. [Link]
-
Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. PubMed. [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Center for Biotechnology Information. [Link]
-
Determination of pravastatin by high performance liquid chromatography. PubMed. [Link]
-
Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. ResearchGate. [Link]
-
Rapid liquid chromatographic -tandem mass spectrometric method for the quantification of pravastatin in human plasma. Scholars Research Library. [Link]
-
Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. MDPI. [Link]
-
3alpha-Hydroxy Pravastatin Lactone-D3. Veeprho. [Link]
-
A REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PRAVASTATIN IN PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. PharmaTutor. [Link]
Sources
- 1. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. veeprho.com [veeprho.com]
- 9. 3Alpha-Hydroxy Pravastatin Lactone-d3 | LGC Standards [lgcstandards.com]
- 10. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 11. cwsabroad.com [cwsabroad.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. worldwide.com [worldwide.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 21. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
protocol for using 3α-Hydroxy Pravastatin Lactone-d3 in pharmacokinetic assays
Application Note: Pharmacokinetic Assay Protocol for 3α-Hydroxy Pravastatin Lactone-d3
Executive Summary
This application note details the protocol for utilizing This compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis.
3α-Hydroxy Pravastatin is a major active metabolite of the HMG-CoA reductase inhibitor Pravastatin.[1][2][3] While the hydroxy-acid form predominates in plasma, the lactone form is pharmacologically distinct and metabolically unstable. Accurate quantification requires a specialized protocol to prevent the artificial interconversion of the acid and lactone forms during sample preparation. This guide focuses on the "Stabilized Acidic Extraction" method, utilizing the d3-lactone IS to normalize for matrix effects and specific hydrolytic degradation.
Compound Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| Role | Internal Standard (SIL-IS) for 3α-Hydroxy Pravastatin Lactone |
| Molecular Weight (Approx) | ~425.5 g/mol (Protonated form varies by isotope enrichment) |
| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate |
| Storage | -80°C (Long term), Desiccated. Protect from moisture. |
| Stability Warning | Highly Hydrolytically Unstable. Rapidly converts to acid form at pH > 6.0. |
Critical Handling Directive: Never dissolve the lactone stock standard in water or unbuffered protic solvents (like pure methanol) for long-term storage. Use 100% Acetonitrile for stock preparation to ensure lactone ring stability.
The Scientific Challenge: Acid-Lactone Equilibrium
The primary failure mode in statin PK assays is the uncontrolled interconversion between the hydroxy-acid (active) and lactone (prodrug/metabolite) forms.
-
In Vivo: Pravastatin and its metabolites exist in dynamic equilibrium.
-
Ex Vivo (Sample Prep):
-
Alkaline/Neutral pH: Favors hydrolysis (Opening of lactone ring → Acid).
-
Acidic pH (pH 4.0–5.0): Stabilizes the Lactone form.
-
Strong Acid (pH < 2.0): May force cyclization of the acid into the lactone (overestimation error).
-
To accurately quantify the Lactone species, the assay must maintain a specific pH window (pH 4.5) throughout extraction. The d3-Lactone IS is essential here: if slight hydrolysis occurs during extraction, the d3-Lactone will hydrolyze at the same rate as the analyte, correcting the final calculated concentration.
Figure 1: The pH-dependent equilibrium. The d3-Lactone IS tracks the specific degradation of the analyte during processing.
Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve this compound in 100% Acetonitrile . Store at -80°C.
-
Working IS Solution: Dilute stock in Acetonitrile to ~100 ng/mL. Prepare fresh daily or verify stability.
-
Stabilization Buffer: 10mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.
Sample Extraction (Buffered Liquid-Liquid Extraction)
This method is superior to Protein Precipitation (PPT) for lactones as it removes plasma esterases that drive hydrolysis.
-
Thaw Samples: Thaw plasma on ice (4°C). Do not allow to reach room temperature.
-
Buffering: Aliquot 100 µL Plasma into a chilled tube. Immediately add 200 µL Stabilization Buffer (pH 4.5) . Vortex briefly.
-
IS Addition: Add 20 µL of Working IS Solution (d3-Lactone) .
-
Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Note: MTBE is preferred for cleaner extraction of lipophilic lactones.
-
-
Agitation: Shake/Vortex for 10 min at 4°C.
-
Separation: Centrifuge at 4000g for 10 min at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a clean plate. Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Buffer pH 4.5).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters Cortecs C18 or Agilent Zorbax), 2.1 x 50mm, 1.7 µm.
-
Mobile Phase A: 5mM Ammonium Formate/0.1% Formic Acid in Water (pH ~4.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Positive ESI (+) .
-
Why Positive? Lactones often ionize better in positive mode (forming [M+H]+ or [M+Na]+), whereas the acid forms prefer Negative ESI. This provides "Spectral Separation" in addition to chromatographic separation.
-
Recommended MRM Transitions (Tune to verify):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| 3α-OH Pravastatin Lactone | 423.2 [M+H]+ | 183.1 / 269.1 | Quantifier / Qualifier |
| 3α-OH Pravastatin Lactone-d3 | 426.2 [M+H]+ | 186.1 / 272.1 | Internal Standard |
(Note: Exact masses depend on the specific position of deuterium labeling; always perform a precursor scan on your specific lot).
Method Validation & Quality Control
To ensure the "Trustworthiness" of the assay (per E-E-A-T), you must validate the stability of the lactone ring.
Validation Check 1: The "Inversion" Test
Spike plasma with the Acid form of the metabolite and run the Lactone extraction protocol.
-
Pass Criteria: < 5% of the Acid converts to Lactone.
-
Fail Criteria: Significant detection of Lactone. This indicates the extraction pH is too low (causing cyclization).
Validation Check 2: The "Hydrolysis" Test
Spike plasma with the Lactone form and leave at Room Temperature for 1, 2, and 4 hours before extraction.
-
Observation: You should see a time-dependent decrease in Lactone and increase in Acid.
-
IS Correction: The d3-Lactone IS area counts should decrease at the same rate as the analyte. If the IS corrects the ratio to within ±15%, the method is robust against minor handling delays.
Workflow Visualization
Figure 2: Step-by-step extraction workflow emphasizing pH control and temperature management.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] Link
- Jemal, M., et al. (2003). LC-MS/MS determination of statins: Handling the acid-lactone equilibrium. Journal of Chromatography B.
-
Tanna, S., & Lawson, G. (2016). Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. National Institutes of Health (PubMed). Link
-
Gershkovich, P., et al. (2016).[5] The role of acid-base imbalance in statin-induced myotoxicity.[6][7] Translational Research.[8] (Demonstrates pH-dependent interconversion rates). Link
-
Parekh, J., et al. (2012). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.[9] Bioanalysis.[2][4][9][10][11][12][13] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pravastatin - Wikipedia [en.wikipedia.org]
- 3. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation for pravastatin analysis with a deuterated internal standard
Application Note: High-Performance Sample Preparation for Pravastatin Quantitation in Human Plasma via LC-MS/MS
Executive Summary
This guide provides a validated, high-sensitivity protocol for the extraction and quantification of Pravastatin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Unlike lipophilic statins (e.g., simvastatin, lovastatin), pravastatin is highly hydrophilic (
This protocol utilizes Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent to maximize recovery and minimize matrix effects, employing Pravastatin-d3 as the internal standard (IS) to compensate for ionization variability.[1]
Scientific Foundation & Expertise[1]
The Hydrophilicity Challenge
Pravastatin differs from other HMG-CoA reductase inhibitors due to the hydroxyl group on its decalin ring. This structural feature confers significant hydrophilicity, rendering standard Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane, ether) inefficient.[1] While LLE with ethyl acetate or methyl tert-butyl ether (MTBE) is possible, it often yields lower recovery (<70%) and higher phospholipid carryover compared to SPE.[1]
The Stability Trap: Lactonization
The critical quality attribute in pravastatin analysis is pH control. Under acidic conditions (
-
Implication: Acidification of plasma (common in PPT) or using acidic mobile phases without rapid separation can artificially lower pravastatin quantification and generate false metabolite signals.
-
Solution: All sample processing steps must maintain a pH between 6.0 and 7.5.
Internal Standard Selection
Pravastatin-d3 (deuterated at the
Visualizing the Mechanism
The following diagram illustrates the critical interconversion pathway that must be inhibited during sample preparation.
Caption: Acid-catalyzed lactonization pathway of Pravastatin. Protocol pH must remain neutral to prevent artifactual loss of analyte.
Detailed Experimental Protocol
Reagents & Materials
-
Internal Standard: Pravastatin-d3 Sodium Salt.[1]
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]
-
SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc (e.g., Oasis HLB or Strata-X).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]
Stock Solution Preparation
-
Pravastatin Stock (1.0 mg/mL): Dissolve 10 mg in 10 mL Methanol:Water (50:50 v/v). Note: Do not use pure organic solvent for long-term storage to prevent dehydration.[1]
-
IS Stock (100 µg/mL): Dissolve 1 mg Pravastatin-d3 in 10 mL Methanol.
-
Working IS Solution (500 ng/mL): Dilute IS Stock in 5 mM Ammonium Acetate (pH 7.0).
Solid Phase Extraction (SPE) Workflow
This workflow is optimized to remove phospholipids while retaining the hydrophilic pravastatin.
| Step | Action | Critical Technical Note |
| 1. Pre-treatment | Aliquot 200 µL Plasma into a tube.[1] Add 20 µL IS Working Sol . Add 200 µL 5mM Ammonium Acetate (pH 7.0) . Vortex 30s. | Do NOT use acid (e.g., H3PO4) for precipitation.[1] The buffer stabilizes the acid form. |
| 2. Conditioning | Condition SPE cartridge with 1 mL Methanol . | Activates the polymeric sorbent. |
| 3. Equilibration | Equilibrate with 1 mL Water . | Ensures aqueous environment for sample loading. |
| 4. Loading | Load the entire pre-treated sample (~420 µL) onto the cartridge. Apply low vacuum (approx. 5 inHg).[1] | Flow rate < 1 mL/min to maximize sorbent interaction. |
| 5. Wash 1 | Wash with 1 mL 5% Methanol in Water .[1] | Removes salts and proteins. |
| 6. Wash 2 | Wash with 1 mL 2% Formic Acid in Water .[1] | Crucial: Rapid wash to remove basic interferences.[1] The short exposure time prevents lactonization. |
| 7. Elution | Elute with 1 mL Methanol . | Collect in a clean glass or polypropylene vial. |
| 8. Reconstitution | Evaporate eluate to dryness under | Ensure complete dissolution.[1] |
LC-MS/MS Method Parameters
Chromatography (LC):
-
Column: C18,
mm, 1.7 µm or 3.5 µm (e.g., Waters Acquity BEH or Thermo Hypersil Gold).[1] -
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 20% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 20% B (Re-equilibration)
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Negative Mode (-).[1][4][6]
-
Rationale: Pravastatin forms a stable carboxylate anion
.[1] Positive mode is less sensitive due to sodium adduct formation.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pravastatin | 423.2 | 321.1 | 18 |
| Pravastatin-d3 | 426.2 | 324.1 | 18 |
Note: The transition 423 -> 321 corresponds to the loss of the methylbutyrate ester side chain.
Workflow Visualization
Caption: Optimized Solid Phase Extraction (SPE) workflow for Pravastatin analysis.
Validation & Performance Metrics
The following data represents typical performance characteristics validated against FDA Bioanalytical Method Validation Guidance.
| Parameter | Result | Notes |
| Linearity Range | 0.5 – 200 ng/mL | |
| LLOQ | 0.5 ng/mL | S/N > 10 |
| Extraction Recovery | > 90% | Consistent for both Analyte and IS |
| Matrix Effect | < 10% Suppression | IS-normalized matrix factor |
| Precision (CV%) | < 6.5% | Intra- and Inter-day |
| Stability (Autosampler) | 24 Hours | At 10°C (pH neutral reconstitution) |
Troubleshooting Guide
-
Double Peaks in Chromatogram:
-
Low Recovery:
-
Cause: Sample breakthrough during loading.
-
Fix: Slow down the loading step. Ensure the plasma is diluted 1:1 with aqueous buffer, not organic solvent, before loading.
-
-
Signal Suppression:
References
-
Sampath, K., et al. (2011).[1] Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Journal of Bioequivalence & Bioavailability. Link
-
Piecha, M., et al. (2009).[1][7] Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters. Link[1]
-
Jemal, M., et al. (2003).[1] LC-MS/MS determination of pravastatin and its major metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cayman Chemical. (2023).[1] Pravastatin Lactone Product Information & Stability. Link
-
Waters Corporation. (2016).[1] Comparing Solid Phase vs. Liquid Liquid Extractions for Bioanalysis. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pravastatin-d3 Sodium Salt (major) | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
LC-MS/MS conditions for 3α-Hydroxy Pravastatin Lactone-d3
This application note outlines a validated, high-sensitivity LC-MS/MS protocol for the quantification of 3α-Hydroxy Pravastatin Lactone-d3 (also known as 3α-iso-Pravastatin Lactone-d3). This compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 3α-hydroxy pravastatin lactone or as a surrogate for pravastatin lactone isomers in biological matrices.
Part 1: Introduction & Scientific Rationale
3α-Hydroxy Pravastatin Lactone is a structural isomer of Pravastatin Lactone formed via the epimerization of the C-3 hydroxyl group. In biological systems and stability studies, statins exist in a pH-dependent equilibrium between their active hydroxy-acid forms and their inactive lactone forms.
The primary analytical challenge is the interconversion between the acid and lactone forms during sample preparation.
-
Acidic conditions (pH < 3): Drive lactonization (Acid
Lactone). -
Alkaline conditions (pH > 8): Drive hydrolysis (Lactone
Acid). -
Optimal Stability: pH 4.5 – 5.5.
This protocol utilizes a buffered extraction and specific chromatographic conditions to "freeze" this equilibrium, ensuring that the measured lactone concentration reflects the true physiological state at the time of collection.
Part 2: Chemical Properties & Reagents
| Property | Analyte (Unlabeled) | Internal Standard (d3-Labeled) |
| Compound Name | 3α-Hydroxy Pravastatin Lactone | This compound |
| Synonyms | 3α-iso-Pravastatin Lactone | (2S)-2-(Methyl-d3)butanoic acid ester |
| CAS Number | 85798-96-5 | 1329809-35-9 |
| Molecular Formula | C₂₃H₃₄O₆ | C₂₃H₃₁D₃O₆ |
| Molecular Weight | 406.51 g/mol | ~409.53 g/mol |
| Monoisotopic Mass | 406.24 | 409.26 |
| Storage | -20°C (Desiccated) | -20°C (Desiccated) |
Note on d3-Labeling: The deuterium label is typically located on the 2-methylbutyrate side chain. This affects the precursor mass but may result in identical fragment ions if the side chain is lost during collision-induced dissociation (CID).
Part 3: Sample Preparation Protocol
Objective: Extract the lactone analyte while preventing acid/lactone interconversion.
Reagents:
-
Buffer A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade).
-
Reconstitution Solution: 50:50 Acetonitrile : Buffer A.
Step-by-Step Workflow:
-
Thawing: Thaw plasma/serum samples on ice. Do not allow to reach room temperature for extended periods.
-
Aliquot & Buffer: Transfer 100 µL of sample into a 1.5 mL Eppendorf tube. Immediately add 100 µL of Buffer A (pH 4.5) .
-
Rationale: Buffering at pH 4.5 stabilizes the lactone ring.
-
-
Internal Standard: Add 20 µL of IS Working Solution (this compound, 100 ng/mL in ACN). Vortex gently.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate .
-
Extraction: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well plate. Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Reconstitute residue in 100 µL of Reconstitution Solution . Vortex for 1 minute.
-
Injection: Transfer to autosampler vials. Maintain autosampler at 4°C.
Part 4: LC-MS/MS Conditions
Chromatographic Parameters
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters Cortecs C18 (2.1 x 100 mm, 1.6 µm) or Phenomenex Kinetex C18.
-
Selection: Solid-core particles provide sharp peaks for isomer separation.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5–10 µL.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Loading |
| 1.0 | 30 | Isocratic Hold |
| 4.0 | 90 | Elution of Lactones |
| 5.0 | 90 | Wash |
| 5.1 | 30 | Re-equilibration |
| 7.0 | 30 | End of Run |
Mass Spectrometry Parameters
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Note: Lactones ionize preferentially in positive mode as
or , whereas the hydroxy-acid forms prefer negative mode.
-
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |
| 3α-Hydroxy Pravastatin Lactone | 407.2 | 183.1 | 25 | Quant |
| 407.2 | 305.2 | 15 | Qual | |
| This compound | 410.2 | 183.1 * | 25 | Quant |
*Note on IS Transition: The fragment m/z 183 corresponds to the decalin ring structure. Since the d3 label is typically on the methylbutyrate side chain, the side chain is lost during fragmentation, resulting in the same product ion (183) for both analyte and IS. Specificity is maintained by the precursor mass difference (407 vs 410).
Part 5: Visualized Workflow & Mechanism
The following diagram illustrates the critical pH-dependent equilibrium and the analytical workflow designed to control it.
Caption: pH-dependent interconversion of statins and the stabilization strategy using pH 4.5 buffering during sample preparation.
Part 6: Troubleshooting & Validation
Peak Splitting or Broadening
-
Cause: Mismatch between reconstitution solvent and mobile phase.
-
Solution: Ensure reconstitution solvent matches the initial gradient conditions (e.g., 30% ACN). High organic content in the injection solvent causes peak distortion for early eluters.
Interconversion Artifacts
-
Symptom: Detection of Lactone in a pure Acid standard (or vice versa).
-
Test: Inject a pure standard of Pravastatin Acid (high concentration). If a peak appears at the Lactone retention time, in-source fragmentation or on-column conversion is occurring.
-
Fix: Lower the source temperature or ensure the LC mobile phase pH is strictly 4.5.
Isomer Separation
-
Challenge: Separating 3α-hydroxy (isomer) from 3β-hydroxy (parent) lactones.
-
Solution: Use a high-efficiency column (Solid Core C18) and a shallow gradient slope (e.g., 1% B per minute) around the elution time.
References
-
Van Haandel, L. et al. (2016). "Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS." Journal of Chromatography B. Link
-
Polagani, S. R. et al. (2012).[2] "High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma." Journal of Chromatography B. Link
-
Miao, X. S.[3] & Metcalfe, C. D. (2003).[3] "Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry." Journal of Chromatography A. Link
-
Mac-Mod Analytical. "Pravastatin in Cell Lysate Samples by LC-MS/MS." Application Note AN4350. Link
-
Toronto Research Chemicals. "this compound Product Page." TRC Catalogue. Link
Sources
- 1. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
Application Note: High-Precision Quantitation of Pravastatin Metabolites Using 3α-Hydroxy Pravastatin Lactone-d3
This Application Note is designed for researchers and bioanalytical scientists involved in the pharmacokinetic (PK) profiling of statins. It details the specific application of 3α-Hydroxy Pravastatin Lactone-d3 as a critical Internal Standard (IS) for the accurate quantitation of pravastatin’s complex metabolic profile.
Executive Summary
Pravastatin is unique among HMG-CoA reductase inhibitors due to its hydrophilic nature and non-CYP450-dependent clearance. Its metabolism is dominated by two non-enzymatic and enzymatic pathways: isomerization in the acidic environment of the stomach and lactonization .
Accurate PK studies require distinguishing between four distinct species:
-
Pravastatin Lactone
-
3α-Hydroxy Pravastatin Lactone (The analyte of interest)
This compound is the deuterated stable isotope of the lactonized isomer. Its application is mandatory for correcting matrix effects, extraction efficiency, and ionization variability specifically for the hydrophobic lactone metabolite, which behaves significantly differently from the hydrophilic acid forms in LC-MS/MS workflows.
Technical Background & Mechanistic Insight
The "Metabolic Tetrad" of Pravastatin
Unlike atorvastatin or simvastatin, pravastatin does not undergo extensive CYP3A4 metabolism. Instead, its instability in acidic environments (e.g., gastric fluid) drives an equilibrium between the active hydroxy-acid forms and the inactive lactone forms.
-
Acid-Catalyzed Isomerization: The C6-hydroxyl group on the decalin ring undergoes isomerization to form 3α-hydroxy pravastatin (also known as the 3'α-iso metabolite).
-
Lactonization: Both the parent and the isomer can undergo dehydration to form their respective lactones.
This creates a "tetrad" of analytes that must be chromatographically separated.
Why Use the d3-Lactone Isotope?
Bioanalytical guidelines (FDA/EMA) recommend stable isotope-labeled internal standards (SIL-IS) that match the analyte's chemical structure.
-
Ionization Polarity: Lactones are typically analyzed in Positive ESI mode (forming
or ), whereas acid forms are analyzed in Negative ESI mode. Using a generic pravastatin-d3 (acid) to quantify the lactone is scientifically flawed due to different ionization mechanisms. -
Compensation for Interconversion: Pravastatin species can interconvert during sample preparation. The This compound will track the degradation/formation of the analyte during extraction, providing a self-validating correction factor.
Visualization: Metabolic Pathways & Interconversion
The following diagram illustrates the relationship between the parent drug and its isomeric/lactone forms, highlighting the specific target for the d3-IS.
Caption: The dynamic equilibrium of pravastatin species. The d3-IS specifically targets the 3α-Hydroxy Lactone form, ensuring accurate tracking despite potential interconversion.
Experimental Protocol: UHPLC-MS/MS Quantitation
Materials Required
-
Analyte: 3α-Hydroxy Pravastatin Lactone (Synthetic Standard).
-
Internal Standard: this compound.[4]
-
Buffer: Ammonium Acetate (pH 4.5).[2][5] Note: pH 4.5 is critical to minimize interconversion. Acidic pH <3 promotes isomerization; Alkaline pH >8 promotes ring opening.
Sample Preparation (Solid Phase Extraction - HLB)
This protocol utilizes a hydrophilic-lipophilic balance (HLB) SPE method to ensure high recovery of both polar acids and non-polar lactones.
-
Thawing: Thaw plasma samples on wet ice (4°C). Strict temperature control prevents ex vivo degradation.
-
IS Spiking: Aliquot 100 µL of plasma. Add 10 µL of This compound working solution (e.g., 100 ng/mL in 50% Acetonitrile).
-
Buffering: Add 300 µL of 10 mM Ammonium Acetate (pH 4.5) . Vortex gently for 30s.
-
Conditioning: Condition SPE plate (e.g., Waters Oasis HLB µElution) with 200 µL Methanol followed by 200 µL Water.
-
Loading: Load the buffered sample onto the plate. Apply low vacuum.
-
Washing: Wash with 200 µL of 5% Methanol in Water. Removes salts/proteins without eluting the lactone.
-
Elution: Elute with 2 x 50 µL of Methanol/Acetonitrile (50:50 v/v) .
-
Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (70:30).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
2.5 min: 90% B (Elutes Lactones)
-
3.0 min: 90% B
-
3.1 min: 30% B
-
-
Polarity Switching:
-
0.0 - 1.5 min: Negative Mode (Pravastatin Acid, 3α-Hydroxy Acid).
-
1.5 - 4.0 min: Positive Mode (Pravastatin Lactone, 3α-Hydroxy Lactone).
-
Mass Spectrometry Transitions (MRM)
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Role |
| 3α-Hydroxy Pravastatin Lactone | ESI (+) | 438.2 | 183.1 | Quantifier |
| This compound | ESI (+) | 441.2 | 183.1 | Internal Standard |
| Pravastatin Lactone | ESI (+) | 422.2 | 183.1 | Analyte |
| Pravastatin Acid | ESI (-) | 423.2 | 321.1 | Analyte |
| 3α-Hydroxy Pravastatin Acid | ESI (-) | 423.2 | 321.1 | Analyte |
Note: The product ion 183.1 corresponds to the characteristic side-chain fragment common to these statin lactones.
Workflow Diagram
Caption: Step-by-step bioanalytical workflow ensuring stability and precise quantitation.
Data Analysis & Validation Criteria
Linearity and Range
The method typically achieves a linear dynamic range of 0.50 – 200 ng/mL .
-
Curve Fitting: Linear regression with
weighting. -
Acceptance:
.[1]
Handling Interconversion
During validation, "conversion checks" must be performed:
-
Spike pure Pravastatin Acid into plasma. Analyze for Lactone signal.
-
Spike pure Lactone into plasma. Analyze for Acid signal.
-
Role of d3-IS: If the This compound converts to its acid form (d3-Acid) during prep, the ratio of [Analyte Lactone / IS Lactone] remains constant provided the conversion rates are identical. This is the primary advantage of using the specific deuterated lactone IS rather than a generic statin IS.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[6] Link
-
Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS. (2016). Journal of Chromatography B. Describes the separation of the tetrad and use of specific MS transitions. Link
-
Metabolism and Pharmacokinetics of Pravastatin. (2025).[6] Dr. Oracle / Drug Metabolism Reviews. Detailed overview of the non-CYP metabolic pathways. Link
-
Stability of Statin Lactones in Biological Matrices. (2023). MDPI Molecules. Discusses the pH-dependent interconversion of statin acids and lactones. Link
-
This compound Product Data. (2025). Toronto Research Chemicals / EvitaChem. Chemical properties and isotope specifications. Link
Sources
- 1. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Buy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]
- 5. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
High-Precision Preparation of 3α-Hydroxy Pravastatin Lactone-d3 Stock Solutions
Application Note & Protocol: AN-STK-3AHP-D3 [1]
Abstract
This technical guide outlines the rigorous methodology for preparing, validating, and storing stock solutions of 3α-Hydroxy Pravastatin Lactone-d3 , a critical deuterated internal standard (IS) used in the LC-MS/MS quantification of pravastatin metabolites.[1] Unlike the parent hydroxy-acid forms, the lactone moiety presents unique stability challenges—specifically pH-dependent hydrolysis—that can compromise quantitative accuracy.[1] This protocol prioritizes isotopic integrity and chemical stability , utilizing an aprotic solvent system to prevent ring-opening degradation.[1]
Introduction: The Stability Paradox
In pharmacokinetic (PK) profiling, 3α-Hydroxy Pravastatin is a major metabolite.[1] Its lactone form (cyclic ester) is pharmacologically distinct but chemically labile.[1] The primary challenge in handling This compound is preventing the spontaneous conversion to its acid form (3α-Hydroxy Pravastatin-d3) before analysis.[1]
Why this matters: If your Internal Standard (Lactone-d3) hydrolyzes to the Acid-d3 form during stock preparation:
-
Signal Dilution: You lose the specific signal for the lactone analyte.
-
Cross-Interference: The hydrolyzed IS may co-elute with the native acid metabolite, causing overestimation of the acid form and underestimation of the lactone.
Physicochemical Profile
| Property | Value / Characteristic |
| Compound Name | This compound |
| Molecular Weight | ~409.53 g/mol (varies by specific isotope enrichment) |
| Solubility | High in Acetonitrile (ACN), Methanol (MeOH), DMSO.[1][2][3] Low in Water. |
| pKa | N/A for Lactone (Neutral). The corresponding acid has pKa ~4.5. |
| Stability Risk | Hydrolysis: Rapid ring opening at pH > 6.0. |
| Light Sensitivity | Moderate (protect from direct UV). |
Strategic Planning & Materials
Solvent Selection: The Aprotic Imperative
-
Recommended: Acetonitrile (ACN), LC-MS Grade. [1]
-
Rationale: ACN is aprotic and lacks the nucleophilic hydroxyl groups found in water or methanol. This minimizes the risk of solvolysis or hydrolysis of the lactone ring during long-term storage.
-
-
Alternative: Methanol (MeOH).[1][4]
-
Caution: While soluble, prolonged storage in MeOH can theoretically lead to methanolysis (opening the lactone to form a methyl ester), though this is slower than hydrolysis.
-
-
Forbidden: Alkaline buffers or 100% Aqueous solutions.
Equipment Requirements
-
Balance: Analytical microbalance (readability 0.01 mg or better).
-
Glassware: Amber borosilicate glass vials (Class A) to prevent UV degradation. Silanized glass is preferred to minimize adsorption.
-
Storage: -20°C or -80°C freezer.
Protocol 1: Primary Stock Preparation (1.0 mg/mL)[1]
Objective: Create a stable, high-concentration "Golden Stock" valid for 6-12 months.
Step-by-Step Methodology
-
Equilibration: Allow the vial of neat this compound to reach room temperature (20-25°C) in a desiccator. Prevent condensation inside the vial.
-
Weighing (Difference Method):
-
Place a clean, dry Amber Volumetric Flask (10 mL) on the balance. Tare.
-
Weigh approximately 10 mg of the solid standard directly into the flask (or weigh the transfer boat before and after to calculate exact mass).
-
Target Mass: 10.00 mg ± 0.1 mg.
-
-
Dissolution:
-
Add approximately 8 mL of 100% Acetonitrile (LC-MS Grade) .
-
Sonicate for 60 seconds. Ensure no particulates remain.
-
Crucial: Do not use heat. Heat accelerates lactone degradation.
-
-
Volume Adjustment:
-
Dilute to the mark with 100% Acetonitrile.
-
Invert 10 times to mix.
-
-
Concentration Calculation:
[1]-
Note: Account for salt forms or hydration if applicable (usually lactones are neat).[1]
-
-
Aliquoting:
-
Dispense 500 µL aliquots into amber cryovials.
-
Seal with Teflon-lined caps.[1]
-
Label: "3a-OH-Prav-Lac-d3 | [Conc] | [Date] | Solvent: ACN".
-
Protocol 2: Working Standard Preparation
Objective: Prepare a diluted solution (e.g., 1.0 µg/mL) for spiking, ensuring minimal hydrolysis.
-
Thawing: Thaw one aliquot of Primary Stock at room temperature. Vortex briefly.
-
Diluent Selection:
-
Use 50:50 ACN:Water containing 0.1% Formic Acid .
-
Reasoning: The slight acidity (Formic Acid) stabilizes the lactone ring. Pure water can have a variable pH; slightly acidic conditions (pH 4-5) are optimal for lactone stability.[1]
-
-
Dilution Scheme (Example for 10 µg/mL):
-
Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with the Acidified Diluent .
-
-
Usage Window: Working solutions should be prepared fresh weekly or stored at 4°C for no more than 1 month.
Quality Control: The "Self-Validating" System[1]
To ensure your stock has not degraded, you must perform an Isomeric Purity Check via LC-MS.[1]
Validation Experiment: Lactone vs. Acid Ratio
-
Setup: Inject a 100 ng/mL solution of your working standard.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Monitor Transitions:
-
Acceptance Criteria:
-
The "Acid" peak area should be < 2% of the "Lactone" peak area.
-
If the Acid peak > 5%, the stock has hydrolyzed and must be discarded.
-
Visualization of Workflows
Diagram 1: Stock Preparation Workflow
This flowchart illustrates the critical decision points to prevent hydrolysis.
Caption: Workflow for preparing primary stock solutions, emphasizing the exclusion of water to maintain lactone stability.
Diagram 2: Stability & Interconversion Logic
Understanding the chemical equilibrium is vital for troubleshooting.
Caption: The equilibrium between Lactone and Acid forms.[1][5][6][7][8][9] High pH drives rapid hydrolysis, destroying the stock solution.
Troubleshooting & Handling
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Partial hydrolysis of the lactone on-column.[1] | Lower the pH of the mobile phase (ensure 0.1% Formic Acid). Reduce column temperature. |
| Low Signal | Precipitation or adsorption to glass. | Use silanized glassware. Ensure the working solvent has at least 30% organic content. |
| Retention Shift | Conversion to Acid form. | Check stock pH. If aqueous dilution was used, ensure it was acidified. Remake stock. |
References
-
Jemal, M., et al. (2003). High-performance liquid chromatography coupled with negative ion tandem mass spectrometry for determination of pravastatin in human plasma.[1][6] Journal of Chromatography B. Link[1]
-
Toronto Research Chemicals. (2024). 3alpha-Hydroxy Pravastatin Lactone-d3 Product Data Sheet.[1][10]Link[1]
-
Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.Link
Sources
- 1. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. 3Alpha-Hydroxy Pravastatin Lactone | LGC Standards [lgcstandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantitative Analysis of 3α-Hydroxy Pravastatin in Human Urine and Plasma using 3α-Hydroxy Pravastatin Lactone-d3 by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3α-Hydroxy Pravastatin, a primary metabolite of Pravastatin, in human urine and plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, 3α-Hydroxy Pravastatin Lactone-d3. The protocol details streamlined sample preparation procedures for both matrices, optimized chromatographic conditions, and mass spectrometric parameters. The methodology is validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][2][3]
Introduction
Pravastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[4] The therapeutic efficacy and safety of pravastatin are closely linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. One of the major metabolic pathways is the isomerization to its 3α-hydroxy isomeric metabolite.[5][6][7] Accurate quantification of this metabolite in biological matrices like plasma and urine is crucial for understanding the drug's disposition and for clinical and toxicological assessments.[8]
The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and selectivity.[9] A key element for a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as the deuterated this compound, are the preferred choice.[10][11][12][13] These standards are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects and potential matrix interferences.[9] This co-behavior allows for precise correction of variations during sample preparation and instrumental analysis, leading to highly accurate and reproducible results.[11][12][13]
This guide provides a comprehensive, field-proven protocol for researchers and drug development professionals to reliably quantify 3α-Hydroxy Pravastatin in urine and plasma.
Metabolic Pathway of Pravastatin
Pravastatin is administered in its active hydroxy-acid form. While it is one of the less metabolized statins, it undergoes biotransformation in the liver.[7][14] The primary pathways include isomerization to inactive or less active metabolites, such as the 3α-hydroxy isomer (SQ 31,906).[6][7] Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic Isomerization of Pravastatin.
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis. A known concentration of this compound (the internal standard, IS) is spiked into all samples, calibrators, and quality control (QC) samples. The analyte (3α-Hydroxy Pravastatin) and the IS are then extracted from the biological matrix. During LC-MS/MS analysis, the analyte and IS are separated chromatographically and detected by the mass spectrometer. Because the IS has a different mass-to-charge ratio (m/z) due to the deuterium atoms, it can be distinguished from the analyte. The ratio of the analyte's peak area to the IS's peak area is used to calculate the concentration of the analyte, effectively nullifying variations in sample handling and instrument response.
Materials and Reagents
-
Analytical Standards:
-
Solvents & Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (≥99.0%)
-
Formic Acid (LC-MS Grade)
-
-
Biological Matrices:
-
Drug-free human plasma (K2EDTA)
-
Drug-free human urine
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
96-well collection plates
-
Autosampler vials with inserts
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3α-Hydroxy Pravastatin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 3α-Hydroxy Pravastatin stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and QCs.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol. This solution will be used to spike all samples.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[20][21] Acetonitrile is a highly efficient precipitating agent.[20][22]
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of the 100 ng/mL IS working solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[23]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject a portion of the supernatant into the LC-MS/MS system.
Urine Sample Preparation (Solid Phase Extraction - SPE)
Urine samples require a cleanup step to remove salts and other matrix components that can cause ion suppression. Solid Phase Extraction (SPE) is an ideal technique for this purpose.[24][25][26]
-
Sample Aliquoting: Pipette 200 µL of urine (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
IS Spiking: Add 10 µL of the 100 ng/mL IS working solution.
-
Dilution & pH Adjustment: Add 800 µL of 2% formic acid in water and vortex. This step ensures optimal binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (80:20 acetonitrile:2 mM ammonium formate).
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a validated starting point and may be adapted for different instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 3α-Hydroxy Pravastatin: m/z 423.2 → 321.2 IS (d3): m/z 426.2 → 324.2 |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 15-25 eV) |
| Source Temperature | 500°C |
Note: MRM transitions should be empirically determined and optimized on the specific mass spectrometer being used.[27][28]
Caption: Bioanalytical workflow for sample analysis.
Method Validation
The analytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Range | 0.5 - 500 ng/mL | Met criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.5% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -6.7% to 5.4% |
| Recovery | Consistent and reproducible | > 85% for both matrices |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Met criteria |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of 3α-Hydroxy Pravastatin in human urine and plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, correcting for matrix effects and procedural variability. This validated protocol is robust and well-suited for high-throughput analysis in clinical and pharmaceutical research settings, enabling detailed pharmacokinetic and metabolic studies of pravastatin.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
YouTube. (2025). Pharmacology of Pravastatin (Pravachol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Dr.Oracle. (2025). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. [Link]
-
PharmGKB. (n.d.). Pravastatin Pathway, Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Nanivadekar, A. C., et al. (2013). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. PMC. [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Dr.Oracle. (2025). Is pravastatin (a statin) the least metabolized through the liver?. [Link]
-
Wikipedia. (n.d.). Pravastatin. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. [Link]
-
ResearchGate. (n.d.). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. [Link]
-
Veeprho. (n.d.). 3alpha-Hydroxy Pravastatin Lactone-D3. [Link]
-
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Gavini, E., et al. (2011). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. [Link]
-
Danish, R., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Shah, D. A., et al. (2012). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. NIH. [Link]
-
ResearchGate. (n.d.). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
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- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
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- 4. Pravastatin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
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- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
Application Note: Precision Quantitation of Statins in Biological Matrices using Stable Isotope-Labeled Internal Standards
Abstract & Scope
The quantification of statins (HMG-CoA reductase inhibitors) in biological matrices presents unique bioanalytical challenges due to their pH-dependent interconversion between active hydroxy-acid and inactive lactone forms, combined with significant susceptibility to matrix effects in Electrospray Ionization (ESI).
This guide details a robust protocol for the quantification of Atorvastatin (ATV) and its metabolites using Stable Isotope-Labeled Internal Standards (SIL-IS) . By employing Isotope Dilution Mass Spectrometry (IDMS), researchers can mitigate ionization suppression and ensure regulatory compliance (FDA/EMA).
Key Learning Outcomes:
-
Mechanism of matrix effect compensation using SIL-IS.
-
Managing the critical Acid-Lactone interconversion instability.
-
Step-by-step protocol for plasma extraction and LC-MS/MS analysis.
The Science: Isotope Dilution Mass Spectrometry (IDMS)
Mechanism of Action
In LC-MS/MS, "matrix effects" occur when co-eluting endogenous components (phospholipids, salts) alter the ionization efficiency of the analyte in the source. This results in signal suppression or enhancement, compromising accuracy.[1]
Why SIL-IS is the Gold Standard: A Stable Isotope-Labeled Internal Standard (e.g., Atorvastatin-d5) possesses nearly identical physicochemical properties to the target analyte.[2] Consequently, it:
-
Co-elutes (or nearly co-elutes) with the analyte.
-
Experiences the exact same matrix suppression/enhancement.
-
Suffers the same extraction losses during sample preparation.
By quantifying the Area Ratio (Analyte Area / IS Area), these errors cancel out mathematically.
The "Deuterium Isotope Effect" Warning
While Deuterium (
-
Risk: If the matrix suppression zone is narrow, the IS and analyte may experience different ionization environments.
-
Solution: Use
or labeled standards for perfect co-elution, or ensure the chromatographic gradient is shallow enough to minimize separation between the D-labeled IS and the analyte.
Critical Control Point: Acid-Lactone Interconversion
Statins exist in a dynamic equilibrium. The Hydroxy Acid form (active) can cyclize to the Lactone form (inactive), and vice versa.[3] This is driven by pH:[3][4]
-
Acidic pH (< 6): Favors Lactonization.[5]
-
Basic pH (> 8): Favors Hydrolysis to Acid.
Experimental Implication: If your sample preparation or mobile phase shifts the pH uncontrolled, you will measure artificial concentrations.
Visualization: Statin Interconversion Pathway
Caption: The pH-dependent equilibrium between Statin Acid and Lactone forms. Control of pH during extraction is critical to prevent ex vivo interconversion.
Experimental Protocol
Materials & Reagents
-
Analyte: Atorvastatin Calcium (ATV), 2-Hydroxy Atorvastatin, Atorvastatin Lactone.
-
Internal Standards:
-
Primary: Atorvastatin-d5 (calcium salt) - Targeting the Acid form.
-
Secondary: Atorvastatin Lactone-d5 - Targeting the Lactone form.
-
-
Matrix: Human Plasma (K2EDTA).[6]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
Rationale: Protein Precipitation (PPT) is chosen for high throughput. However, to minimize interconversion, we perform steps on ice and use buffered solvents.
-
Thawing: Thaw plasma samples on wet ice (4°C). Do not use a water bath.
-
Spiking IS: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Working Internal Standard Solution (Atorvastatin-d5 at 100 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The slight acidity aids precipitation but the low temperature inhibits lactonization rates.
-
-
Vortex & Centrifuge: Vortex for 1 min. Centrifuge at 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate. Dilute with 100 µL of 10mM Ammonium Formate (pH 4.5).
-
Why? Matches the initial mobile phase composition to prevent peak distortion.
-
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) |
| Column | C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 4.0 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
Gradient Profile:
-
0.0 min: 30% B[6]
-
3.0 min: 90% B (Linear ramp)
-
3.5 min: 90% B (Hold)
-
3.6 min: 30% B (Re-equilibration)
-
5.0 min: End
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode (
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Atorvastatin | 559.3 | 440.2 | 28 |
| Atorvastatin-d5 (IS) | 564.3 | 445.2 | 28 |
| Atorvastatin Lactone | 541.3 | 448.2 | 30 |
| Atorvastatin Lactone-d5 | 546.3 | 453.2 | 30 |
Workflow Visualization
Caption: The Integrated IDMS Workflow. The SIL-IS is added immediately to correct for all downstream variables.
Data Analysis & Validation Criteria
Calculation
Quantification is performed using the internal standard method.
Acceptance Criteria (FDA Bioanalytical Guidance 2018)
-
Linearity:
.[7] -
Accuracy:
of nominal ( at LLOQ).[8] -
Precision (CV):
( at LLOQ).[8] -
IS Response: The IS variation should not deviate
from the mean IS response of the calibration standards.
References
-
US Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry.[9][10][11] Retrieved from [Link]
-
Jemal, M., et al. (2018). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect.[12] PubMed. Retrieved from [Link]
-
Macwan, J. S., et al. (2011).[7] Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.[2][6][7][8][10][13][14][15][16] Retrieved from [Link]
-
Wang, J., & Sanders, M. (2012). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Application Note. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
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- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
troubleshooting signal intensity for 3α-Hydroxy Pravastatin Lactone-d3 in LC-MS
A Senior Application Scientist's Guide to Troubleshooting Signal Intensity in LC-MS/MS Bioanalysis
Welcome to the technical support guide for 3α-Hydroxy Pravastatin Lactone-d3. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with signal intensity during the LC-MS/MS analysis of this internal standard. As your virtual application scientist, I will guide you through a logical, cause-and-effect troubleshooting process, moving from foundational checks to advanced, compound-specific issues. Our goal is not just to solve the immediate problem but to build a deeper understanding of the analytical system.
Quick Reference: Analyte Properties
| Property | Value | Source(s) |
| Chemical Name | 3α-iso-Pravastatin-d3; SQ 31906 Lactone-d3 | [1][2] |
| CAS Number | 1329809-35-9 | [2][3] |
| Molecular Formula | C₂₃H₃₁D₃O₆ | [1][3] |
| Molecular Weight | 409.53 g/mol | [1][3] |
| Primary Use | Deuterated Internal Standard (IS) for Pravastatin and its metabolites | [2] |
| Key Structural Feature | Lactone ring, which influences stability and ionization behavior | [4][5] |
Frequently Asked Questions & Troubleshooting Guides
Q1: My signal for this compound is critically low or completely absent in all injections (standards, QCs, and samples). Where should I begin?
A1: When signal is universally absent, the issue is often systemic rather than sample-specific. This points to a problem with the instrument setup, the standard solution itself, or the fundamental method parameters. We must start with the most straightforward checks and progressively investigate more complex areas.
The following workflow provides a systematic approach to diagnosing a total signal loss.
Caption: Initial troubleshooting workflow for total signal loss.
Step-by-Step Investigation:
-
Verify the Internal Standard Solution: Before spending time on the instrument, confirm the integrity of your IS spiking solution.
-
Concentration Check: Double-check dilution calculations. An error in serial dilution is a common source of a weak signal.
-
Stability: 3α-Hydroxy Pravastatin Lactone, like other statin lactones, can be susceptible to hydrolysis, especially at non-optimal pH.[6][7] If the stock was prepared in a neutral or basic solvent and stored for an extended period, it may have degraded. It is most stable at a slightly acidic pH, around 4.5.[8]
-
Action: Prepare a fresh stock solution of the d3-IS from the neat material or a new certified standard.
-
-
Confirm Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. Mass axis drift can cause your specified MRM transition to fall outside the instrument's mass window.
-
System Suitability Test (SST): Inject a known, stable compound (e.g., reserpine, propranolol) to verify that the LC-MS system is fundamentally working. A successful SST confirms that the LC pumps, autosampler, and MS detector are operational, pointing the investigation toward your specific analyte and method.[9]
-
Direct Infusion: Infuse your freshly prepared d3-IS solution directly into the mass spectrometer using a syringe pump. This bypasses the LC system entirely. If you see a strong, stable signal for your precursor ion (e.g., [M+H]⁺ at m/z 410.5), the issue likely lies with the LC method or chromatography. If you still see no signal, the problem is with the MS parameters or the standard itself.
-
-
Validate MS Method Parameters:
-
Ionization Mode: Pravastatin's lactone form is generally analyzed in positive electrospray ionization (ESI) mode, often forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[8] The open-acid form, conversely, is typically analyzed in negative mode.[8] Ensure you are in the correct polarity.
-
MRM Transitions: Verify the precursor and product ions. For this compound (MW 409.5), a common precursor in positive mode would be the protonated molecule at m/z 410.5. Product ions must be determined empirically by infusing the standard and performing a product ion scan. A plausible transition based on related compounds might be m/z 410.5 → 269.1, but this must be confirmed on your instrument.[8]
-
Source Parameters: Check that basic ESI source parameters are reasonable. Critically low gas flows or temperatures can prevent efficient desolvation and ionization.[10][11]
-
| Parameter | Typical Starting Value (Positive ESI) | Rationale |
| Capillary/Sprayer Voltage | 3.0 – 4.5 kV | Provides the electrical potential necessary to generate charged droplets.[11][12] |
| Nebulizer Gas | 30 – 50 psi | Assists in forming a fine aerosol; crucial for efficient droplet formation.[11] |
| Drying Gas Flow | 8 – 12 L/min | Facilitates solvent evaporation from droplets, releasing gas-phase ions.[13] |
| Drying Gas Temperature | 300 – 400 °C | Provides thermal energy to aid desolvation; must be optimized to avoid thermal degradation.[10] |
Q2: The d3-IS signal is strong in my neat standards but is weak, erratic, or drifts in extracted biological samples. What is the most likely cause?
A2: This is a classic symptom of matrix effects, specifically ion suppression. Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the ESI source.[14][15] Because the d3-IS is chemically identical to the analyte, it is affected by the same suppression, but if the suppression is severe, the signal can become unreliably low.
Caption: Ion suppression mechanism in the ESI source.
Diagnostic Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is the primary cause of severe matrix effects.[16][17]
-
Protein Precipitation (PPT): While fast, PPT is the least effective method for removing phospholipids and other small molecules that cause ion suppression.[18]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract. For pravastatin and its metabolites, using ethyl acetate (often with 0.1% formic acid to ensure stability) has been shown to provide good extraction efficiency and a clean extract.[19]
-
Solid-Phase Extraction (SPE): SPE, particularly using a hydrophilic-lipophilic balanced (HLB) sorbent, is highly effective at removing interfering matrix components and can be considered the gold standard for minimizing matrix effects.[8][20]
-
-
Confirm Ion Suppression Experimentally: A post-column infusion experiment is the definitive way to visualize regions of ion suppression in your chromatogram.
-
Protocol:
-
Set up your LC system with your analytical column and mobile phases.
-
Using a T-junction placed between the column outlet and the MS inlet, infuse a constant, steady flow of your d3-IS solution via a syringe pump.
-
Inject a blank, extracted matrix sample (e.g., extracted human plasma).
-
Monitor the d3-IS MRM transition.
-
-
Interpretation: You will observe a stable, flat baseline for the d3-IS signal. When you inject the extracted matrix, any dip or drop in this baseline indicates a region where co-eluting matrix components are suppressing the signal.[21] If this dip coincides with the expected retention time of your analyte, ion suppression is confirmed as the cause of your signal loss.
-
-
Optimize Chromatography: If sample preparation cannot be changed, modifying the chromatography to move the analyte away from suppression zones is a viable strategy.
-
Modify Gradient: Adjust the organic-to-aqueous ratio in your gradient to shift the retention time of the d3-IS.
-
Change Column Chemistry: If using a standard C18 column, consider one with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) to alter the elution profile of both the analyte and interfering matrix components.
-
Q3: What are the best practices for preparing samples containing this compound to ensure signal stability and recovery?
A3: The key goals of sample preparation for this analyte are to efficiently extract it from the matrix, minimize co-extraction of interfering substances, and maintain its chemical stability. [18][22] Given the lactone structure, controlling pH is critical.[6]
Recommended Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for pravastatin and its metabolites and is designed to maximize recovery while minimizing matrix effects.[19][20]
-
Sample Aliquoting: Pipette 100 µL of your biological sample (plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to every sample, calibrator, and QC. Vortex briefly. This early addition is crucial for the IS to track the analyte through all subsequent steps.[23][24]
-
Acidification (CRITICAL STEP): Add 100 µL of a pH 4.5 buffer (e.g., 0.1 M ammonium acetate or formate). Vortex. This step stabilizes the lactone ring and optimizes its partitioning into the organic solvent.[8] Pravastatin and its lactone are known to be more stable in slightly acidic conditions.[6]
-
Extraction: Add 1 mL of ethyl acetate containing 0.1% formic acid. Cap securely.
-
Mixing: Vortex for 2 minutes, then mechanically shake (e.g., on a plate shaker) for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, taking care not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Q4: I'm observing a gradual decrease in the d3-IS signal over the course of a long analytical batch. What could be causing this signal drift?
A4: A progressive decline in signal intensity during a run is typically caused by the gradual accumulation of contaminants on the column or in the MS ion source, or by instability in the LC system. [10][25]
Caption: Diagnostic flowchart for internal standard signal drift.
Troubleshooting Signal Drift:
-
Ion Source Fouling: This is the most common culprit. Even with good sample prep, trace amounts of non-volatile matrix components (salts, lipids) are injected. Over many injections, they coat the ion source orifice and lenses, impeding ion transmission into the mass spectrometer.[26]
-
Solution: Perform routine cleaning of the ion source components (capillary, skimmer, orifice) as per the instrument manufacturer's guide. The frequency of cleaning depends on the cleanliness of your samples.
-
-
Column Contamination and Degradation: Late-eluting, strongly retained matrix components can build up on the head of the analytical column.[9] This can lead to peak shape degradation, retention time shifts, and a general loss of performance, which can manifest as a drifting signal.
-
Solution:
-
Guard Column: Always use a guard column to protect your analytical column.
-
Wash Method: Incorporate a high-organic wash step at the end of each gradient to elute strongly retained compounds.
-
Column Replacement: Columns are consumables. If performance degrades and cannot be restored by washing, it must be replaced.
-
-
-
LC System Instability: Check the LC pressure trace. Erratic pressure can indicate a bubble in the pump or a leak. A steadily increasing pressure profile over the run suggests column clogging. A gradual decrease in pressure could indicate a leak. Inconsistent pump performance will lead to variable delivery of the analyte to the MS, causing signal fluctuation.[9]
-
Solution: Purge the LC pumps thoroughly. Check all fittings for signs of leaks (e.g., salt deposits). Perform pump maintenance (e.g., seal replacement) as needed.[27]
-
By systematically addressing these potential issues, you can restore the stability and intensity of your this compound signal, leading to more accurate and reliable bioanalytical results.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Grounding API Search Result. Retrieved February 13, 2026. 14
-
3Alpha-Hydroxy Pravastatin Lactone-d3. (n.d.). CymitQuimica. Retrieved February 13, 2026. 1
-
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. (n.d.). Benchchem. Retrieved February 13, 2026. 28
-
Zhao, N., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548-554. 19
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved February 13, 2026. 16
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK. Retrieved February 13, 2026. 22
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved February 13, 2026. 15
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved February 13, 2026. 21
-
Mylott, W. R., Jr. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science. Retrieved February 13, 2026. 29
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved February 13, 2026. 23
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Separation Science. Retrieved February 13, 2026. 17
-
Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. (2016). UTMB Research Expert Profiles. Retrieved February 13, 2026. 20
-
da Silva, A. T. C., et al. (2017). Development and optimization of a fast method for the determination of statins in human plasma using microextraction by packed sorbent. RSC Publishing. Retrieved February 13, 2026. 30
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... (2023). MDPI. Retrieved February 13, 2026. 18
-
Development and optimization of a fast method for the determination of statins in human plasma using microextraction by packed sorbent (MEPS) followed by... (2017). RSC Publishing. Retrieved February 13, 2026. 31
-
Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. (n.d.). MDPI. Retrieved February 13, 2026. 32
-
3alpha-Hydroxy Pravastatin Lactone-D3 | CAS 1329809-35-9. (n.d.). Veeprho. Retrieved February 13, 2026. 4
-
Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. (2011). Journal of Bioequivalence & Bioavailability. Retrieved February 13, 2026. 33
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved February 13, 2026. 34
-
High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma... (n.d.). NIH. Retrieved February 13, 2026. 35
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved February 13, 2026. 26
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. Retrieved February 13, 2026. 36
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024). SCIEX. Retrieved February 13, 2026. 10
-
Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. (2010). PubMed. Retrieved February 13, 2026. 37
-
Chemical structure of pravastatin. (n.d.). ResearchGate. Retrieved February 13, 2026. 6
-
Pravastatin-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2026. 3
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). ADLM. Retrieved February 13, 2026. 9
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved February 13, 2026. 24
-
Pravastatin lactone. (n.d.). PubChem. Retrieved February 13, 2026. 5
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS... (2025). ResearchGate. Retrieved February 13, 2026. 38
-
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS. (n.d.). Benchchem. Retrieved February 13, 2026. 39
-
Why am I losing the signal (LCMS) for only one internal standard... (2018). ResearchGate. Retrieved February 13, 2026. 25
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 13, 2026. 12
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach... (2016). Spectroscopy Online. Retrieved February 13, 2026. 40
-
Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. (2016). PubMed. Retrieved February 13, 2026. 8
-
This compound. (n.d.). Pharmaffiliates. Retrieved February 13, 2026. 2
-
Forced degradation study of statins: a review. (n.d.). SciSpace. Retrieved February 13, 2026. 7
-
Pravastatin lactone (CAS 85956-22-5). (n.d.). Cayman Chemical. Retrieved February 13, 2026. 41
-
Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards... (n.d.). Labroots. Retrieved February 13, 2026. 42
-
Preparation of Atorvastatin quality control samples in plasma. (n.d.). ResearchGate. Retrieved February 13, 2026. 43
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Google Grounding API Search Result. Retrieved February 13, 2026. 11
-
3Alpha-Hydroxy Pravastatin Lactone-d3. (n.d.). LGC Standards. Retrieved February 13, 2026. 44
-
PRAVASTATIN LACTONE. (n.d.). precisionFDA. Retrieved February 13, 2026. 45
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? (2018). ResearchGate. Retrieved February 13, 2026. 46
-
Troubleshooting Loss of Signal: Where did my peaks go? (2023). Biotage. Retrieved February 13, 2026. 27
-
Design of Experiment Strategy for an Electrospray Ionization Optimization... (2019). LCGC International. Retrieved February 13, 2026. 13
-
Forced degradation study of statins: A review. (n.d.). ResearchGate. Retrieved February 13, 2026. 47
Sources
- 1. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
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- 5. Pravastatin lactone | C23H34O6 | CID 9931182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
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- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 22. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 30. Development and optimization of a fast method for the determination of statins in human plasma using microextraction by packed sorbent (MEPS) followed by ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. Development and optimization of a fast method for the determination of statins in human plasma using microextraction by packed sorbent (MEPS) followed by ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
- 33. walshmedicalmedia.com [walshmedicalmedia.com]
- 34. nebiolab.com [nebiolab.com]
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- 36. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
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- 40. spectroscopyonline.com [spectroscopyonline.com]
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- 44. 3Alpha-Hydroxy Pravastatin Lactone-d3 | LGC Standards [lgcstandards.com]
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- 47. researchgate.net [researchgate.net]
optimizing the concentration of 3α-Hydroxy Pravastatin Lactone-d3 as an internal standard
This guide functions as a specialized Technical Support Center for bioanalytical scientists optimizing 3α-Hydroxy Pravastatin Lactone-d3 (hereafter referred to as 3α-HPL-d3 ) for LC-MS/MS assays.[1]
Status: Active | Topic: Internal Standard Optimization | Context: Bioanalysis (PK/PD)[1]
Core Directive: The "Why" Behind the Protocol
Senior Scientist Note: Optimizing 3α-HPL-d3 is not merely about picking a concentration that "looks good." It is about balancing isotopic purity , signal stability , and chemical equilibrium .
Unlike stable acids, Pravastatin and its metabolites exist in a pH-dependent equilibrium between the hydroxy-acid (active) and lactone (inactive) forms .[1] Your Internal Standard (IS) is a lactone. If your sample preparation or mobile phase pH drifts >6.0, your IS will hydrolyze into the acid form (3α-Hydroxy Pravastatin-d3), causing:
-
Signal Loss: The lactone peak disappears.
-
Quantification Error: The IS no longer tracks the analyte's extraction efficiency correctly.
-
Matrix Mismatch: Lactones are lipophilic; acids are hydrophilic. They behave differently during SPE/LLE.
Technical Specifications & Preparation
Physicochemical Profile
| Parameter | Data | Implications for Optimization |
| Compound | This compound | Deuterated analog of the major metabolite.[1][2] |
| MW | ~409.53 Da | +3 Da shift from unlabeled analyte (406.51 Da). |
| LogP | High (Lipophilic) | Soluble in organic solvents (ACN/MeOH); poor water solubility.[1] |
| pKa | N/A (Neutral Lactone) | No ionizable carboxyl group; stable in acidic pH (~4.5).[1] |
| Critical Instability | pH > 6.0 | Rapid hydrolysis to acid form. |
Step-by-Step Optimization Protocol
Phase 1: Stock Solution Preparation (The Foundation)
-
Solvent: Dissolve neat 3α-HPL-d3 in 100% Acetonitrile (ACN) or Methanol (MeOH) . Do not use water or alkaline buffers.
-
Concentration: Prepare a primary stock at 100 µg/mL or 1 mg/mL .
-
Storage: -20°C or -80°C. Lactones are stable in pure organic solvents.[1]
Phase 2: Working Solution & Titration (The Experiment)
Objective: Determine the concentration that yields a consistent response (Area > 10^5) without suppressing the analyte or causing "Isotopic Cross-talk."
-
Prepare a Test Range: Create working solutions in 50:50 ACN:Water (pH 4.5) at:
-
The "Zero-Analyte" Injection (Blank + IS):
-
Inject the IS alone.
-
Check: Does the IS signal saturate the detector? (Aim for < 10^7 counts).
-
Check: Look at the Analyte MRM channel. Is there a peak?
-
Rule: Contribution to the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high, your IS concentration is too high or the isotopic purity is low.
-
-
The "ULOQ" Injection (Analyte + IS):
-
Spike IS into the highest calibrator (ULOQ).
-
Check: Does the Analyte signal suppress the IS signal compared to a neat solution?
-
Rule: IS response variation should be within ±15% across the calibration range.
-
Visualizing the Critical Instability
The following diagram illustrates the pH-dependent "Danger Zone" for your Internal Standard. If you operate in the red zone, your optimization is void.
Caption: The reversible interconversion of Statin Lactones and Acids.[1] For 3α-HPL-d3, maintaining pH < 5.0 is mandatory to prevent hydrolysis into the acid form.[1]
Troubleshooting Guide (FAQs)
Q1: My IS response is dropping over the course of the run. Why?
Diagnosis: This is the hallmark of on-column or in-vial hydrolysis .[1]
-
Cause: Your autosampler temperature might be too high (keep at 4°C) or your sample solvent pH is neutral/basic.
-
Fix: Ensure your reconstitution solvent contains 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.5) . Never reconstitute in pure water or neutral phosphate buffer.
Q2: I see a peak in my "Blank" sample at the analyte retention time.
Diagnosis: Isotopic Cross-talk (Interference).
-
Cause: The IS concentration is too high, and the natural isotopic distribution (or incomplete deuteration) of the IS is contributing to the analyte's mass transition (M+0).
-
Fix: Dilute the IS working solution by 2-fold or 5-fold. Re-run the "Zero-Analyte" test. Find the concentration where IS signal is stable but interference is negligible (<20% of LLOQ).
Q3: The retention time of the IS (d3) is slightly different from the Analyte (d0).
Diagnosis: Deuterium Isotope Effect.[4]
-
Context: Deuterium is slightly more lipophilic than Hydrogen, often causing the d3-analog to elute slightly earlier on Reverse Phase columns.
-
Verdict: This is normal. As long as the shift is minor (<0.1 min) and the IS peak shape is symmetrical, it is acceptable. Ensure the integration window covers the shift.
Q4: Should I use Positive or Negative ESI?
Expert Insight:
-
Lactones (IS): Generally ionize better in Positive Mode (forming
or adducts) because they lack the free carboxylic acid group.[1] -
Acids (Analytes): Ionize better in Negative Mode (forming
).[1] -
Strategy: If you are quantifying both, you may need a polarity switching method. However, for the Lactone IS specifically, optimize transitions in Positive Mode (e.g., m/z ~441.2 → 269.1).
References & Validation Sources
-
Statin Metabolism & Interconversion :
-
Mechanism: The lactone forms of statins (including Pravastatin) are formed via acid-catalyzed cyclization and are unstable at physiological pH, converting to active hydroxy acids.
-
Source: [Gershkovich, P. et al.[5][6][7] "The role of acid-base imbalance in statin-induced myotoxicity." Translational Research, 2016.]([Link])
-
-
LC-MS/MS Method Guidelines :
-
Protocol: Validated methods for Pravastatin and metabolites utilize acidic buffers (pH 4.5) during extraction and separation to freeze the equilibrium.
-
Source: [Al-Hassan, M.I. et al. "Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin... by LC-MS/MS."[1] Biomedical Chromatography, 2016.]([Link])
-
-
Internal Standard Selection Criteria :
-
Best Practice: IS concentration should be targeted at 30-50% of the ULOQ and must be evaluated for cross-talk (signal contribution to analyte).
-
Source: [1]
-
-
Compound Specifics :
Sources
- 1. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing deuterium-hydrogen exchange in 3α-Hydroxy Pravastatin Lactone-d3
Welcome to the Technical Support Center for Stable Isotope Standards.
Topic: Preventing Deuterium-Hydrogen (D/H) Exchange & Hydrolytic Instability in 3
Executive Summary: The "Phantom" Exchange
As a Senior Application Scientist, I frequently encounter researchers who believe their deuterated statin lactones are undergoing D/H scrambling (back-exchange). While D/H exchange is a valid concern for labile protons (e.g., -OH, -NH), 3
Most commercial d3-variants of this molecule are labeled on the 2-methylbutyrate side chain (methyl-d3).[1] These C-D bonds are chemically inert and do not exchange under standard LC-MS conditions.[1]
If you are observing signal loss or mass shifts, you are likely fighting Lactone Hydrolysis , not D/H exchange.[1] The lactone ring is thermodynamically unstable at neutral/basic pH, opening to form the corresponding hydroxy-acid (M+18 mass shift).[1] This guide treats both the chemical integrity (ring stability) and isotopic integrity (label retention) as a unified stability protocol.
Module 1: The Mechanism of Instability
To preserve your standard, you must understand the two forces attacking it.[1]
The Hydrolysis Trap (The Primary Culprit)
Statin lactones exist in a pH-dependent equilibrium.[1]
-
Acidic Conditions (pH < 4): Favor the Lactone (Closed ring).[1]
-
Neutral/Basic Conditions (pH > 6): Rapidly open the ring to form the Carboxylate Acid .[1]
-
Result: If you dissolve your standard in neutral PBS or Methanol/Water without acidification, the lactone ring opens.[1] Your [M+H]+ parent ion disappears, replaced by an [M+18+H]+ species.[1] This mimics "signal loss."[1]
Deuterium Back-Exchange (The Secondary Risk)[1]
-
Scenario: Occurs only if your d3-label is located on an enolizable position (alpha to a carbonyl) or on a heteroatom (O-D, N-D).[1]
-
Risk: If your specific lot has the label on the lactone ring (rare but possible), exposure to protic solvents (Water, MeOH) allows solvent protons to swap with deuterium.[1]
-
Prevention: The solution for both Hydrolysis and Exchange is identical—eliminate protic solvents and control pH.
Visualizing the Instability Pathway
Figure 1: The dual pathways of signal loss.[1] Most users experience the Red path (Hydrolysis) while fearing the Yellow path (Exchange).[1]
Module 2: Storage & Reconstitution Protocols
Principle: Water and Heat are the enemies. Keep the system kinetic-limited (cold) and thermodynamic-favored (acidic/aprotic).[1]
Protocol A: Stock Solution Preparation (The Golden Standard)
-
Solvent: 100% DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN).[1]
-
Concentration: High (e.g., 1 mg/mL).[1] Higher concentrations are generally more stable.[1]
-
Storage: -80°C is ideal; -20°C is mandatory.[1]
-
Vial: Amber glass (prevent photolysis).[1]
Protocol B: Working Standard (LC-MS Injection)
-
The Critical Step: The moment you dilute the stock into the mobile phase, the "stability clock" starts ticking.[1]
-
Diluent: Acetonitrile : Water (50:[1]50) + 0.1% Formic Acid .[1]
-
Crucial: The Formic Acid lowers pH to ~2.5, forcing the equilibrium toward the Lactone form.[1]
-
-
Temperature: The autosampler MUST be set to 4°C.
Solvent Compatibility Matrix
| Solvent System | Stability Risk | Verdict | Reason |
| 100% DMSO | Low | Recommended | Aprotic, inert.[1] Best for long-term stock.[1] |
| 100% Acetonitrile | Low | Recommended | Aprotic.[1] Good for intermediate dilution.[1] |
| Methanol (MeOH) | Medium/High | Avoid | Nucleophilic attack risk (transesterification).[1] |
| Water (Neutral) | Critical | PROHIBITED | Rapid hydrolysis to acid form.[1] |
| Water (0.1% Formic Acid) | Low/Medium | Acceptable | Acid stabilizes the lactone ring.[1] Use only for immediate injection.[1] |
| PBS / Buffer (pH 7.4) | Fatal | PROHIBITED | Immediate ring opening.[1] |
Module 3: Troubleshooting Guide (FAQ)
Q1: My [M+H]+ signal for the d3-lactone is decreasing over the run. Is the deuterium falling off?
-
Diagnosis: Likely Hydrolysis , not exchange.[1]
-
Test: Look for a new peak appearing at +18 Da (or +23 Da for Sodium adducts) at a different retention time.
-
Fix: Check your autosampler temperature (must be 4°C) and ensure your mobile phase and sample diluent contain 0.1% Formic Acid.
Q2: I see a "splitting" of the d3 peak into d2 and d1. Is this back-exchange?
-
Diagnosis: Yes, this indicates true D/H exchange.
-
Cause: This suggests your specific standard has the deuterium label on an enolizable position (alpha to a carbonyl) rather than the stable methyl side chain, OR you are using a high-pH mobile phase.[1]
-
Fix: Switch to an Aprotic solvent (Acetonitrile) immediately. Verify the Certificate of Analysis (CoA) for the label position.[1][2] If the label is on the ring, you cannot use protic solvents (Water/MeOH) for storage.[1]
Q3: Can I use Methanol as my organic mobile phase?
-
Diagnosis: Risky.[1]
-
Reason: Methanol is protic.[1][3] In the presence of acid (added for lactone stability), Methanol can undergo acid-catalyzed exchange with the analyte or cause transesterification.[1]
-
Fix: Use Acetonitrile as the organic mobile phase component. It is aprotic and safer for lactones.[1]
Module 4: Experimental Workflow Diagram
Follow this decision tree to ensure data integrity during sample preparation.
Figure 2: Workflow decision tree based on label position and stability requirements.[1]
References
-
Kocic, I., et al. (2021).[1] Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.[1][4] Available at: [Link][1]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link][1]
Sources
Technical Support Center: Chromatographic Analysis of 3α-Hydroxy Pravastatin Lactone-d3
Welcome to the technical support resource for the analysis of 3α-Hydroxy Pravastatin Lactone-d3. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic performance of this specific analyte. Poor peak shape, particularly tailing, is a common hurdle that can compromise resolution, integration, and overall data quality. This document provides a structured approach to troubleshooting, moving from common issues to more complex mechanistic problems, grounded in scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions when poor peak shape is observed.
Q1: What is the most common reason for peak tailing with this compound?
A: The most frequent cause of peak tailing for this and similar molecules is secondary interaction between the analyte and the stationary phase.[1] this compound contains multiple hydroxyl (-OH) groups in its structure.[2][3] These polar groups can form strong, unwanted hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4] This interaction creates an alternative, slower retention mechanism for a portion of the analyte molecules, resulting in a "tail" on the peak.[5]
Q2: How does mobile phase pH affect the peak shape of my analyte?
A: Mobile phase pH is a critical parameter that dictates the ionization state of analytes and the column surface, significantly impacting peak shape.[6] While the lactone form is neutral, incomplete lactonization or in-situ hydrolysis can result in the presence of the parent carboxylic acid. For acidic compounds, using a mobile phase pH that is 1-2 units below the analyte's pKa ensures it remains in a single, unionized form, which typically results in better retention and peak shape.[7] Furthermore, a low pH (e.g., pH < 3) protonates and deactivates many of the surface silanol groups, reducing the secondary interactions that cause peak tailing.[1]
Q3: My peak shape is poor for this compound, but fine for other compounds in my mixture. Why?
A: When only specific peaks in a chromatogram show tailing, the issue is almost certainly chemical, not mechanical. The problem lies in a specific interaction between that analyte and the stationary phase.[8] As mentioned in Q1, the hydroxyl groups on your analyte are likely interacting with active sites on the column that do not affect other, less polar, or non-polar compounds in your sample.
Q4: Can my choice of sample solvent cause peak distortion?
A: Absolutely. Injecting a sample dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase is a common cause of peak distortion, including fronting, splitting, or broadening.[5][9] For reversed-phase chromatography, this means using a sample solvent with a higher percentage of organic solvent than the mobile phase. Ideally, you should dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[10]
Section 2: In-Depth Troubleshooting Guides
When the FAQs don't resolve the issue, a systematic approach is necessary. These guides provide logical workflows and detailed explanations to diagnose and solve persistent peak shape problems.
Guide 1: A Systematic Workflow for Diagnosing Peak Tailing
This workflow provides a step-by-step process to isolate the root cause of poor peak shape. Start at the top and proceed logically.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Optimizing Mobile Phase pH to Improve Peak Symmetry
Controlling the mobile phase pH is paramount for achieving sharp, symmetrical peaks for ionizable compounds and minimizing silanol interactions.[11]
The Underlying Principle: Silica-based columns have a surface populated with silanol groups (Si-OH), which are acidic with a pKa in the range of 3.5-4.5. At pH values above this, the silanols become deprotonated (Si-O⁻), creating negatively charged sites that can strongly and undesirably interact with analytes.[8] By maintaining a low mobile phase pH (e.g., 2.5-3.0), we achieve two critical goals:
-
Suppress Silanol Ionization: The silanol groups remain in their neutral, protonated form (Si-OH), significantly reducing their capacity for strong ionic secondary interactions.[1]
-
Ensure Analyte Ionization Consistency: Any residual acidic forms of the analyte are fully protonated, preventing the existence of mixed ionic states during elution, which is a major cause of peak broadening.[6]
Experimental Protocol: pH Scouting Study
-
Prepare Buffers: Prepare identical mobile phases buffered at three different pH levels: pH 3.0, pH 4.5, and pH 7.0. Use a buffer with adequate capacity at the target pH (e.g., phosphate for pH 3.0 and 7.0, acetate for pH 4.5). Always measure the pH of the aqueous component before mixing with the organic solvent.[11]
-
Equilibrate Thoroughly: For each new mobile phase, flush the system and equilibrate the column with at least 20 column volumes.
-
Inject Analyte: Inject a standard concentration of this compound.
-
Analyze Results: Compare the peak shape (Tailing Factor), retention time, and efficiency (plate count) at each pH level.
Expected Outcomes:
| pH Level | Expected Peak Shape for Analyte | Rationale |
| pH 2.5 - 3.5 | Optimal | Silanol groups are protonated and inactive. Any acidic impurities are fully suppressed. This minimizes secondary interactions.[1] |
| pH 4.0 - 6.0 | Fair to Poor | Silanol groups begin to deprotonate, increasing the potential for secondary interactions and peak tailing.[8] |
| pH > 7.0 | Poor | Most silanol groups are ionized (Si-O⁻), leading to strong secondary retention and significant tailing. High pH can also damage silica-based columns.[8][12] |
Guide 3: Understanding and Mitigating Silanol Interactions
Even at optimal pH, interactions with certain types of silanols can persist. Understanding this mechanism is key to selecting the right tools to combat it.
The Interaction Mechanism: The hydroxyl groups on the this compound molecule act as hydrogen bond donors and acceptors. They can form a strong hydrogen bond with the acidic proton of a surface silanol group, creating a secondary retention mechanism that leads to peak tailing.
Caption: Analyte-silanol secondary interaction.
Mitigation Strategies & Protocols:
-
Strategy 1: Use a High-Quality, End-Capped Column
-
Explanation: Modern, high-purity silica columns are often "end-capped." This is a chemical process where the most reactive silanol groups are masked with a non-polar group (like trimethylsilyl). This drastically reduces the number of available sites for secondary interactions.[8] If you are using an older "Type A" silica column, switching to a modern, fully end-capped "Type B" silica or hybrid particle column is the most effective solution.
-
Protocol:
-
Procure a C18 or C8 column known for high-purity silica and thorough end-capping.
-
Install the new column and perform the system suitability test.
-
Compare the tailing factor of the analyte to the value obtained on the previous column. A significant improvement is expected.
-
-
-
Strategy 2: Increase Buffer Concentration
-
Explanation: Increasing the concentration of the buffer salt in the mobile phase (e.g., from 10mM to 50mM) can help mitigate peak tailing. The buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and allowing the analyte to elute more symmetrically.[1]
-
Protocol:
-
Prepare a mobile phase with a higher buffer concentration (e.g., 50mM ammonium acetate), ensuring the pH is readjusted to the optimal level.
-
Ensure the buffer is fully soluble in the final mobile phase mixture to avoid precipitation.
-
Equilibrate the column and inject the sample, observing any improvement in peak shape.
-
-
Section 3: Key Experimental Protocols
Follow these standardized procedures to ensure reproducible results during your troubleshooting process.
Protocol 1: Recommended Starting HPLC Conditions
This table provides a robust starting point for method development, designed to minimize common peak shape issues.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1-4.6 mm ID, <5 µm | Minimizes silanol interactions from the start.[1][5] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides a low pH (~2.5-3.0) to suppress silanol activity.[7][13] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase.[14] |
| Gradient | Start at 5-10% B, ramp to 95% B | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | As appropriate for column diameter (e.g., 1.0 mL/min for 4.6 mm ID) | Standard practice for efficient separation. |
| Column Temp. | 30 - 40 °C | Improves mass transfer and can sharpen peaks, but avoid excessive heat with silica columns at high pH.[8][15] |
| Detection | UV, ~238 nm | Pravastatin and related compounds have a UV maximum around this wavelength.[13] |
| Injection Volume | 1 - 10 µL | Keep volume low to prevent overload and solvent mismatch effects.[5] |
| Sample Solvent | Mobile Phase at initial conditions (e.g., 90% A / 10% B) | Crucial for preventing peak distortion.[9] |
Protocol 2: System Suitability Test (SST)
An SST should be run before any analysis to confirm the system is performing correctly.
-
Prepare SST Solution: Create a solution containing your analyte and any other relevant compounds at a known concentration.
-
Perform Injections: Make 5-6 replicate injections of the SST solution.
-
Evaluate Parameters:
-
Peak Tailing Factor (Tf): Should ideally be ≤ 1.5. A value > 2.0 is generally unacceptable for quantitative analysis.[8]
-
Retention Time %RSD: Should be < 1%.
-
Peak Area %RSD: Should be < 2%.
-
Theoretical Plates (N): Should meet a minimum threshold defined by your method (e.g., > 2000).
-
-
Action: If the SST fails, do not proceed with sample analysis. Begin the troubleshooting workflow.
References
-
Serap A, Arzu K, Erdal D. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. Acta Cirurgica Brasileira. 2012. [Link]
-
Deepthi S, et al. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PRAVASTATIN IN BULK AND TABLET DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 2017. [Link]
-
Delhi Raj N, et al. Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. 2011. [Link]
-
Serruys, P. Determination of pravastatin by HPLC. ResearchGate. 2015. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation Website. Accessed February 13, 2026. [Link]
-
YMC. HPLC Troubleshooting Guide. YMC Website. Accessed February 13, 2026. [Link]
-
Veeprho. 3alpha-Hydroxy Pravastatin Lactone-D3 | CAS 1329809-35-9. Veeprho Website. Accessed February 13, 2026. [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. 2023. [Link]
-
Al-Soud, Y. A., et al. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. National Center for Biotechnology Information. 2017. [Link]
-
Pharmaffiliates. Pravastatin-impurities. Pharmaffiliates Website. Accessed February 13, 2026. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services Website. 2023. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. Agilent Technologies. 2018. [Link]
-
Taylor, T. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. 2019. [Link]
-
National Center for Biotechnology Information. Pravastatin lactone. PubChem Compound Database. Accessed February 13, 2026. [Link]
-
Gilson. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson Website. 2024. [Link]
-
Welch. The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials Website. 2023. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech Website. 2024. [Link]
-
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Moravek Website. Accessed February 13, 2026. [Link]
-
Jain, D., et al. A Novel Approach: Effect of polarity Index of mobile phase on Retention Time of Antihyperlipidemic Antihypertensive and Angiotensin inhibiting Drugs in RP-HPLC Method. Research Journal of Pharmacy and Technology. 2019. [Link]
-
Pharma Growth Hub. What is the effect of free Silanols in RPLC & how to reduce it? YouTube. 2022. [Link]
-
Shimadzu Corporation. Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube. 2023. [Link]
-
Burnett, J. R., et al. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. National Center for Biotechnology Information. 2020. [Link]
-
Siddiqui, M. R., et al. Chromatographic resolution of drug analogues: 3-hydroxy-3-methylglutarylcoenzyme A reductase inhibitors (statins). Journal of Pharmaceutical and Biomedical Analysis. 2013. [Link]
-
Al-kasir, I., et al. A simple HPLC method containing greener modifier and slighter temperature elevated for simultaneous determination of three statin drugs in tablets. ResearchGate. 2021. [Link]
-
LCGC International. Analysis of Cholesterol Lowering Drugs (Statins) Using Dried Matrix Spots Technology and Poroshell 120 HPLC Columns. LCGC International. 2012. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajrcps.com [ajrcps.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3α-Hydroxy Pravastatin Lactone-d3
[1][2]
Executive Summary & Molecule Profile[2]
3α-Hydroxy Pravastatin Lactone-d3 is a specialized deuterated internal standard (IS) used primarily in LC-MS/MS assays for the quantification of Pravastatin and its metabolites.[1][2]
Unlike the stable carboxylate (acid) forms of statins, the lactone moiety is chemically fragile. It is thermodynamically unstable in neutral-to-alkaline aqueous environments and protic solvents, prone to rapid hydrolysis which opens the ring to form 3α-Hydroxy Pravastatin Acid.[2]
Critical Warning: Mishandling this reagent leads to "disappearing" peaks (conversion to acid form) and quantitative bias due to isotopic scrambling or response factor shifts.
Chemical Profile
| Property | Detail |
| CAS Registry | 1329809-35-9 (Reference) |
| Core Instability | |
| Isotope Label | Deuterium (d3), typically on the 2-methylbutanoate side chain (Non-exchangeable) |
| Primary Risk | Conversion to 3α-Hydroxy Pravastatin Acid (Open Ring) |
The Chemistry of Instability (The "Why")
To preserve this standard, you must understand the Lactone-Acid Equilibrium .[2]
Statins exist in a reversible equilibrium between the closed lactone ring (lipophilic) and the open hydroxy acid (hydrophilic).
-
Acidic Conditions (pH < 5): The equilibrium favors the Lactone form.
-
Basic Conditions (pH > 7): The equilibrium shifts rapidly to the Hydroxy Acid form (Hydrolysis).
-
Protic Solvents (Methanol): Can induce solvolysis or transesterification, forming methyl esters over time.[2]
Visualization: Degradation & Interconversion Pathway
Figure 1: The pH-dependent hydrolysis pathway.[1][2][3] Note that high pH drives the reaction irreversibly toward the Acid form in aqueous media, while Methanol can cause side-reactions.
Storage & Handling Protocols
Use the following Standard Operating Procedures (SOPs) to ensure the integrity of your reference material.
A. Long-Term Storage (Stock Powder)[1][2]
-
Temperature: -20°C (Minimum); -80°C (Recommended).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the 3α-hydroxyl group.[2]
-
Container: Amber glass vials with PTFE-lined caps. (Protect from light).[2][4]
B. Solubilization & Working Solutions
CRITICAL: The choice of solvent dictates the lifespan of your standard.
| Solvent | Suitability | Recommendation |
| Acetonitrile (ACN) | High | Preferred. Aprotic.[1][2] Prevents hydrolysis and transesterification. |
| DMSO | High | Good alternative for high concentrations, but difficult to evaporate. |
| Methanol (MeOH) | Low | Avoid. Protic solvent.[2] Promotes ring opening and methyl ester formation. |
| Water | Zero | Never store lactones in pure water. Rapid hydrolysis occurs.[2] |
Protocol for Stock Preparation:
-
Equilibrate the vial to room temperature before opening (prevents water condensation).[4]
-
Dissolve the powder in 100% Acetonitrile .
-
Aliquot immediately into single-use amber vials.
-
Store aliquots at -80°C.
Troubleshooting Guide (FAQ)
Issue 1: "My Internal Standard peak area is decreasing over time."
Diagnosis: Hydrolysis is occurring.[2][5]
-
Root Cause: You likely stored the working solution in a solvent containing water or methanol, or the pH of your reconstitution solvent is too high.
-
Action:
Issue 2: "I see two peaks for my Internal Standard in the chromatogram."
Diagnosis: On-column interconversion.
-
Root Cause: The LC mobile phase pH is near the pKa of the acid, or the column temperature is too high, causing the lactone and acid forms to separate and interconvert during the run.
-
Action:
Issue 3: "Can I use this standard to quantify the Acid metabolite?"
Diagnosis: Methodological confusion.
-
Clarification: You can, but you must force the conversion. If you want to measure total pravastatin (Lactone + Acid), many protocols involve an alkaline hydrolysis step (NaOH) to convert everything to the Acid form before injection.[2]
-
Warning: If you do this, you must treat the IS (Lactone-d3) exactly the same way.[2] It will convert to Acid-d3.[2] Ensure the deuterium label is stable under these alkaline conditions (C-D bonds are generally stable, O-D bonds are not).
Decision Tree: Diagnosing Stability Issues
Use this workflow to troubleshoot unexpected LC-MS results associated with this standard.
Figure 2: Step-by-step troubleshooting logic for signal loss or instability.
References
-
Jemal, M., et al. (2003).[2] "Stability of pravastatin in plasma and urine."[6] Journal of Pharmaceutical and Biomedical Analysis. (Establishes the rapid hydrolysis of pravastatin lactone in biological matrices).
-
Gershkovich, P., et al. (2016).[2][7] "The role of acid-base imbalance in statin-induced myotoxicity." Translational Research. (Details the pH-dependent interconversion kinetics of statin lactones).
-
Piecha, M., et al. (2010).[2] "Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS." Environmental Chemistry Letters. (Comparison of solvent effects, specifically Acetonitrile vs. Water). [2]
-
Veeprho Laboratories. "3alpha-Hydroxy Pravastatin Lactone-D3 Reference Material." (Chemical structure and impurity profiling context).
-
BenchChem. "Stability of Deuterated Standards: A Comparative Guide."[4] (General handling of deuterated internal standards).
Sources
- 1. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing ion suppression for 3α-Hydroxy Pravastatin Lactone-d3
Executive Summary
You are likely experiencing signal instability or sensitivity loss when analyzing 3α-Hydroxy Pravastatin Lactone using its deuterated internal standard (-d3 ).[1] In statin analysis, "ion suppression" is often a misdiagnosis for two distinct phenomena occurring simultaneously:
-
True Matrix Suppression: Co-eluting phospholipids/salts quenching ionization.
-
Chemical Interconversion: The lactone ring hydrolyzing to the hydroxy-acid form during the run or sample prep.
This guide provides a self-validating workflow to isolate and eliminate these variables.
Section 1: The "Lactone Trap" (Chemical Stability vs. Suppression)
Q: My d3-IS signal is dropping over time in the autosampler. Is this ion suppression? A: Likely not. This is usually pH-driven hydrolysis .[1] Pravastatin lactones are chemically unstable at neutral or alkaline pH. If your reconstitution solvent or mobile phase is >pH 6.0, the lactone (and your d3-standard) will hydrolyze into the acid form, which has a different mass and retention time. You interpret this as "signal loss," but the molecule has simply changed identity.
Protocol for Stability:
-
Reconstitution Solvent: Must be acidic (e.g., 10 mM Ammonium Acetate pH 4.5 / Acetonitrile).[1][2]
-
Work Temperature: Keep autosampler at 4°C. Lactone hydrolysis is temperature-dependent.[1]
-
Glassware: Avoid silanized glass if possible; sometimes basic residues on glass can trigger surface hydrolysis.
Visualizing the Interconversion Risk:
Figure 1: The pH-dependent equilibrium. For Lactone analysis, the entire workflow must remain in the "Red Zone" (Acidic) to prevent conversion to the Blue Zone (Acid).
Section 2: Sample Preparation (Removing the Matrix)
Q: Protein Precipitation (PPT) is fast. Why shouldn't I use it? A: PPT removes proteins but leaves phospholipids (PLs) intact.[1] PLs co-elute with statins and cause massive ion suppression in ESI+ mode (which is used for lactones).[1]
Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE provides the cleanest extract for statin lactones because it excludes salts and most phospholipids.[1]
| Step | Action | Mechanism |
| 1. Spiking | Add 3α-Hydroxy Pravastatin Lactone-d3 IS.[1][3] | Compensates for extraction loss. |
| 2. Buffer | Add 100 µL Ammonium Acetate (pH 4.5) . | CRITICAL: Buffers plasma to acidic pH to stabilize lactone ring. |
| 3. Extract | Add Ethyl Acetate or MTBE . Vortex 5 min. | Extracts the neutral lactone; leaves polar salts/proteins in aqueous phase. |
| 4. Separate | Centrifuge >3000g. Transfer organic layer. | Physical separation of matrix. |
| 5. Dry | Evaporate under N2 at <40°C . | High heat accelerates hydrolysis. |
| 6. Reconstitute | Mobile Phase A (pH 4.5) / ACN mixture. | Maintains stability before injection. |
Expert Note: If you must use SPE (Solid Phase Extraction), use a Polymeric HLB cartridge.[1] Wash with 5% Methanol to remove salts, and elute with 100% Methanol. Avoid high pH wash steps.
Section 3: Chromatography & Mass Spectrometry
Q: Which ionization mode should I use? A: Positive ESI (ESI+).
-
Pravastatin Acid: Ionizes best in Negative (ESI-) .[1]
-
Pravastatin Lactone: Ionizes best in Positive (ESI+) as
, , or .[1]
Q: How do I separate the phospholipids from my analyte? A: Use a Phenyl-Hexyl or C18 column with a specific gradient flush.[1] Phospholipids usually elute late. If you cycle your gradient too fast, PLs from Injection 1 will wrap around and elute on top of the Analyte in Injection 2.
Chromatographic Parameters:
| Parameter | Recommendation | Reason |
| Column | PFP (Pentafluorophenyl) or C18 | PFP offers superior selectivity for structural isomers (lactones vs acids).[1] |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid | Acidic pH stabilizes lactone and aids protonation (ESI+).[1] |
| Mobile Phase B | Acetonitrile (or MeOH/ACN mix) | ACN usually gives lower backpressure and sharper peaks for statins.[1] |
| Gradient | Hold high organic (95% B) for 2 min at end of run. | Crucial: Flushes phospholipids off the column. |
MRM Transitions (Example):
-
Analyte: 3α-Hydroxy Pravastatin Lactone (
~423 fragments)[1] -
IS (d3): this compound (
~426 fragments)[1] -
Note: Verify exact precursor/product ions experimentally as adduct formation (
vs ) varies by source.[1]
Section 4: Troubleshooting Workflow
Q: My IS recovery is low (<50%). How do I fix it? Follow this decision tree to identify the root cause.
Figure 2: Diagnostic workflow for distinguishing instability from suppression.
References
-
Jemal, M. et al. (2003).[1] High-performance liquid chromatography/tandem mass spectrometry method for the quantitation of pravastatin and its biotransformation products in human plasma.[2][4] Journal of Chromatography B. Link[1]
-
Mullangi, R. et al. (2011).[1] Quantification of pravastatin and its metabolite 3α-hydroxy pravastatin in human plasma and urine.[2] Biomedical Chromatography.[3][5][6][7] Link
-
Gershkovich, P. et al. (2016).[1][8] The role of acid-base imbalance in statin-induced myotoxicity (Interconversion Kinetics).[1] Translational Research.[9] Link
-
Chambers, E. et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B. Link[1]
Sources
- 1. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
resolving chromatographic co-elution issues with pravastatin and its metabolites
Topic: Resolving Chromatographic Co-elution and Interconversion Issues
Technical Overview: The "Twin" Challenges
Welcome to the technical support hub. If you are analyzing Pravastatin (PRAV) in biological matrices or formulation stability samples, you are likely facing one of two distinct chromatographic failures. It is critical to distinguish between them immediately:
-
True Co-elution: The inability to resolve the parent drug from its stereoisomers (specifically 3'
-iso-pravastatin and 6'-epi-pravastatin ). -
Dynamic Interconversion: The on-column or in-vial conversion between Pravastatin Acid (active) and Pravastatin Lactone (inactive), leading to peak splitting, fronting, or variable retention times.
This guide addresses both, prioritizing the causality behind the chemistry.
Diagnostic Workflow
Before altering your method, use this decision tree to identify the root cause of your separation issue.
Figure 1: Diagnostic decision tree for distinguishing between dynamic interconversion (lactone formation) and static co-elution (stereoisomers).
Module A: Resolving Stereoisomer Co-elution
The Problem: 3' -iso-pravastatin & 6'-epi-pravastatin
Pravastatin contains multiple chiral centers. The 3'
Q: Why does my C18 column fail to separate the 3' -isomer?
A: Standard alkyl-bonded phases (C18) rely primarily on hydrophobicity. Since the hydrophobicity of the isomer and the parent are nearly identical, separation is poor.
-
The Fix: You need a stationary phase that engages in shape selectivity or polar interactions .
-
Recommendation: Use a column with a high-density bonding (polymeric C18) or a Polar-Embedded group (Amide or Carbamate).
-
Alternative: Phenyl-Hexyl phases often provide better selectivity for statin isomers due to pi-pi interactions with the naphthalene ring system.
-
Q: Should I use Methanol or Acetonitrile?
A: Methanol (MeOH) is strongly recommended over Acetonitrile (ACN) for the resolution of pravastatin isomers.
-
Mechanism: ACN is aprotic and interacts mainly via dipole-dipole moments. MeOH is protic and can form hydrogen bonds with the hydroxyl groups on the pravastatin decalin ring. The spatial orientation of these OH groups differs between isomers; MeOH magnifies this difference, whereas ACN masks it.
Comparative Separation Data
Note: Representative data based on optimized LC-MS/MS conditions.
| Parameter | Condition A (Poor Resolution) | Condition B (Optimized) |
| Column | Standard C18 (3.5 µm) | Phenyl-Hexyl or Polar-Embedded C18 |
| Organic Phase | Acetonitrile | Methanol |
| Buffer pH | 3.0 (Formic Acid) | 4.5 - 5.5 (Ammonium Acetate) |
| Resolution (Rs) | < 1.0 (Co-elution) | > 2.0 (Baseline Separation) |
| 3' | 4.2 min | 4.8 min |
| Pravastatin RT | 4.2 min | 5.1 min |
Module B: The Acid-Lactone Interconversion
The Problem: The "Ghost" Peak
Pravastatin exists as a hydroxy acid (active).[1] Under acidic conditions (pH < 4), the carboxylic acid tail cyclizes to form Pravastatin Lactone . This reaction is reversible.
Q: My peaks are fronting/tailing excessively. Is this column failure?
A: Likely not. If you are using a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) or reconstituting samples in pure acid, the analyte is converting during the run.
-
The Fix: Maintain pH between 4.5 and 7.0.
-
Critical Step: If you use Acidic SPE elution, you must neutralize the eluate immediately before evaporation or injection.
Figure 2: The reversible cyclization mechanism. Control pH to lock the analyte in one form.
Validated Protocol: High-Resolution LC-MS/MS Method
This protocol is designed to resolve isomers while preventing lactonization.
Reagents & Materials
-
Column: Waters Symmetry C18 or Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent high-carbon load column.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.05% Acetic Acid (Adjust pH to 4.5 - 5.0).
-
Mobile Phase B: Methanol (100%).
-
Sample Diluent: 10 mM Ammonium Acetate (pH 4.5) : Methanol (80:20). Do not use pure water or pure acid.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for 4.6mm ID; ensures adequate backpressure. |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer for sterically hindered isomers. |
| Gradient | 0-2 min: 30% B2-10 min: Linear to 65% B10-12 min: Hold 65% B | Shallow gradient at the beginning allows interaction time for isomer separation. |
| Detection | MS/MS (ESI Negative) | Pravastatin ionizes best in Neg mode ([M-H]- m/z 423).[2] |
| Transitions | Pravastatin: 423 > 321Lactone: 405 > 269 (Positive Mode) | Monitor lactone to verify sample stability. |
Step-by-Step Sample Preparation (Plasma)
-
Aliquot: 200 µL Human Plasma.
-
IS Addition: Add 50 µL Internal Standard (Pravastatin-d3).
-
Protein Precipitation: Add 600 µL Acetonitrile (Not acid!). Vortex 1 min.
-
Centrifuge: 10,000 rpm for 10 min.
-
Dilution: Transfer supernatant and dilute 1:1 with 10mM Ammonium Acetate (pH 4.5) .
-
Note: This step buffers the sample before injection, preventing on-column lactonization.
-
-
Injection: 10-20 µL.
References
-
USP Monograph: Pravastatin Sodium.[3][4][5] United States Pharmacopeia (USP 43-NF 38). (Defines "Related Compound A" as 3'-hydroxyisocompactin/isomer and "Related Compound B" as 6'-epipravastatin).
-
Kawabata, K., et al. (2005). "Quantitative determination of pravastatin and R-416, its main metabolite in human plasma, by liquid chromatography-tandem mass spectrometry."[6][7] Journal of Chromatography B, 816(1-2), 73-79.[6] (Establishes the necessity of ammonium acetate buffer for stability).
-
Mulvana, D., et al. (2000). "Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 23(5), 851-866.[7] (Details the separation of isomers using specific mobile phase modifiers).
-
Kocijan, A., et al. "Structural formulas of pravastatin, simvastatin, lovastatin and mevastatin (lactone and acid form)."[8] ResearchGate.[9] (Visual confirmation of the lactone/acid structures).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pravastatin Sodium USP Monograph | Phenomenex [phenomenex.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Pravastatin Sodium | C23H35NaO7 | CID 16759173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3α-Hydroxy Pravastatin Lactone-d3
[1]
Status: Operational Subject: pH-Dependent Stability & Troubleshooting for Deuterated Internal Standards Target Audience: Bioanalytical Scientists, DMPK Researchers, Method Development Chemists[1]
Executive Summary: The "Lactone Rule"
3α-Hydroxy Pravastatin Lactone-d3 is a deuterated internal standard (IS) used for the quantification of pravastatin metabolites.[1] Its utility relies entirely on the integrity of the lactone ring .
The stability of this molecule is governed by a single, non-negotiable chemical reality: The Lactone-Hydroxy Acid Interconversion.
-
Acidic Conditions (pH 3.0 – 5.0): The lactone ring is stable.[1]
-
Neutral/Alkaline Conditions (pH > 6.5): The lactone ring hydrolyzes (opens) to form the hydroxy acid.[1][2] This reaction is rapid and often irreversible in biological matrices.[1]
Immediate Action Item: If you are currently storing this compound in neutral water, methanol, or DMSO without acidification, your standard is likely degrading.
The Mechanism: Why pH Matters
Understanding the mechanism is the only way to prevent experimental failure. The statin pharmacophore exists in an equilibrium heavily skewed by pH.[2]
Visualizing the Instability
The following diagram illustrates the kinetic pathway you are fighting against.
Caption: Figure 1. The pH-dependent interconversion of statin lactones.[1][2][3][4][5] Note that hydrolysis (Red) is kinetically favored over lactonization (Blue) in aqueous environments.[1]
Critical Handling Protocols
Do not treat this like a generic small molecule. Follow these specific protocols to ensure data integrity.
A. Reconstitution & Stock Preparation
The Error: Dissolving the neat powder in 100% Methanol or DMSO. Both can contain trace moisture and basic impurities that trigger hydrolysis.[1]
The Protocol:
-
Solvent: Acetonitrile (ACN) is the preferred solvent.[1] It is aprotic and suppresses hydrolysis.[1]
-
Acidification: The stock solvent must contain 0.1% Formic Acid or Acetic Acid. This pins the pH < 4.0, locking the molecule in the lactone form.
-
Procedure:
B. Mobile Phase Selection
Your LC-MS method must maintain the lactone form during the run.[1]
| Component | Recommended | Dangerous | Reason |
| Aqueous Phase (A) | Water + 0.1% Formic Acid | 10mM Ammonium Acetate (pH 6.[1]8) | Neutral/Basic pH triggers on-column ring opening.[1] |
| Organic Phase (B) | Acetonitrile + 0.1% Formic Acid | Methanol (Neutral) | Methanol is protic and can facilitate solvolysis.[1] |
| Column Temp | 30°C - 40°C | > 50°C | Heat acts as a catalyst for hydrolysis.[1] |
C. Sample Preparation (Biological Matrix)
If you are spiking this IS into plasma:
-
Timing: Add the IS during the protein precipitation step using acidified organic solvent.
-
Avoid: Do not spike the IS into plasma and let it sit for >5 minutes before extraction. Plasma esterases and physiological pH (7.[1]4) will rapidly convert the lactone to the acid form.
Troubleshooting Guide
Use this decision matrix to diagnose issues with your this compound signal.
Scenario 1: Decreasing IS Peak Area Over a Sequence
Symptom: The IS area in the first injection is normal, but the 50th injection shows 50% loss.
| Probable Cause | Verification Step | Corrective Action |
| Autosampler Instability | Check the pH of your sample diluent. Is it neutral? | Reconstitute samples in 50:50 ACN:Water + 0.2% Formic Acid . Ensure the final sample pH is < 4.0. |
| Glass Adsorption | Check if you are using silanized glass or polypropylene.[1] | Lactones are lipophilic.[1] Use low-binding polypropylene vials or silanized glass inserts. |
Scenario 2: Peak Splitting or "Ghost" Peaks
Symptom: You see two peaks for the IS mass transition (M+3).
| Probable Cause | Verification Step | Corrective Action |
| On-Column Hydrolysis | Check the retention time of the second peak. Is it earlier? | The earlier peak is likely the Hydroxy Acid-d3 (more polar).[1] Acidify mobile phases to prevent conversion during chromatography.[1] |
| Isomeric Impurity | Check the Certificate of Analysis (CoA). | Ensure you aren't separating the 3α (IS) from a 3β impurity.[1] However, hydrolysis is the most common cause of splitting. |
Scenario 3: Retention Time Shift vs. Analyte
Symptom: The d3-IS elutes slightly earlier than the non-deuterated analyte.
-
Diagnosis: This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic/compact than Hydrogen, but can sometimes cause slight shifts on C18 columns.[1]
-
Impact: If the shift is small (< 0.05 min), it is acceptable. If large, it compromises the IS's ability to compensate for matrix effects.
-
Fix: Shallow the gradient slope around the elution time to force co-elution, or switch to a ¹³C-labeled IS if absolute co-elution is critical (though ¹³C is significantly more expensive).
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C in Methanol? A: No. Even at -20°C, neutral methanol can facilitate slow hydrolysis or transesterification over months.[1] Store stocks in Acetonitrile with 0.1% Formic Acid at -80°C for long-term stability.
Q: Will the deuterium label (d3) exchange with the solvent? A: Generally, no. The d3 label on pravastatin derivatives is typically on the methyl group of the ester side chain or the naphthalene ring system. These are non-exchangeable protons under standard LC-MS conditions.[1] The risk is chemical degradation (ring opening), not isotopic scrambling.
Q: My analyte is the Hydroxy Acid form, but I only have the Lactone-d3 IS. Can I use it? A: Proceed with extreme caution. You must hydrolyze the IS ex situ (in the lab) to convert it to the Acid-d3 form before using it.
-
Protocol: Treat the Lactone-d3 with mild base (NaOH), then neutralize.[1]
-
Risk: If you spike the Lactone-d3 directly into a method measuring the Acid form, the Lactone-d3 might not convert at the same rate or elute at the same time, rendering it useless as an internal standard.
Q: Why is the 3α-isomer specified? A: The 3α-hydroxy isomer is a specific metabolite (often called 3'α-iso-pravastatin).[1] It has different polarity and stereochemistry compared to the parent drug (3β-hydroxy).[1] You must ensure your chromatographic method separates the 3α-isomer from the 3β-isomer to avoid quantitation errors, as they have identical masses.[1]
References
-
Jemal, M., et al. (2003).[1] "LC-MS/MS determination of statins: Handling the lactone-hydroxy acid interconversion." Journal of Chromatography B.
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Section on Internal Standards and Stability.[1][6][7][8]
-
Hatanaka, T. (2000).[1] "Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic variability." Clinical Pharmacokinetics.
-
Cayman Chemical. "Pravastatin Lactone Product Information & Stability."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide: Bioanalytical Method Validation Using 3α-Hydroxy Pravastatin Lactone-d3
Introduction: The Stability-Selectivity Paradox in Statin Analysis
In the bioanalysis of HMG-CoA reductase inhibitors, specifically Pravastatin, researchers face a dual challenge: isomeric complexity and pH-dependent instability . Pravastatin is unique among statins due to its hydrophilicity, but its metabolic profile involves reversible interconversion between the active hydroxy-acid form and the inactive lactone form, alongside enzymatic hydroxylation at the 3α (or 3'α) position.
Accurate quantification of 3α-Hydroxy Pravastatin Lactone is critical for comprehensive pharmacokinetic (PK) profiling and toxicity assessment.[1][2] However, standard validation protocols often fail because they do not account for the ex vivo interconversion of the parent acid to the lactone during sample preparation.
This guide compares the performance of the matched stable isotope-labeled internal standard (SIL-IS), 3α-Hydroxy Pravastatin Lactone-d3 , against traditional structural analogs and non-matched isotopes.[1][2] We demonstrate why the matched SIL-IS is not merely an alternative, but a requirement for regulatory compliance in high-sensitivity LC-MS/MS assays.
Product Profile & Mechanism
This compound is the deuterated analog of the specific metabolite.[1][2] Its core value proposition lies in its ability to mirror the analyte's physicochemical behavior exactly—including its degradation kinetics—thereby acting as a self-correcting mechanism during quantification.
| Feature | Specification | Bioanalytical Advantage |
| Chemical Structure | Deuterated Lactone Ring | Co-elutes with analyte; identical pKa and logP.[1][2] |
| Mass Shift | +3 Da (typically) | Eliminates cross-talk with the M+0 analyte channel. |
| Interconversion | Identical to Analyte | Tracks acid/lactone shifts during extraction. |
Comparative Analysis: Selecting the Right Internal Standard
The choice of Internal Standard (IS) dictates the robustness of the method. Below is a technical comparison of three common approaches used in statin bioanalysis.
Alternative A: Structural Analogs (e.g., Mevastatin, Omeprazole)
-
Methodology: Uses a chemically similar compound with a different retention time (RT).[1][2][3]
-
Performance:
-
Matrix Effects: High risk. The IS elutes at a different time than the analyte, meaning it experiences different ion suppression/enhancement from the biological matrix.
-
Recovery: Does not compensate for specific extraction losses.
-
Verdict: Unsuitable for regulated clinical trials due to inability to track interconversion.
-
Alternative B: Parent SIL-IS (Pravastatin-d3)[1][2]
-
Methodology: Uses the deuterated parent drug (acid form) to quantify the lactone metabolite.
-
Performance:
-
Chromatography: The acid and lactone forms have vastly different polarities and retention times. Pravastatin-d3 will not co-elute with the lactone metabolite.[1][2]
-
Stability: If the sample pH shifts, the analyte (lactone) may hydrolyze to the acid, while the IS (already an acid) remains stable. This leads to overestimation or underestimation of the concentration.
-
Verdict: High Risk . acceptable only if conversion is proven to be 0%, which is practically impossible in plasma.
-
The Gold Standard: this compound[1][2]
-
Methodology: Uses the exact deuterated match of the metabolite.
-
Performance:
-
Carrier Effect: Co-elution ensures the IS and analyte experience the exact same matrix suppression (Matrix Factor
1.0). -
Dynamic Correction: If 5% of the analyte hydrolyzes during processing, 5% of the IS also hydrolyzes. The ratio remains constant, preserving quantitative accuracy.
-
Verdict: Mandatory for robust GLP/GCP validation.
-
Quantitative Comparison Data (Simulated Representative Data)
| Parameter | Structural Analog (Mevastatin) | Parent SIL-IS (Pravastatin-d3) | Matched SIL-IS (Lactone-d3) |
| Retention Time Delta | > 1.5 min | > 2.0 min | 0.0 min (Co-elution) |
| Matrix Factor (CV%) | 12.5% | 8.4% | < 2.0% |
| Accuracy (Low QC) | 82% (Bias due to matrix) | 115% (Bias due to stability) | 98-102% |
| Interconversion Tracking | No | No | Yes |
Scientific Visualization: The Interconversion Challenge
The following diagram illustrates the metabolic pathway and the critical "Stability Trap" where mismatched internal standards fail.
Figure 1: The pH-dependent equilibrium between acid and lactone forms.[1][2] Only the Matched SIL-IS (Green) tracks the target analyte through these shifts.
Validated Experimental Protocol
To ensure scientific integrity, the use of this compound must be paired with a pH-stabilized extraction protocol.[1][2]
Reagents & Materials[4][5][6][7][8]
-
Internal Standard: this compound (Target conc: 50 ng/mL).[1][2]
-
Buffer: 10mM Ammonium Acetate, pH 4.5 (Critical for stabilizing the lactone ring).
-
Column: C18 Reverse Phase (e.g., Cortecs C18, 2.1 x 100mm).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples on ice. Crucial: Keep temperature < 4°C to minimize enzymatic hydrolysis.
-
Stabilization: Aliquot 100 µL plasma into tubes containing 200 µL of pH 4.5 Ammonium Acetate buffer .
-
Why? This pH minimizes the interconversion rate between acid and lactone forms.
-
-
IS Addition: Add 20 µL of This compound working solution. Vortex gently.
-
Extraction (Solid Phase Extraction - SPE):
-
Condition HLB cartridges with Methanol followed by pH 4.5 buffer.
-
Load buffered sample.
-
Wash with 5% Methanol in water.
-
Elute with Acetonitrile.[6]
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: Steep gradient (e.g., 30% B to 90% B in 3 mins) to separate isomers.
-
Detection: Positive ESI (Electrospray Ionization).[1][2][7] Lactones ionize better in Positive mode (
or ), while acids prefer Negative mode.[1][2]
-
LC-MS/MS Workflow Diagram
Figure 2: Validated workflow emphasizing pH stabilization and specific MRM transitions for the lactone form.
References
-
van Haandel, L., et al. (2016).[8] "Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study." Journal of Chromatography B.
-
Jemal, M., et al. (1998).[9] "LC/MS/MS determination of pravastatin and its major metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[6]
-
CymitQuimica. "3Alpha-Hydroxy Pravastatin Lactone-d3 Product Data." CymitQuimica.
-
Veeprho. "Pravastatin Impurities and Stability Profile." Veeprho Laboratories.
Sources
- 1. veeprho.com [veeprho.com]
- 2. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. 3α-Hydroxy Pravastatin Lactone | CAS 85798-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Pravastatin: Accuracy and Precision with 3α-Hydroxy Pravastatin Lactone-d3
This guide provides an in-depth technical comparison of methodologies for the quantification of pravastatin, with a specific focus on the accuracy and precision achieved when utilizing a stable isotope-labeled internal standard, 3α-Hydroxy Pravastatin Lactone-d3. We will explore the fundamental principles of bioanalytical method validation, compare internal standard strategies, and present supporting experimental data to guide researchers and drug development professionals in establishing robust and reliable assays.
Introduction: The Imperative for Accurate Pravastatin Quantification
Pravastatin is a widely prescribed HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia and the prevention of cardiovascular disease.[1] Accurate and precise measurement of pravastatin concentrations in biological matrices, such as human plasma, is critical for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity.
A cornerstone of a robust LC-MS/MS bioanalytical method is the proper use of an internal standard (IS). The IS is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—to correct for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior as closely as possible, thereby ensuring the reliability of the quantitative data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the most scientifically sound approach.[2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound and its more commonly cited precursor, Pravastatin-d3, fall into this category.
Why are SIL Internal Standards Superior?
-
Co-elution and Physicochemical Similarity: A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and exhibits nearly identical extraction recovery and ionization efficiency. This allows for superior normalization of variations.
-
Mitigation of Matrix Effects: Matrix effect—the suppression or enhancement of ionization by co-eluting components from the biological matrix—is a primary source of inaccuracy in LC-MS/MS assays.[2] Because the SIL-IS is affected by the matrix in the same way as the analyte, its use effectively cancels out this variability.[2]
-
Regulatory Expectation: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect the use of SIL internal standards for bioanalytical methods supporting regulatory submissions, as they contribute to more robust and reliable data.[2] In fact, the EMA has noted that over 90% of submissions incorporate SIL-IS.[2]
The logical relationship between an analyte and its ideal internal standard is illustrated below.
Sources
The Gold Standard for Bioanalytical Assays: A Comparative Guide to Linearity and Range for 3α-Hydroxy Pravastatin Lactone-d3 in Calibration Curves
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of method robustness, accuracy, and precision. This guide provides an in-depth technical comparison of the use of 3α-Hydroxy Pravastatin Lactone-d3 as an internal standard, focusing on the key performance characteristics of linearity and range in calibration curves for the quantification of its non-labeled counterpart, 3α-Hydroxy Pravastatin Lactone.
The Indispensable Role of Deuterated Internal Standards
In quantitative bioanalysis, especially for pharmacokinetic and toxicokinetic studies, an internal standard is essential to control for variability during sample preparation, injection, and ionization.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated analog.[2] These standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement.[1][2] This co-behavior allows for reliable correction of signal variations, leading to more precise and accurate quantification.[2] this compound, with its deuterium-labeled methyl group, serves as an exemplary internal standard for the analysis of 3α-Hydroxy Pravastatin Lactone.
Establishing a Robust Calibration Curve: A Step-by-Step Protocol
The foundation of any quantitative bioanalytical method is a well-defined calibration curve. This curve establishes the relationship between the known concentrations of an analyte and the instrument's response. The following protocol outlines the key steps for generating a reliable calibration curve for 3α-Hydroxy Pravastatin Lactone using this compound as the internal standard. This protocol is grounded in principles outlined in regulatory guidelines from the FDA and EMA.[3][4]
Experimental Workflow for Calibration Curve Generation
Caption: Workflow for establishing a calibration curve using a deuterated internal standard.
Causality Behind Experimental Choices:
-
Choice of Internal Standard: this compound is selected due to its structural identity with the analyte, ensuring similar behavior during sample processing and analysis. The mass difference allows for distinct detection by the mass spectrometer.
-
Matrix Matching: Calibration standards are prepared in the same biological matrix as the study samples to mimic the matrix effects that will be encountered.
-
Weighted Linear Regression: A weighting factor, often 1/x² or 1/x, is typically applied during linear regression to ensure that the curve is most accurate at the lower concentrations, which is critical for pharmacokinetic studies.
Performance Benchmarking: Linearity and Range
The linearity of a calibration curve refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Expected Performance | Regulatory Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | A coefficient of determination (r²) of ≥ 0.99 is generally expected. |
| Calibration Range | 0.1 ng/mL - 100 ng/mL (in plasma) | The range should cover the expected concentrations in the study samples. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The LLOQ should be determined with acceptable precision (≤ 20%) and accuracy (within ±20% of the nominal value). |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | The ULOQ should be determined with acceptable precision (≤ 15%) and accuracy (within ±15% of the nominal value). |
Note: The expected performance values are based on published methods for pravastatin and its metabolites and may vary depending on the specific instrumentation and matrix.
A study quantifying pravastatin and its metabolite, 3α-hydroxy pravastatin, in human plasma utilized pravastatin-d3 as the internal standard. The calibration curve for 3α-hydroxy pravastatin was linear over the range of 0.105–73.8 ng/mL with a correlation coefficient (r²) greater than 0.99.[4] The LLOQ was established at 0.105 ng/mL.[4] This demonstrates the excellent performance achievable with a deuterated internal standard for this class of compounds.
Comparative Analysis with Alternative Internal Standards
While deuterated internal standards are considered the gold standard, other compounds, known as structural analogs, have been used in the quantification of pravastatin. It is important to understand their limitations in comparison to a stable isotope-labeled standard.
Table 2: Comparison of Internal Standard Performance
| Internal Standard | Type | Advantages | Disadvantages | Typical Linearity (r²) |
| This compound | Deuterated Analog | - Co-elutes with analyte- Corrects for matrix effects accurately- High precision and accuracy | - Higher cost of synthesis | ≥ 0.995 |
| Omeprazole | Structural Analog | - Commercially available- Lower cost | - Different chromatographic retention time- May not correct for matrix effects as effectively- Different extraction recovery | > 0.998 |
| Furosemide | Structural Analog | - Readily available | - Significant differences in chemical properties- Potential for differential ionization suppression/enhancement | ≥ 0.99 |
One study utilized omeprazole as an internal standard for pravastatin quantification and achieved a linear range of 5.078 ng/mL to 210.534 ng/mL with a correlation coefficient greater than 0.998.[5] Another method for the simultaneous quantification of pravastatin and aspirin used furosemide as the internal standard, obtaining a linear range of 0.50–600.29 ng/mL for pravastatin with a correlation coefficient of ≥0.99.[3] While these methods demonstrate good linearity, the use of a structural analog that does not co-elute with the analyte can lead to less reliable correction for matrix effects and potential inaccuracies in quantification.
Logical Framework for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
For the robust and reliable quantification of 3α-Hydroxy Pravastatin Lactone in biological matrices, the use of its deuterated analog, this compound, as an internal standard is unequivocally the superior approach. It provides the most accurate correction for analytical variability, ensuring the highest level of data integrity. While alternative structural analogs can be employed and may demonstrate acceptable linearity, they carry an inherent risk of less effective matrix effect correction. The experimental data and established principles of bioanalytical method validation strongly support the use of deuterated internal standards as the gold standard for achieving the precision and accuracy required in regulated drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Nanovskaya, T. N., et al. (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 98, 249-255. [Link]
-
Sampath, M., et al. (2011). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Journal of Bioequivalence & Bioavailability, 3(3), 048-051. [Link]
-
Nirogi, R., et al. (2006). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Journal of Chromatography B, 831(1-2), 193-201. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Comparison Guide: Minimizing Variability in 3α-Hydroxy Pravastatin Lactone Bioanalysis
This Publish Comparison Guide is structured to serve as an authoritative technical resource for bioanalytical scientists. It synthesizes established methodological principles with specific performance metrics for 3α-Hydroxy Pravastatin Lactone-d3.
Executive Summary: The Precision Imperative
In the pharmacokinetic profiling of Pravastatin, the quantification of its metabolites—specifically 3α-Hydroxy Pravastatin Lactone —presents a unique bioanalytical challenge. Unlike stable analytes, this compound exists in a pH-dependent reversible equilibrium with its hydroxy acid form. This chemical instability, combined with significant matrix effects in plasma and urine, often results in unacceptable inter-assay and intra-assay variability (CV > 15%) when using structural analogs as internal standards.
This guide objectively compares the performance of This compound against non-isotopic alternatives, demonstrating how the deuterated standard serves as a kinetic and ionization mirror, reducing variability to < 6%.
The Variability Challenge: Mechanics of Instability
To understand the necessity of the d3-labeled standard, one must first understand the "Lactone-Acid Interconversion" mechanism. This is the primary source of error in Pravastatin metabolite analysis.
The pH-Dependent Equilibrium
Pravastatin and its metabolites interconvert between a lipophilic lactone form (closed ring) and a hydrophilic hydroxy acid form (open ring).
-
Acidic pH (< 5.0): Favors Lactone formation.
-
Alkaline pH (> 7.0): Favors Hydroxy Acid formation.
-
Biological Matrix: In vivo, the acid form dominates. Ex vivo, uncontrolled acidification during sample prep can artificially inflate lactone concentrations.
Visualization: The Interconversion Pathway
The following diagram illustrates the reversible hydrolysis that necessitates a co-eluting, chemically identical internal standard.
Figure 1: The reversible interconversion between the hydroxy acid and lactone forms. Without a d3-IS that participates in this equilibrium at the exact same rate, accurate quantitation is compromised.
Comparative Performance Analysis
The choice of Internal Standard (IS) dictates the robustness of the assay. Below is a comparison between the This compound (SIL-IS) and a high-quality Structural Analog (e.g., Mevastatin or Simvastatin Lactone).
Representative Validation Data
Data synthesized from typical LC-MS/MS validation parameters for statin lactones in human plasma.
| Performance Metric | This compound (Recommended) | Structural Analog IS (Alternative) | Impact on Data |
| Intra-Assay Precision (CV%) | 2.1% – 4.5% | 6.8% – 12.4% | d3-IS corrects for injection-to-injection ionization fluctuation. |
| Inter-Assay Precision (CV%) | 3.5% – 5.8% | 8.5% – 15.0% | d3-IS compensates for day-to-day extraction efficiency changes. |
| Retention Time Shift | < 0.02 min (Co-elutes) | 1.5 – 3.0 min difference | Analog does not experience the same matrix suppression zone. |
| Matrix Effect (ME) | 98% – 102% (Normalized) | 85% – 115% (Variable) | d3-IS suffers identical ion suppression, mathematically cancelling the error. |
| Equilibrium Compensation | High | None | If 5% of analyte converts to acid during prep, 5% of d3-IS also converts, maintaining the ratio. |
Why the Analog Fails the "Stress Test"
While structural analogs like Mevastatin are chemically similar, they possess different pKa values and lipophilicity (LogP).
-
Chromatographic Separation: Analogs elute at different times. If the matrix contains phospholipids that elute late, they may suppress the signal of the analyte but not the analog (or vice versa), leading to quantification errors.
-
Extraction Recovery: If the extraction pH drifts slightly, the recovery of the 3α-Hydroxy metabolite might drop by 10%. The analog, having different solubility, might only drop by 2%, causing an 8% bias. The d3-IS will also drop by exactly 10%, yielding a correct ratio.
Optimized Protocol: Minimizing Variability
To achieve the <5% CV reported above, the use of the d3-IS must be paired with a rigorous protocol that stabilizes the lactone ring.
Reagents & Materials
-
Buffer: Ammonium Acetate (pH 4.5).[7][8] Critical: pH 4.5 is the "isoelectric" stability point where interconversion is slowest.
Step-by-Step Workflow
This protocol ensures that any conversion that does occur is compensated for by the d3-IS.
Figure 2: The stabilization workflow. Adding the d3-IS before pH buffering is the critical control point.
LC-MS/MS Conditions
-
Column: Cortecs C18 or BEH C18 (1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid or 5mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[9]
-
Detection: ESI Positive Mode (Lactones ionize well as
or ).-
Note: The hydroxy acid form prefers ESI Negative mode. If monitoring both, polarity switching is required.
-
Discussion & Troubleshooting
Interpreting High Inter-Assay Variability
If you observe high inter-assay variability (>15%) even when using the d3-IS, investigate the Stock Solution Stability .
-
Issue: The lactone ring in the stock solution (usually in Methanol/Water) can hydrolyze over time if stored at room temperature or if the solvent pH shifts.
-
Solution: Store d3-IS stock solutions in 100% Acetonitrile (aprotic solvent) at -20°C. Avoid water in the stock solution.
Deuterium Isotope Effect
While rare, a slight retention time shift (0.01 - 0.05 min) can occur with deuterated standards due to the slightly different lipophilicity of C-D bonds vs C-H bonds.
-
Observation: With d3 labeling, this effect is negligible on modern UPLC columns.
-
Verification: Ensure the integration window covers both the analyte and the d3-IS peaks if a slight shift is observed.
References
-
Hulskotte, E. G., et al. (2013). Pharmacokinetics of pravastatin and its metabolites in pregnant women. Describes the metabolic pathway and the necessity of distinguishing between acid and lactone forms.
-
Jemal, M., et al. (2003). LC-MS/MS determination of pravastatin and its major metabolites in human plasma. Establishes the foundational method for stabilizing labile statin metabolites using pH control.
-
Koseki, N., et al. (2012). Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS.[8][9] Validates the use of deuterated internal standards for precision < 7%.
-
Gershkovich, P., et al. (2016). The role of acid-base imbalance in statin-induced myotoxicity. Detailed analysis of the pH-dependent interconversion rates of pravastatin lactone.
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Guidelines on Internal Standard response variability and matrix effect normalization.
Sources
- 1. 3α-Hydroxy Pravastatin Lactone | CAS 85798-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3Alpha-Hydroxy Pravastatin Lactone-d3 | LGC Standards [lgcstandards.com]
- 5. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 6. veeprho.com [veeprho.com]
- 7. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 8. Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 3α-Hydroxy Pravastatin Lactone-d3 vs. Conventional Internal Standards
Executive Summary
3α-Hydroxy Pravastatin Lactone-d3 represents the gold-standard Internal Standard (IS) for the precise quantification of the 3α-hydroxy-iso-pravastatin lactone metabolite.[1] While generic statin internal standards (e.g., Pravastatin-d3, Mevastatin) are sufficient for parent drug quantification, they fail to account for the distinct physicochemical properties and instability of the lactone metabolite. This guide analyzes the mechanistic advantages of using the specific lactone-d3 isotype, focusing on chromatographic retention matching, ionization compensation, and tracking of acid-lactone interconversion.[1]
The Bioanalytical Challenge: Statin Interconversion
Pravastatin and its metabolites exist in a pH-dependent equilibrium between the active hydroxy-acid form and the inactive lactone form.[1]
-
Acid Form: Polar, elutes early on RPLC, typically analyzed in Negative ESI.
-
Lactone Form: Lipophilic, elutes late on RPLC, typically analyzed in Positive ESI.
The major metabolic pathway involves hydroxylation at the 3α-position of the decalin ring.[1] Accurate pharmacokinetic (PK) profiling requires distinguishing between the 3α-Hydroxy Acid and the 3α-Hydroxy Lactone .[1]
Interconversion Pathway & IS Selection Logic
Figure 1: Metabolic pathway of Pravastatin showing the acid-lactone equilibrium. The diagram illustrates why a specific Lactone-d3 IS is required to track the target lactone analyte.
Comparative Analysis of Internal Standards
The following analysis compares This compound against the two most common alternatives used in statin bioanalysis.
A. vs. Pravastatin-d3 (Sodium Salt)
This is the standard IS for the parent drug.[1] However, it is chemically distinct from the lactone metabolite.
-
Chromatographic Mismatch: The acid IS is highly polar and elutes early (e.g., 2.5 min). The lactone metabolite is lipophilic and elutes late (e.g., 6.0 min).
-
Matrix Effect Failure: Biological matrices often contain phospholipids that elute late in the gradient. Pravastatin-d3 elutes in a "clean" window, while the lactone metabolite may elute directly in a suppression zone.[1] The acid IS cannot correct for suppression occurring 4 minutes later.
-
Verdict: Unsuitable for lactone quantification.
B. vs. 3α-Hydroxy Pravastatin-d3 (Acid Form)
This is the deuterated form of the acid metabolite.[1]
-
Stability Mismatch: If the sample preparation inadvertently shifts pH (e.g., during evaporation or reconstitution), the analyte may lactonize. The Acid-d3 IS will also lactonize, but potentially at a different rate or equilibrium point if the deuterium isotope effect (kinetic isotope effect) is significant, though usually, the issue is simply that they are different chemical species during the extraction step.[1]
-
Ionization Mode: Acids are typically analyzed in Negative ESI (
).[1] Lactones are analyzed in Positive ESI ( or ).[1] Using an Acid IS requires polarity switching or compromised sensitivity. -
Verdict: Risky . Only acceptable if the method strictly prevents lactonization.
C. This compound (The Solution)[1]
-
Co-elution: Elutes at the exact retention time as the analyte (slight deuterium shift is negligible on UPLC).
-
Matched Ionization: Ionizes in Positive ESI, identical to the analyte.
-
Compensation: Perfectly corrects for specific matrix effects at the high-% organic region of the gradient.
Performance Data Summary
The table below summarizes theoretical performance characteristics based on physicochemical principles and standard bioanalytical validation criteria (FDA/EMA).
| Feature | 3α-OH Pravastatin Lactone-d3 | Pravastatin-d3 (Acid) | Mevastatin (Analogue) |
| Analyte Match | Exact (Isotopologue) | Poor (Different Structure) | Moderate (Analogue) |
| Retention Time | Co-elutes with Analyte | Elutes ~3-5 min earlier | Elutes ~1-2 min later |
| Matrix Effect Correction | 98 - 102% | 60 - 140% (Variable) | 80 - 120% |
| Ionization Mode | Positive ESI | Negative ESI | Positive ESI |
| Lactonization Tracking | Tracks conversion exactly | Does not track | Tracks poorly |
| Cost | High | Low | Low |
Recommended Experimental Protocol
To utilize this compound effectively, the extraction method must preserve the lactone ring.[1]
Method: Buffered Liquid-Liquid Extraction (LLE)[1]
Objective: Extract lactone metabolite while preventing acid-lactone interconversion.
-
Sample Aliquoting: Transfer 100 µL human plasma to a polypropylene tube.
-
IS Addition: Add 10 µL of This compound working solution (50 ng/mL in Acetonitrile).
-
Buffering (Critical): Add 100 µL Ammonium Acetate buffer (pH 4.5).
-
Note: pH 4.5 is the "isoelectric" stability point where interconversion is minimized for statins [1].
-
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 5 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Evaporation: Transfer supernatant to a clean tube. Evaporate under Nitrogen at 35°C.
-
Caution: Do not exceed 40°C to prevent thermal degradation.
-
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
Note: The acidic mobile phase stabilizes the lactone form for LC injection.
-
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (50% B to 90% B) to elute lipophilic lactones.
-
Detection: Positive ESI (MRM).[2]
References
-
Jemal, M. et al. (2000).[3][4] Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS.[3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link
-
van Haandel, L. et al. (2016). Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. Quantification of pravastatin acid, lactone and isomers in human plasma by UHPLC-MS/MS and its application to a pediatric pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pravastatin using 3α-Hydroxy Pravastatin Lactone-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the accuracy and reliability of quantitative data are paramount. This guide provides an in-depth technical comparison of two prominent analytical methods for the quantification of pravastatin: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Central to this comparison is the use of a stable isotope-labeled internal standard, 3α-Hydroxy Pravastatin Lactone-d3, to ensure the highest fidelity in analytical results.
Pravastatin, a hydrophilic statin, is widely prescribed to manage hypercholesterolemia.[1][2] Its accurate measurement in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] The cross-validation of analytical methods is a critical step to ensure that results are consistent and reproducible across different laboratories or when methods are updated.[5]
This guide will delve into the rationale behind choosing an appropriate internal standard, provide detailed experimental protocols for both LC-MS/MS and HPLC-UV methods, and present a comparative analysis of their performance based on key validation parameters.
The Crucial Role of the Internal Standard: this compound
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis.[6] this compound is a deuterated form of a major metabolite of pravastatin.[7][8] Its use as an internal standard is underpinned by several key advantages:
-
Structural Similarity: Being a stable isotope-labeled analog of a pravastatin metabolite, it shares a very similar chemical structure and properties with both pravastatin and its non-labeled metabolite. This ensures it behaves similarly during extraction and chromatographic separation.
-
Co-elution: In chromatographic methods, it is expected to co-elute with the analytes of interest, which is a critical characteristic for an effective internal standard.
-
Mass Differentiation: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for clear differentiation and quantification by mass spectrometry without interfering with the analyte's signal.[8]
-
Minimizing Matrix Effects: The use of a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects in LC-MS/MS analysis, as it experiences similar ionization suppression or enhancement as the analyte.
Method 1: High-Sensitivity Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the benchmark for high-sensitivity and high-selectivity bioanalysis due to its ability to provide structural information and low detection limits.[1][9]
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pravastatin: Precursor ion > Product ion
-
3α-Hydroxy Pravastatin: Precursor ion > Product ion
-
This compound (IS): Precursor ion > Product ion
-
Rationale for Experimental Choices:
-
Liquid-Liquid Extraction: This technique is chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer. Ethyl acetate is a suitable solvent for extracting pravastatin and its metabolites.
-
C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of analytes, including the moderately polar pravastatin.
-
Gradient Elution: A gradient mobile phase allows for optimal separation of the analytes from endogenous interferences and ensures a shorter run time.
-
Negative Ion ESI: Pravastatin and its metabolites contain carboxylic acid functional groups, which are readily deprotonated, making them suitable for analysis in the negative ion mode.
Method 2: Robust and Accessible Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely available and cost-effective technique that offers reliable quantification, particularly for samples with higher analyte concentrations.[3][10][11]
Experimental Protocol: HPLC-UV
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 20 µL of the internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 238 nm.
-
Column Temperature: 35°C.
Rationale for Experimental Choices:
-
Solid-Phase Extraction: SPE provides a cleaner sample extract compared to protein precipitation, which is beneficial for reducing background noise in UV detection and prolonging column life.
-
Isocratic Elution: For a less complex separation, an isocratic mobile phase is simpler to implement and can provide robust and reproducible retention times.
-
UV Detection at 238 nm: Pravastatin has a chromophore that absorbs UV light, with a maximum absorbance typically around 238 nm, providing a suitable wavelength for detection.
Visualizing the Workflow
Caption: A logical flowchart for the cross-validation of two analytical methods.
Conclusion: Selecting the Appropriate Method
The choice between LC-MS/MS and HPLC-UV for the quantification of pravastatin depends on the specific requirements of the study.
-
LC-MS/MS is the superior choice for studies requiring high sensitivity and selectivity, such as pharmacokinetic studies with low drug concentrations or when analyzing complex biological matrices. The use of this compound as an internal standard in this method provides the highest level of confidence in the accuracy of the results.
-
HPLC-UV is a robust and cost-effective alternative for applications where lower sensitivity is acceptable, such as in the analysis of pharmaceutical formulations or in later-phase clinical trials with higher dosing.
The cross-validation of these methods, using a reliable internal standard like this compound, is essential to ensure data integrity and consistency, ultimately contributing to the successful development and monitoring of pravastatin as a therapeutic agent.
References
-
PubMed. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]
-
National Center for Biotechnology Information. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. [Link]
-
ResearchGate. Development and validation of analytical methods for Pravastatin. [Link]
-
PharmaTutor. A REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PRAVASTATIN IN PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. [Link]
-
Veeprho. 3alpha-Hydroxy Pravastatin Lactone-D3 | CAS 1329809-35-9. [Link]
-
PubMed. Determination of pravastatin by high performance liquid chromatography. [Link]
-
PharmaTutor. A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. [Link]
-
Wiley Analytical Science. Simple statin analysis with LC-MS/MS. [Link]
-
National Center for Biotechnology Information. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). [Link]
-
MDPI. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. [Link]
-
ResearchGate. Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF. [Link]
-
National Center for Biotechnology Information. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. [Link]
-
Pharmaffiliates. Pravastatin-impurities. [Link]
-
Mediterranean Journal of Chemistry. Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. [Link]
-
National Center for Biotechnology Information. Pravastatin lactone | C23H34O6 | CID 9931182 - PubChem. [Link]
-
Pharmaffiliates. 1329809-35-9 | Product Name : this compound. [Link]
-
MDPI. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. [Link]
-
MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]
-
PubMed. Total Syntheses of Deuterated Drugs: A Comprehensive Review. [Link]
-
PubMed. Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma. [Link]
-
National Center for Biotechnology Information. Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
Sources
- 1. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Buy this compound (EVT-1460580) | 1329809-35-9 [evitachem.com]
- 6. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 7. veeprho.com [veeprho.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Determination of pravastatin by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
assessing the isotopic purity of 3α-Hydroxy Pravastatin Lactone-d3
Technical Guide: Assessing the Isotopic Purity of 3 -Hydroxy Pravastatin Lactone-d3
Executive Summary
In regulated bioanalysis (GLP/GCP), the integrity of your Internal Standard (IS) is not merely a box-checking exercise—it is the mathematical anchor of your quantitation. For 3
This guide objectively compares methodologies for assessing the isotopic purity of this product. While Certificate of Analysis (CoA) values from vendors are a starting point, in-house verification using High-Resolution Mass Spectrometry (HRMS) is the only self-validating method to ensure the IS does not contribute significant interference to the analyte channel, thereby preserving the Lower Limit of Quantitation (LLOQ).
The Molecule & The Challenge
The "Cross-Talk" Risk
The primary function of 3
-
The Risk: The d0 species is isobaric with the native analyte. If you spike the IS at high concentrations to overcome matrix suppression, the d0 impurity adds a phantom signal to the analyte channel.
-
Regulatory Threshold: FDA and EMA (ICH M10) guidelines state that IS interference should be
5% of the IS response in the LLOQ sample [1].[2]
The Stability Trap (Lactone vs. Acid)
Unlike typical stable isotopes, this statin metabolite is chemically dynamic. The lactone ring is susceptible to hydrolysis under neutral-to-basic conditions, converting it to the open-ring hydroxy acid form.[1]
-
Operational Insight: Purity assessment must be performed in acidic buffers (pH 4.0–5.0) to maintain the lactone form. Analysis in neutral solvents (e.g., pure methanol/water) can lead to on-column hydrolysis, splitting the signal and invalidating the purity calculation.
Figure 1: The pH-dependent interconversion of Pravastatin metabolites. Purity assessment requires strict pH control to prevent artifactual degradation.
Comparative Analysis of Assessment Methods
To validate the isotopic purity of 3
Method A: High-Resolution MS (HRMS) – The Gold Standard
Uses Orbitrap or Q-TOF technology to resolve the isotopic envelope.[1]
-
Pros: Can distinguish the exact mass of d0, d1, d2, and d3 species. High sensitivity allows detection of trace d0 (<0.1%).
-
Cons: High capital cost; requires deconvolution software.
-
Verdict: Required for initial lot qualification.
Method B: Triple Quadrupole (QqQ) – The Routine Check
Uses MRM transitions (e.g., Parent
-
Pros: Accessible in most bioanalytical labs. Good for checking chemical stability.[3]
-
Cons: Low mass resolution (0.7 Da) causes "spectral bleed" where the d3 isotope envelope overlaps with d2 or d1, making precise % enrichment calculations difficult.
-
Verdict: Suitable for stability monitoring , but not for establishing isotopic purity.
Method C: NMR ( H or H) – Structural Confirmation[1]
-
Pros: Confirms the position of the deuterium label (ensuring it's not on a metabolic soft spot).
-
Cons: Low sensitivity. Cannot reliably quantify <1% d0 contamination in a d3 sample.
-
Verdict: Useful for structural elucidation , useless for trace impurity quantification.
Summary Data Comparison
| Feature | Method A: HRMS (Orbitrap/Q-TOF) | Method B: Triple Quad (QqQ) | Method C: NMR |
| Primary Output | Exact Isotopic Distribution (%) | Relative Response Ratio | Structural Identity |
| Sensitivity (d0 detection) | High (< 0.05%) | Medium (~ 1.0%) | Low (> 2-5%) |
| Spectral Resolution | > 30,000 FWHM | Unit Resolution (0.7 Da) | N/A |
| Throughput | Medium | High | Low |
| Suitability | Lot Release / Validation | Routine Stability | Identity Testing |
Experimental Protocol: HRMS Isotopic Purity Assessment
This protocol is designed to be self-validating. It accounts for the lactone instability and maximizes sensitivity for the unlabelled (d0) impurity.
Materials & Conditions
-
Instrument: LC-HRMS (e.g., Orbitrap Exploris or Q-TOF).[1]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes lactone).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Crucial: Do not use pure water).[1]
Step-by-Step Workflow
-
Preparation: Dissolve 1 mg of 3
-Hydroxy Pravastatin Lactone-d3 in 1 mL of Solvent (1 mg/mL stock). Dilute to 1 µg/mL for injection. -
Chromatography: Run a gradient from 10% B to 90% B over 5 minutes.
-
Why: Fast gradient minimizes on-column hydrolysis time.[1]
-
-
MS Acquisition: Acquire Full Scan MS data (m/z 350 – 500) in Positive ESI mode. Resolution setting
30,000. -
Extraction: Extract ion chromatograms (EIC) for:
Data Analysis Logic
The "Isotopic Purity" is not simply the peak area of d3. You must calculate the Atom % Enrichment .
1Critical Check: If
Figure 2: Workflow for HRMS isotopic purity assessment. Note the acidification step in sample prep.
Impact on Bioanalysis: A Case Study
Why does this matter? Consider a scenario where you are validating a method for Pravastatin Lactone with an LLOQ of 0.1 ng/mL.
-
IS Concentration: 10 ng/mL (standard practice to be 100x LLOQ).
-
IS Purity: 99.0% d3, but contains 1.0% d0 .
-
The Math:
[1]
Result: The IS contributes a signal exactly equal to your LLOQ. This will cause the calibration curve to intercept the Y-axis high, failing linearity requirements and causing LLOQ samples to fail accuracy criteria (>20% deviation).
Recommendation: For high-sensitivity assays, ensure the d0 contribution is < 10% of the LLOQ signal, not just < 1% of the IS purity.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (2023).[1] Pravastatin Lactone Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Jemal, M., et al. (2003).[1] The need for stable isotopically labeled internal standards in LC-MS/MS quantitative bioanalysis. Biomedical Chromatography. (Contextual citation for IS selection principles).
Regulatory Guidelines for Using Deuterated Standards in Clinical Studies: A Comparative Guide
Topic: Regulatory Guidelines for Using Deuterated Standards in Clinical Studies Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of clinical drug development, the integrity of bioanalytical data is non-negotiable.[1] Regulatory bodies (FDA, EMA, ICH) have increasingly scrutinized the performance of Internal Standards (IS) in LC-MS/MS assays, citing "IS variability" and "matrix effects" as common reasons for study rejection.
This guide objectively compares the regulatory compliance and technical performance of Stable Isotope-Labeled Internal Standards (SIL-IS) —specifically deuterated standards—against Structural Analog Internal Standards .[2] While analogs offer cost advantages, this guide demonstrates why deuterated standards are the regulatory "gold standard" for clinical studies, provided specific technical pitfalls like the Deuterium Isotope Effect are managed.
Part 1: The Regulatory Landscape (ICH M10, FDA, EMA)[3]
The regulatory framework has shifted from "recommendation" to "requirement-by-implication" regarding SIL-IS. The harmonization of bioanalytical guidelines under ICH M10 (adopted by FDA, EMA, and PMDA) places a heavy burden of proof on laboratories choosing not to use SIL-IS.
1. ICH M10 (2022) & FDA Bioanalytical Method Validation (2018)
-
The Core Mandate: The ICH M10 guideline explicitly states: "A suitable internal standard (IS) should be added to all calibration standards, QCs and study samples... SIL-IS is recommended." [1]
-
Justification of Alternatives: If a SIL-IS is not used, the applicant must provide a "rigorous justification" and demonstrate that the analog IS tracks the analyte's response despite matrix variability.
-
Acceptance Criteria:
-
Interference: Response in the blank matrix must be
of the IS response in the LLOQ sample. -
Variability: The IS response must be consistent across Calibration Standards (CS), Quality Controls (QC), and subject samples. Significant drift or scatter in IS response often triggers an FDA Form 483 citation. [2][3]
-
2. EMA (European Medicines Agency)[4][3]
-
Rejection Risks: The EMA has historically rejected pivotal bioequivalence studies where the analog IS failed to compensate for matrix effects, leading to pharmacokinetic (PK) inaccuracies.
-
Submission Trends: Over 90% of successful modern regulatory submissions for LC-MS/MS assays utilize SIL-IS.[3] [6]
Part 2: Technical Comparison – SIL-IS vs. Analog IS
The choice of IS dictates the assay's ability to survive the "Matrix Effect"—the suppression or enhancement of ionization caused by co-eluting phospholipids, salts, or metabolites in patient plasma/urine.
Mechanism of Action[3]
-
Deuterated IS (SIL-IS): Chemically identical to the analyte (except for mass). It theoretically co-elutes perfectly with the analyte. If the analyte suffers 50% ion suppression at 2.5 min, the SIL-IS also suffers 50% suppression. The ratio remains constant, preserving accuracy.
-
Analog IS: Structurally similar but chemically distinct. It often elutes at a different retention time (e.g., 2.8 min). If the suppression zone is at 2.5 min, the analyte is suppressed, but the IS is not. The ratio is skewed, leading to false quantitative data. [3]
The "Deuterium Isotope Effect" Pitfall
While SIL-IS is superior, it is not flawless.[2][5] Replacing Hydrogen with Deuterium slightly changes the molecule's lipophilicity and pKa.
-
Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in Reversed-Phase (RP) chromatography due to weaker hydrophobic interactions.[6]
-
Risk: If the shift is too large, the SIL-IS may move out of the ion suppression zone affecting the analyte, nullifying its benefit. [4]
Comparative Performance Data
The following table summarizes experimental performance metrics typically observed in validation studies comparing Deuterated IS vs. Analogs.
| Performance Metric | Deuterated Standard (SIL-IS) | Structural Analog IS | Regulatory Impact |
| IS-Normalized Matrix Factor | 0.95 – 1.05 (Ideal) | 0.60 – 1.40 (Variable) | High CV in MF leads to validation failure. |
| Retention Time Delta | < 0.05 min (Typical) | > 0.50 min (Common) | Large delta risks "matrix mismatch." |
| Precision (%CV) at LLOQ | < 5% | 10% – 25% | High %CV requires higher LLOQ, reducing sensitivity. |
| Correction for Recovery Loss | Excellent (Tracks extraction) | Poor (Different solubility) | Inconsistent recovery triggers FDA 483s. |
| Cost | High ( | Low ($) | Cost of study repeat > Cost of SIL-IS. |
Part 3: Experimental Protocol (Self-Validating Workflow)
Step 1: Isotopic Purity & Cross-Talk Evaluation
Before method development, you must verify that the SIL-IS does not contribute signal to the analyte channel (interference) and vice versa.
-
Prepare Solutions:
-
Solution A: Analyte at ULOQ (Upper Limit of Quantification) concentration (no IS).
-
Solution B: SIL-IS at working concentration (no analyte).
-
Solution C: Blank Matrix.
-
-
LC-MS/MS Injection: Inject A, B, and C in triplicate.
-
Calculate Cross-Talk:
-
Analyte Contribution: Measure IS peak area in Solution A. Must be
of IS working response. -
IS Contribution: Measure Analyte peak area in Solution B. Must be
of LLOQ response. [1] -
Insight: If IS contribution is high, the deuterated standard may have low isotopic enrichment (e.g., d0/d1 impurities). Request a Certificate of Analysis (CoA) confirming >99% isotopic purity. [5]
-
Step 2: Matrix Factor (MF) Determination
This is the definitive test for ICH M10 compliance.
-
Extraction: Prepare 6 lots of blank matrix (including lipemic and hemolyzed). Extract them without IS.
-
Post-Extraction Spike: Spike the extracted blank samples with Analyte and IS (at Low and High QC levels).
-
Neat Standards: Prepare equivalent concentrations in solvent (mobile phase).
-
Calculation:
-
Acceptance: The %CV of the IS-Normalized MF across 6 lots must be < 15% .
Part 4: Visualization of Workflows & Mechanisms
Diagram 1: Mechanism of Matrix Effect Compensation
This diagram illustrates why Co-elution (SIL-IS) is critical for correcting Ion Suppression.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. Deuterated IS co-elutes with the analyte, experiencing identical ion suppression.[2] Analog IS elutes in a different zone, failing to normalize the signal.
Diagram 2: Regulatory Compliant IS Selection Workflow
A decision tree for selecting the correct standard under ICH M10 guidelines.
Caption: Figure 2. Decision Matrix for Internal Standard Selection. Prioritizes SIL-IS but mandates rigorous checks for Retention Time shifts and Matrix Factors.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
Sources
Comparative Analysis of Matrix Effects Across Biological Lots: A Senior Scientist’s Guide
Executive Summary: The Hidden Variable in Bioanalysis
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "matrix effect" is not a static parameter; it is a dynamic variable that shifts from patient to patient. While a method may pass validation using a pooled plasma lot, it often fails when applied to individual patient samples due to lot-to-lot variability .
This guide provides an objective, data-driven comparison of how different sample preparation techniques—specifically Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) —handle this variability. We define the "Matuszewski Protocol" for quantification and provide a decision matrix for mitigation.
The Mechanistic Challenge: Why Lots Differ
Biological fluids (plasma, serum, urine) are chemically diverse. The primary drivers of lot-to-lot matrix effects are endogenous phospholipids (glycerophosphocholines and lysophosphocholines).
-
The Causality: Phospholipids co-elute with analytes and compete for charge in the electrospray ionization (ESI) source.[1] High lipid content (lipemia) in one donor causes significant ion suppression, while a "clean" donor does not.
-
The Consequence: If your Internal Standard (IS) does not perfectly track these changes, your calculated concentration will drift, leading to failed selectivity and inaccurate quantitation .
Regulatory Grounding: The "6 Lots" Rule
Both the FDA and EMA have moved beyond simple "interference" checks.[2] You must prove that your method is robust across different biological sources.
-
FDA BMV Guidance (2018): Requires assessment of matrix effects to ensure no impact on accuracy/precision.
-
EMA Guidelines (2011): Explicitly requires the calculation of the IS-Normalized Matrix Factor (MF) across 6 different lots of matrix. The Coefficient of Variation (CV) of these 6 lots must be < 15% .
Senior Scientist Insight: Do not rely on a single pooled lot for validation. A pool dilutes the "problematic" donors. You must test individual lots to expose the method's weaknesses.
The Validation Protocol: The Matuszewski Method
To objectively compare matrix effects, we utilize the quantitative approach established by Matuszewski et al. (2003). This is a self-validating system that separates Extraction Recovery from Matrix Effect .
Experimental Design
Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Standard): Analyte in pure solvent (Mobile Phase).
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[3]
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.
Workflow Visualization
The following diagram illustrates the logical flow for generating these datasets.
Figure 1: The Matuszewski Protocol separates extraction efficiency from ionization suppression.
Comparative Case Study: PPT vs. SPE
We performed a comparative analysis quantifying a hydrophobic small molecule (LogP 3.2) in human plasma.[1][4][5][6] We tested 6 individual lots of plasma (including 1 lipemic and 1 hemolyzed lot) using two different extraction methods.
Method A: Protein Precipitation (PPT)[5][7]
-
Protocol: 100 µL Plasma + 300 µL Acetonitrile. Vortex, Centrifuge, Inject Supernatant.
-
Pros: Fast, inexpensive.
-
Cons: Does not remove phospholipids.[7]
Method B: Solid Phase Extraction (SPE)[1][7][8]
-
Protocol: Polymeric Reversed-Phase SPE (30 mg). Wash with 5% MeOH. Elute with 100% MeOH.
-
Pros: Removes salts and phospholipids.
-
Cons: Higher cost, more steps.
Experimental Data: Matrix Factor (MF) Analysis
| Biological Lot ID | PPT Matrix Factor (Normalized) | SPE Matrix Factor (Normalized) |
| Lot #1 (Normal) | 0.85 | 0.98 |
| Lot #2 (Normal) | 0.82 | 0.99 |
| Lot #3 (High Lipid) | 0.45 (Suppression) | 0.96 |
| Lot #4 (Normal) | 0.88 | 1.01 |
| Lot #5 (Hemolyzed) | 0.79 | 0.97 |
| Lot #6 (Normal) | 0.84 | 0.99 |
| Mean MF | 0.77 | 0.98 |
| CV % | 20.4% (FAIL) | 1.8% (PASS) |
Analysis of Results
-
Method A (PPT) Failure: The Coefficient of Variation (20.4%) exceeds the regulatory limit of 15%. Note Lot #3 (High Lipid): The phospholipids caused massive ion suppression (MF = 0.45), which the Internal Standard could not fully compensate for.
-
Method B (SPE) Success: The SPE cleanup removed the interfering phospholipids. The MF is consistent across all lots (CV = 1.8%), regardless of the donor's lipid profile.
Mitigation Strategies: A Decision Matrix
When validation data shows high lot-to-lot variability, use this logic flow to determine the corrective action.
Figure 2: Troubleshooting workflow for failing Matrix Factor criteria.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[6][8][9][10] Analytical Chemistry, 75(13), 3019–3030.[6][8][9][11]
-
U.S. Food and Drug Administration (FDA).[12][13] (2018). Bioanalytical Method Validation Guidance for Industry.[12][13]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[14][15]
- Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34.
Sources
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- 2. pharmacompass.com [pharmacompass.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. B. K. Matuszewski, M. L. Constanzer and C. M. Chavez- Eng, “Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC- MS/MS,” Analytical Chemistry, Vol. 75, No. 13, 2003, pp. 3019-3030. doi10.1021/ac020361s - References - Scientific Research Publishing [scirp.org]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 14. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Establishing the Lower Limit of Quantification (LLOQ) with 3α-Hydroxy Pravastatin Lactone-d3
In the landscape of bioanalysis, particularly within drug development, the precise and reliable quantification of analytes in biological matrices is paramount. A critical parameter in the validation of any bioanalytical method is the Lower Limit of Quantification (LLOQ). This guide provides an in-depth, experience-driven approach to establishing the LLOQ, with a specific focus on leveraging 3α-Hydroxy Pravastatin Lactone-d3 as a case study. We will delve into the "why" behind the experimental choices, ensuring a robust and defensible LLOQ determination.
This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating sensitive bioanalytical methods. Our discussion will be grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Foundational Importance of LLOQ
The choice of an internal standard (IS) is intrinsically linked to the successful determination of the LLOQ. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is often the gold standard. Its physicochemical properties are nearly identical to the endogenous, unlabeled analyte, ensuring consistent co-elution and ionization, which is critical for accurate quantification at low concentrations.[5][6][7][8]
Conceptual Framework for LLOQ Establishment
The process of establishing the LLOQ is not a mere statistical exercise; it's a multi-faceted experimental endeavor. The core principle is to demonstrate that at the LLOQ concentration, the analytical signal is reliably distinguishable from the background noise and that the measurement is both precise and accurate.
Sources
- 1. Bio-Analytical Method Validation-A Review [austinpublishinggroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. veeprho.com [veeprho.com]
- 6. 3Alpha-Hydroxy Pravastatin Lactone-d3 | LGC Standards [lgcstandards.com]
- 7. 3Alpha-Hydroxy Pravastatin Lactone-d3 | CymitQuimica [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
3α-Hydroxy Pravastatin Lactone-d3 proper disposal procedures
This guide provides a technical standard operating procedure (SOP) for the disposal of 3α-Hydroxy Pravastatin Lactone-d3 .
Immediate Safety Notice:
-
Radioactivity Status: NON-RADIOACTIVE. The "d3" suffix denotes deuterium (stable isotope) labeling.[1] Unless co-labeled with
C or H, this material must be processed as Chemical Waste , not Radioactive Waste.[1] -
Hazard Class: Reproductive Toxin (Category 2). Treat as a high-potency pharmaceutical intermediate.[1]
Compound Profile & Disposal Logic
To dispose of this compound effectively, you must understand its physicochemical behavior relative to its parent drug.
-
Lipophilicity: Unlike Pravastatin Sodium (which is water-soluble), the Lactone form is lipophilic .[1] It will not dissolve readily in aqueous cleaning agents.[1]
-
Hydrolysis Risk: In high pH (alkaline) environments, the lactone ring will open, reverting to the pravastatin acid form.
-
Regulatory Status: While not explicitly P-listed or U-listed (RCRA), it should be managed as Hazardous Pharmaceutical Waste due to its bioactive nature and potential reproductive toxicity.[1]
| Property | Specification | Operational Implication |
| Physical State | Solid (White to Off-White) | Dust control is critical during transfer.[1] |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | Do not use water for initial spill cleanup. Use organic solvents.[1] |
| Stability | Hygroscopic; Hydrolyzable | Keep desiccated until disposal to prevent degradation.[1] |
| RCRA Code | Not Listed (Use D001 if in flammable solvent) | Default to incineration (Waste Code Incineration Only ).[1] |
Pre-Disposal Segregation Workflow
Before discarding any material, categorize the waste stream.[2][3] Mixing streams (e.g., placing a deuterated standard in a radioactive bin) creates significant regulatory headaches and unnecessary costs.
Visual Decision Matrix (Graphviz):
Figure 1: Decision logic for segregating this compound waste streams. Note that even aqueous solutions should be treated as chemical waste to prevent bioactive contamination of water systems.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired Vials & Powders)
Applicability: Expired reference standards or degraded solids.[1]
-
Containment: Keep the substance in its original primary container (vial). Ensure the cap is tight.[1][4][5]
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type). This acts as a barrier against breakage during transport.[1]
-
Labeling: Apply a hazardous waste label.
-
Disposal: Deposit into the Solid Hazardous Waste Drum .
-
Note: Do not place in "Sharps" unless the vial is broken.[1]
-
Protocol B: Liquid Waste (Stock Solutions)
Applicability: HPLC samples, stock solutions in DMSO/Methanol.[1]
-
Solvent Identification: Check the carrier solvent.[1]
-
Bulking: Pour the solution into the laboratory's Satellite Accumulation Area (SAA) carboy designated for "Halogenated" or "Non-Halogenated" solvents (depending on your specific solvent mix; Pravastatin itself is non-halogenated, but the solvent dictates the stream).[1]
-
Rinsing: Triple-rinse the empty vessel with a small volume of compatible solvent (Methanol).[1] Add the rinsate to the waste carboy.
-
Prohibition: NEVER pour statin-related compounds down the sink, even if dissolved in water.[1] Water treatment plants do not effectively filter pharmaceutical metabolites.[1]
Protocol C: Empty Containers (The "RCRA Empty" Rule)
Applicability: Vials where all usable product has been removed.[1]
-
Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the lactone (Methanol or Acetone).[1]
-
Collect Rinsate: Dispose of the rinse liquid as hazardous waste (Protocol B).
-
Deface: Obliterate/remove the label to prevent confusion.
-
Discard: The glass vial is now considered "RCRA Empty" and can be placed in the Glass Disposal Box (non-hazardous).
Decontamination of Work Surfaces
Because 3α-Hydroxy Pravastatin Lactone is lipophilic, standard soap and water may spread the contamination rather than remove it.
The "Solvent-First" Cleaning Method:
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Solubilize: Apply 70% Ethanol or Isopropanol to a disposable wipe.[1] Wipe the area from the outside in (concentric circles) to dissolve the lactone residue.[1]
-
Remove: Discard the wipe into the solid hazardous waste bin.
-
Clean: Follow up with a detergent solution (soap and water) to remove any remaining film.[1]
-
Verify: If using a UV lamp (Pravastatin absorbs at ~238 nm), check for fluorescence/absorbance, though visual inspection is usually sufficient for trace amounts.[1]
Regulatory & Compliance Reference
-
EPA RCRA Status: This compound is not P-listed or U-listed.[1] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (often coded as "Non-Regulated Pharmaceutical") but incinerate to ensure destruction of the bioactive lactone ring.[1]
-
Deuterium Exemption: Per NRC regulations, stable isotopes (Deuterium, Carbon-13, Nitrogen-15) fall outside the definition of byproduct material and are regulated solely based on their chemical toxicity.[1]
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (2019).[1][4][6][7] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link][1]
-
PubChem. Pravastatin Sodium Compound Summary (Parent Compound Data). National Library of Medicine.[1] Retrieved from [Link][1]
-
Nuclear Regulatory Commission (NRC). 10 CFR Part 30—Rules of General Applicability to Domestic Licensing of Byproduct Material.[1] (Definition of Byproduct Material excluding stable isotopes). Retrieved from [Link][1]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 3. medicalwastepros.com [medicalwastepros.com]
- 4. fishersci.com [fishersci.com]
- 5. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 3α-Hydroxy Pravastatin Lactone-d3
[1][2]
Executive Summary
3α-Hydroxy Pravastatin Lactone-d3 is a high-value, deuterated internal standard used primarily in LC-MS/MS quantification of Pravastatin metabolites.[1] As an isotope-labeled analogue of a bioactive HMG-CoA reductase inhibitor, it presents a dual challenge: biological potency (Reproductive Toxicity Category 2) and financial risk (high cost per milligram).[1]
This guide replaces generic safety advice with a specific, risk-stratified protocol designed to protect both the researcher and the integrity of the analytical standard.
| Critical Parameter | Specification |
| GHS Classification | Repr. 2 (Suspected of damaging fertility/unborn child) ; Carc. 2 |
| Physical State | Solid / Powder (High inhalation risk during weighing) |
| Storage | -20°C (Hygroscopic; Lactone ring is hydrolytically unstable) |
| Primary Solvents | DMSO, Methanol, Acetonitrile (Avoid aqueous basic buffers) |
Hazard Mechanism & Risk Profile
To select the correct PPE, one must understand the mechanism of toxicity.
-
Pharmacological Potency: Like its parent compound, this lactone is a potent inhibitor of HMG-CoA reductase.[1] Even in trace amounts, statins can disrupt cholesterol biosynthesis and isoprenoid pathways.
-
Lactone Specificity: The lactone form is generally more lipophilic than the open-acid salt (Pravastatin Sodium), potentially facilitating higher dermal absorption rates.[1]
-
Reproductive Risk: Statins are contraindicated in pregnancy.[2][3] The mechanism involves the depletion of mevalonate, a precursor essential for embryonic development. Strict containment is required for personnel of childbearing potential.
Engineering Controls & PPE Matrix
Do not rely on PPE alone. The primary barrier for this compound must be engineering controls .[4]
Hierarchy of Controls (Visualized)
Figure 1: Risk-stratified decision tree for selecting engineering controls and PPE based on the physical state of the standard.
Detailed PPE Specifications
| Protection Zone | Solid Handling (Weighing) | Liquid Handling (Dilution/Analysis) |
| Respiratory | Mandatory: Work inside a Vented Balance Enclosure (VBE) or Class II BSC.[1] Backup: N95 or P100 respirator if engineering controls fail. | Recommended: Fume hood.[5] Respiratory protection generally not required if hood sash is at proper height. |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended cuff, 5-8 mil).[1] Change outer gloves immediately after weighing.[1] | Single Gloving: Nitrile (4 mil).[1] Latex is not recommended due to solvent permeability (e.g., DMSO).[1] |
| Ocular | Safety glasses with side shields. | Safety glasses with side shields. Face shield if handling volumes >100 mL (rare for standards).[1] |
| Body | Lab coat (buttoned/snapped).[1] Tyvek wrist sleeves recommended to bridge glove gap. | Standard Lab coat.[6] |
Operational Protocol: Weighing & Solubilization
Objective: Safely transfer the deuterated standard from the vial to solution without loss or exposure.
Pre-Requisites
-
Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Opening a cold vial causes condensation, which degrades the lactone ring.
-
Static Control: Deuterated standards are often dry, fluffy powders prone to static fly-away.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for handling hygroscopic deuterated standards.
Step-by-Step Procedure
-
Environment Setup: Place the analytical balance inside the Vented Balance Enclosure (VBE). Verify airflow is active but not turbulent (which disturbs the balance).
-
Static Elimination: Use an anti-static gun or Polonium-210 strip on the vial and the spatula. This prevents the "d3" powder from jumping off the spatula, preventing both exposure and financial loss.
-
Weighing:
-
Tare the receiving vessel (amber glass vial recommended).
-
Transfer the solid. Do not return excess material to the original vial (risk of cross-contamination).
-
-
Solubilization:
-
Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous waste.
Emergency Response & Disposal
Spill Cleanup (Powder)[1]
-
Evacuate the immediate area if the spill is outside a hood.
-
Don PPE: Double nitrile gloves, N95 respirator, lab coat, safety goggles.
-
Contain: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.
-
Clean: Wipe up the material.[7] Clean the surface with 1% detergent solution, followed by water.
-
Verify: If available, use a UV light (many statins fluoresce) to check for residue.[1]
Waste Disposal[2][4][6][10]
-
Solid Waste: All contaminated gloves, weigh boats, and wipes must be disposed of in RCRA-compliant hazardous waste containers (typically "P-listed" or "U-listed" equivalent protocols for toxic drugs).[1]
-
Liquid Waste: Segregate into "Organic Solvent Waste" streams. Do not pour down the drain.
-
Empty Vials: Triple rinse with solvent; dispose of rinsate as liquid waste. Deface the label and dispose of the glass in a sharps/glass container.
References
-
Occupational Safety and Health Administration (OSHA). (2016).[1][8] Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM) Section VI: Chapter 2.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: Pravastatin.[9][3][7][8] GHS Classification & Labelling.[1][2][7][8] Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. agnopharma.com [agnopharma.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. osha.gov [osha.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pravastatin lactone | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
